molecular formula C23H21NO4 B1663830 Pyrrole-derivative1

Pyrrole-derivative1

Cat. No.: B1663830
M. Wt: 375.4 g/mol
InChI Key: CNBLGGYQBCKUKJ-ZZXKWVIFSA-N
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Description

Pyrrole-derivative1 is extracted from patent WO/2002/085851A1, example 2, developed for the treatment of diabetic disease.

Properties

IUPAC Name

2-[3-[(E)-3-[2-(4-methylbenzoyl)pyrrol-1-yl]prop-1-enyl]phenoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21NO4/c1-17-9-11-19(12-10-17)23(27)21-8-4-14-24(21)13-3-6-18-5-2-7-20(15-18)28-16-22(25)26/h2-12,14-15H,13,16H2,1H3,(H,25,26)/b6-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNBLGGYQBCKUKJ-ZZXKWVIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CC=CN2CC=CC3=CC(=CC=C3)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)C2=CC=CN2C/C=C/C3=CC(=CC=C3)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of N-Benzyl-2,5-dimethylpyrrole

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: The pyrrole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1] This guide provides a detailed technical overview of the synthesis and characterization of a representative N-substituted pyrrole, N-benzyl-2,5-dimethylpyrrole, prepared via the classical Paal-Knorr synthesis. We present comprehensive experimental protocols, tabulated characterization data, and graphical workflows to serve as a practical resource for researchers engaged in the synthesis of pyrrole derivatives and the development of novel therapeutics.

Introduction

Pyrrole and its derivatives are five-membered nitrogen-containing heterocyclic compounds that are fundamental building blocks in organic and medicinal chemistry.[2][3] The pyrrole ring system is a key component in a wide array of natural products, including heme, chlorophyll, and vitamin B12. In the realm of drug development, functionalized pyrrole scaffolds are crucial chemotypes for designing targeted therapeutics, particularly protein kinase inhibitors.[1][4] Several approved drugs, such as Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor used in cancer therapy, feature a pyrrole core, highlighting the significance of this heterocycle in modern medicine.

The Paal-Knorr synthesis, first reported in 1884, remains one of the most straightforward and widely used methods for constructing the pyrrole ring. The reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under mild acidic conditions, to yield the corresponding pyrrole. This guide focuses on the synthesis of N-benzyl-2,5-dimethylpyrrole as a model system, demonstrating the efficiency and practicality of the Paal-Knorr reaction.

Synthesis of N-Benzyl-2,5-dimethylpyrrole

The synthesis is achieved through the Paal-Knorr condensation of 2,5-hexanedione (a 1,4-dicarbonyl compound) with benzylamine. The reaction proceeds via the formation of a hemiaminal, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic pyrrole ring.

  • Reagents and Materials:

    • 2,5-Hexanedione (Acetonylacetone)

    • Benzylamine

    • Glacial Acetic Acid (Catalyst)

    • Ethanol (Solvent)

    • Ethyl Acetate (for extraction)

    • Brine (for washing)

    • Anhydrous Magnesium Sulfate (for drying)

    • Standard laboratory glassware, magnetic stirrer, heating mantle, and rotary evaporator.

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2,5-hexanedione (1.0 eq), benzylamine (1.0 eq), and ethanol to create a ~1 M solution.

    • Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq) to the mixture.

    • Heat the reaction mixture to reflux (approximately 80°C) and maintain for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • Dissolve the resulting residue in ethyl acetate and transfer it to a separatory funnel.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to obtain pure N-benzyl-2,5-dimethylpyrrole as a pale yellow oil.

Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification reagents Combine: - 2,5-Hexanedione - Benzylamine - Ethanol catalyst Add Catalytic Acetic Acid reagents->catalyst reflux Heat to Reflux (80°C, 2-4h) catalyst->reflux tlc Monitor by TLC reflux->tlc evap Remove Solvent (Rotovap) tlc->evap extract Dissolve in EtOAc & Wash evap->extract dry Dry (MgSO4) & Filter extract->dry concentrate Concentrate dry->concentrate chromatography Flash Column Chromatography concentrate->chromatography product Pure N-Benzyl- 2,5-dimethylpyrrole chromatography->product

Caption: Workflow for the Paal-Knorr synthesis of N-benzyl-2,5-dimethylpyrrole.

Characterization

The structure and purity of the synthesized N-benzyl-2,5-dimethylpyrrole are confirmed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Characterization_Workflow cluster_analysis Analytical Characterization start Synthesized Crude Product purify Purification (Column Chromatography) start->purify nmr NMR Spectroscopy (1H, 13C) purify->nmr ms Mass Spectrometry (e.g., ESI-MS) purify->ms purity Purity Assessment (e.g., HPLC, NMR integration) purify->purity final Structurally Confirmed Pure Compound nmr->final ms->final purity->final

Caption: General workflow for the characterization of synthesized compounds.

The following tables summarize the expected quantitative data for N-benzyl-2,5-dimethylpyrrole.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

Chemical Shift (δ ppm)MultiplicityIntegrationAssignment
~7.35 - 7.20Multiplet5HAromatic protons (Ph-H)
~5.80Singlet2HPyrrole protons (CH =CH )
~4.95Singlet2HMethylene protons (N-CH ₂-Ph)
~2.20Singlet6HMethyl protons (CH ₃)

Table 2: ¹³C NMR Spectroscopic Data (101 MHz, CDCl₃)

Chemical Shift (δ ppm)Assignment
~138.5Aromatic C (Quaternary, C-ipso)
~128.8Aromatic CH
~128.5Pyrrole C (Quaternary, C -CH₃)
~127.0Aromatic CH
~126.5Aromatic CH
~106.2Pyrrole CH (C H=C H)
~50.0Methylene C (N-C H₂-Ph)
~12.9Methyl C (C H₃)

Table 3: Mass Spectrometry Data

Technique[M+H]⁺ Calculated[M+H]⁺ Found
ESI-MS186.1283186.1280
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer. Samples are dissolved in deuterated chloroform (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) is performed using an electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer to confirm the elemental composition of the synthesized compound.

Application Context: Pyrrole Derivatives as Kinase Inhibitors

The pyrrole motif is a cornerstone in the design of protein kinase inhibitors. Kinases are a class of enzymes that catalyze the transfer of a phosphate group from ATP to a substrate protein, a process known as phosphorylation. This process is a fundamental mechanism of signal transduction that regulates most cellular functions. Aberrant kinase activity is a hallmark of many diseases, including cancer, making them prime therapeutic targets.

Pyrrole-containing molecules, such as those based on the pyrrolo[2,3-d]pyrimidine scaffold, can act as ATP-competitive inhibitors. They are designed to mimic the adenine portion of ATP, allowing them to bind to the ATP-binding pocket of the kinase, thereby blocking its activity and disrupting the downstream signaling cascade. This inhibition can halt uncontrolled cell proliferation, a key characteristic of cancer.

The following diagram illustrates a simplified, generic receptor tyrosine kinase (RTK) signaling pathway, which is often targeted by pyrrole-based inhibitors.

Kinase_Pathway RTK Receptor Tyrosine Kinase (RTK) P1 Autophosphorylation Ligand Growth Factor (Ligand) Ligand->RTK Adaptor Adaptor Proteins (e.g., Grb2) P1->Adaptor Recruitment Ras Ras Adaptor->Ras Activation Raf Raf Ras->Raf MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation TF Transcription Factors ERK->TF Activation Response Cell Proliferation, Survival, etc. TF->Response Inhibitor Pyrrole-based Kinase Inhibitor Inhibitor->Raf Inhibition

Caption: Simplified MAPK/ERK signaling pathway initiated by an RTK.

Conclusion

This technical guide has detailed the synthesis of N-benzyl-2,5-dimethylpyrrole via the Paal-Knorr reaction, a robust and efficient method for accessing N-substituted pyrroles. We have provided comprehensive, step-by-step protocols for its synthesis and purification, along with tabulated spectroscopic data for its thorough characterization. Furthermore, the relevance of the pyrrole scaffold was contextualized within the field of drug development, specifically in the design of kinase inhibitors. The workflows and data presented herein serve as a valuable, practical resource for chemists and pharmacologists working on the synthesis of heterocyclic compounds and the discovery of novel therapeutics.

References

An In-depth Technical Guide to the Chemical and Physical Properties of Tolmetin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tolmetin is a non-steroidal anti-inflammatory drug (NSAID) belonging to the pyrrole-acetic acid derivative class. It is primarily utilized for the management of pain and inflammation associated with osteoarthritis and rheumatoid arthritis. Tolmetin effectively reduces hormones that induce pain, swelling, tenderness, and stiffness in these conditions.[1][2] Its mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins. This guide provides a comprehensive overview of the chemical and physical properties of Tolmetin, detailed experimental protocols for their determination, and a look into its primary signaling pathway.

Chemical and Physical Properties

The chemical and physical properties of Tolmetin are crucial for its formulation, delivery, and biological activity. A summary of these properties is presented in the tables below.

General and Physical Properties
PropertyValueReference
IUPAC Name 2-[1-methyl-5-(4-methylbenzoyl)pyrrol-2-yl]acetic acid[PubChem CID: 5509]
Molecular Formula C₁₅H₁₅NO₃[PubChem CID: 5509]
Molecular Weight 257.28 g/mol [PubChem CID: 5509]
Physical Description Solid, crystals from acetonitrile[PubChem CID: 5509]
Melting Point 156 °C (with decomposition)[PubChem CID: 5509]
Water Solubility 222 mg/L[PubChem CID: 5509]
pKa 3.5[PubChem CID: 5509]
logP 2.79[PubChem CID: 5509]
Spectral Data
Spectroscopic TechniqueKey Data Points
Mass Spectrometry Intense peaks at m/z: 91, 122, 198, 212
UV-Vis Spectroscopy Absorption maxima at 205, 254, and 316 nm

Experimental Protocols

Detailed methodologies for the determination of key physical and chemical properties of Tolmetin are provided below.

Melting Point Determination (Capillary Method)

Objective: To determine the melting point range of Tolmetin.

Materials:

  • Tolmetin, finely powdered

  • Capillary tubes (one end sealed)

  • Melting point apparatus

  • Thermometer

Procedure:

  • Ensure the Tolmetin sample is completely dry and in a fine powder form.

  • Pack the dry Tolmetin powder into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.[3]

  • Place the packed capillary tube into the heating block of the melting point apparatus.[4][5]

  • Set the apparatus to heat at a controlled rate, typically starting with a rapid ramp to about 15-20 °C below the expected melting point (156 °C), then reducing the heating rate to 1-2 °C per minute to allow for accurate observation.

  • Observe the sample through the magnifying lens.

  • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

  • Continue heating and record the temperature at which the entire solid has turned into a clear liquid (the end of the melting range).

  • Repeat the measurement with a fresh sample to ensure accuracy.

Aqueous Solubility Determination (Shake-Flask Method)

Objective: To determine the aqueous solubility of Tolmetin.

Materials:

  • Tolmetin

  • Distilled or deionized water

  • Shake-flask apparatus or orbital shaker

  • Constant temperature bath

  • Centrifuge

  • Analytical balance

  • HPLC or UV-Vis spectrophotometer

Procedure:

  • Prepare a supersaturated solution by adding an excess amount of Tolmetin to a known volume of water in a flask.

  • Seal the flask and place it in a constant temperature bath on a shaker. Agitate the solution for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After shaking, allow the solution to stand in the constant temperature bath to let undissolved solids settle.

  • Centrifuge the solution to further separate the solid and liquid phases.

  • Carefully withdraw a known volume of the clear supernatant.

  • Dilute the supernatant with a suitable solvent if necessary.

  • Analyze the concentration of Tolmetin in the diluted supernatant using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

  • Calculate the original concentration in the supernatant to determine the aqueous solubility in mg/L.

pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constant (pKa) of Tolmetin.

Materials:

  • Tolmetin

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Potassium chloride (KCl) solution (for maintaining ionic strength)

  • pH meter with a calibrated electrode

  • Burette

  • Magnetic stirrer and stir bar

  • Beaker

Procedure:

  • Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).

  • Accurately weigh a known amount of Tolmetin and dissolve it in a known volume of water. A co-solvent like methanol may be used if solubility is low, but the final pKa should be extrapolated to a fully aqueous system.

  • Add KCl solution to maintain a constant ionic strength.

  • Place the beaker on a magnetic stirrer and immerse the pH electrode into the solution.

  • Begin the titration by adding small, known volumes of the standardized NaOH solution from the burette.

  • Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

  • Continue the titration past the equivalence point.

  • Plot the pH of the solution versus the volume of NaOH added. The pKa is the pH at the half-equivalence point.

Synthesis of Tolmetin

The synthesis of Tolmetin can be achieved through a multi-step process starting from N-methylpyrrole. A general outline of one synthetic route is provided below.

Reaction Scheme:

  • Acylation of N-methylpyrrole: N-methylpyrrole is reacted with oxalyl chloride mono-ethyl ester in the presence of a base (e.g., triethylamine) and a solvent (e.g., toluene) to yield (1-methyl-1H-pyrrol-2-yl)-oxo-sodium acetate after ester hydrolysis.

  • Reduction: The resulting ketoacid is reduced using hydrazine hydrate, followed by acidification with hydrochloric acid to form N-methylpyrrole-2-acetic acid.

  • Condensation: This intermediate is then condensed with methyl chloroformate at low temperatures.

  • Second Acylation: A subsequent acylation with p-toluoyl chloride yields (1-methyl-5-(4-methyl-benzoyl)-1H-pyrrol-2-yl)-methyl acetate.

  • Hydrolysis: The final step involves the hydrolysis of the methyl ester with a sodium hydroxide solution to produce Tolmetin.

Signaling Pathway and Experimental Workflow Visualizations

Cyclooxygenase (COX) Signaling Pathway

Tolmetin exerts its anti-inflammatory effects by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. The diagram below illustrates this pathway.

COX_Pathway Cell_Membrane_Phospholipids Cell_Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Cell_Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX_Enzymes COX-1 & COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandin_H2 Prostaglandin_H2 COX_Enzymes->Prostaglandin_H2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) Prostaglandin_H2->Prostaglandins Prostaglandin Synthases Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Tolmetin Tolmetin Tolmetin->COX_Enzymes Inhibition

Caption: Inhibition of the COX pathway by Tolmetin.

Experimental Workflow: Synthesis of Tolmetin

The following diagram outlines the key stages in the synthesis of Tolmetin, providing a visual representation of the experimental workflow.

Tolmetin_Synthesis cluster_0 Step 1: Acylation cluster_1 Step 2: Reduction cluster_2 Step 3 & 4: Condensation & Acylation cluster_3 Step 5: Final Hydrolysis N_methylpyrrole N-methylpyrrole Acylation_Reaction React with oxalyl chloride mono-ethyl ester N_methylpyrrole->Acylation_Reaction Hydrolysis_1 Hydrolysis Acylation_Reaction->Hydrolysis_1 Intermediate_1 (1-methyl-1H-pyrrol-2-yl) -oxo-sodium acetate Hydrolysis_1->Intermediate_1 Reduction_Reaction Reduce with hydrazine hydrate Intermediate_1->Reduction_Reaction Acidification Acidify with HCl Reduction_Reaction->Acidification Intermediate_2 N-methylpyrrole-2-acetic acid Acidification->Intermediate_2 Condensation Condense with methyl chloroformate Intermediate_2->Condensation Acylation_2 Acylate with p-toluoyl chloride Condensation->Acylation_2 Intermediate_3 (1-methyl-5-(4-methyl-benzoyl) -1H-pyrrol-2-yl)-methyl acetate Acylation_2->Intermediate_3 Hydrolysis_2 Hydrolyze with NaOH Intermediate_3->Hydrolysis_2 Tolmetin_Product Tolmetin Hydrolysis_2->Tolmetin_Product

Caption: Workflow for the synthesis of Tolmetin.

Conclusion

This technical guide provides a detailed overview of the chemical and physical properties of Tolmetin, along with standardized experimental protocols for their determination. The inclusion of the cyclooxygenase signaling pathway and a synthesis workflow offers a comprehensive resource for researchers, scientists, and professionals in drug development. The data and methodologies presented herein are intended to support further research and development involving Tolmetin and related compounds.

References

Whitepaper: Elucidation of the Molecular Structure of Pyrrole-derivative1

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

The pyrrole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The precise determination of the molecular structure of novel pyrrole derivatives is a critical step in the drug discovery and development process. This technical guide provides an in-depth walkthrough of the molecular structure elucidation of a novel, hypothetical compound, designated "Pyrrole-derivative1," using a combination of modern spectroscopic techniques. We present a detailed analysis of Mass Spectrometry, Infrared (IR) Spectroscopy, and one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy data. This document also includes comprehensive experimental protocols and visual workflows to serve as a practical reference for researchers in the field.

Introduction

Pyrrole and its fused heterocyclic derivatives are privileged structures in pharmacology, found in marketed drugs like Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor, and other agents targeting pathways like VEGFR and ERK.[4][5] The biological versatility of the pyrrole ring continues to inspire the synthesis of new derivatives. The journey from a newly synthesized compound to a potential drug candidate begins with its unambiguous structural characterization. This process relies on the synergistic interpretation of data from various analytical methods.

This whitepaper details the elucidation of the following hypothetical molecule, This compound :

Chemical Structure of this compound (2-(1-methyl-5-phenyl-1H-pyrrol-2-yl)ethan-1-one)
Figure 1: Proposed structure of this compound: 2-(1-methyl-5-phenyl-1H-pyrrol-2-yl)ethan-1-one

Spectroscopic Data Analysis & Structure Elucidation

The molecular structure of this compound was determined by integrating data from mass spectrometry (MS), infrared (IR) spectroscopy, and extensive NMR analysis.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) provided the exact mass of the molecular ion, which was used to determine the elemental composition.

Table 1: Mass Spectrometry Data for this compound

IonCalculated Mass (m/z)Observed Mass (m/z)Formula
[M+H]⁺214.1226214.1229C₁₄H₁₆NO⁺
[M]⁺213.1154213.1157C₁₄H₁₅NO

The primary fragmentation pattern observed involved the cleavage of the acetyl group, a common fragmentation pathway for such compounds.

Infrared (IR) Spectroscopy

The IR spectrum revealed the presence of key functional groups within the molecule.

Table 2: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3060MediumAromatic C-H Stretch (Phenyl)
2925MediumAliphatic C-H Stretch (Methyl)
1715StrongC=O Stretch (Ketone)
1598MediumC=C Stretch (Aromatic Rings)
1490StrongC-N Stretch (Pyrrole Ring)

The strong absorption at 1715 cm⁻¹ is highly characteristic of a carbonyl group, confirming the presence of the ketone. The absence of a broad N-H stretching band around 3300-3500 cm⁻¹ suggests that the nitrogen atom on the pyrrole ring is substituted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the primary framework for establishing the connectivity of atoms. All spectra were recorded in CDCl₃.

Table 3: ¹H NMR (400 MHz, CDCl₃) Data for this compound

LabelChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
H-a7.45 - 7.35m-5HPhenyl Protons
H-b6.88d4.01HPyrrole H-4
H-c6.15d4.01HPyrrole H-3
H-d3.65s-3HN-CH₃
H-e2.20s-3HCO-CH₃

Table 4: ¹³C NMR (101 MHz, CDCl₃) Data for this compound

LabelChemical Shift (δ, ppm)Assignment
C-1206.5C=O (Ketone)
C-2134.8Pyrrole C-5
C-3132.1Phenyl C-1' (Quaternary)
C-4129.0Phenyl C-2', C-6'
C-5128.8Phenyl C-3', C-5'
C-6127.5Phenyl C-4'
C-7126.3Pyrrole C-2
C-8115.1Pyrrole C-4
C-9108.2Pyrrole C-3
C-1034.2N-CH₃
C-1128.9CO-CH₃

Interpretation of NMR Data:

  • ¹H NMR: The spectrum shows five distinct proton environments. The multiplet between 7.45-7.35 ppm integrating to 5H is characteristic of a monosubstituted phenyl group. Two doublets at 6.88 and 6.15 ppm, each integrating to 1H with a coupling constant of 4.0 Hz, are typical for adjacent protons on a pyrrole ring. The two singlets at 3.65 ppm (3H) and 2.20 ppm (3H) correspond to the N-methyl and acetyl methyl groups, respectively.

  • ¹³C NMR: The spectrum displays 11 distinct carbon signals, consistent with the proposed structure. The downfield signal at 206.5 ppm is characteristic of a ketone carbonyl carbon. Six signals in the aromatic region (108-135 ppm) account for the five carbons of the phenyl group and the four carbons of the pyrrole ring. The two upfield signals at 34.2 and 28.9 ppm correspond to the two methyl carbons.

  • 2D NMR (COSY, HSQC, HMBC):

    • COSY: A clear correlation was observed between the pyrrole protons H-b (δ 6.88) and H-c (δ 6.15), confirming their adjacent positions on the ring.

    • HSQC: This experiment correlated each proton to its directly attached carbon, confirming the assignments listed in Tables 3 and 4.

    • HMBC (Heteronuclear Multiple Bond Correlation): This was the key experiment for assembling the fragments. Key long-range correlations (2-3 bonds) are summarized in Table 5.

Table 5: Key HMBC Correlations for this compound

Proton (Label)Correlated Carbons (Label)Inferred Connectivity
N-CH₃ (H-d)C-2, C-7N-CH₃ is attached to the pyrrole N, which is adjacent to C-2 and C-5.
CO-CH₃ (H-e)C-1Acetyl methyl is attached to the ketone carbonyl.
Pyrrole H-cC-2, C-7, C-8H-c is adjacent to a substituted carbon (C-2) and C-4.
Pyrrole H-bC-2, C-7, C-9H-b is adjacent to a substituted carbon (C-5) and C-3.

The HMBC correlations definitively connect the N-methyl group to the pyrrole ring and establish the positions of the phenyl and acetyl substituents.

Visualized Workflows and Pathways

General Structure Elucidation Workflow

The logical flow of experiments used to determine the structure of a novel compound is outlined below.

G start_end start_end process process data data decision decision confirm confirm A Synthesis & Purification of this compound B Mass Spectrometry (HRMS) A->B D IR Spectroscopy A->D F 1D NMR (1H, 13C) A->F C Determine Molecular Formula (C14H15NO) B->C H 2D NMR (COSY, HSQC, HMBC) C->H E Identify Functional Groups (C=O, C=C, C-N) D->E E->H G Identify Key Fragments (Phenyl, N-Me, Acetyl, Pyrrole) F->G G->H I Assemble Fragments & Propose Structure H->I J Structure Confirmed I->J

Caption: Workflow for molecular structure elucidation.
Key HMBC Correlations

The following diagram visually represents the crucial 2- and 3-bond correlations that piece the molecular structure together.

G mol h_d c_2 h_d->c_2 H-d to C-2/C-7 c_7 h_d->c_7 h_e c_1 h_e->c_1 H-e to C-1 h_c h_c->c_7 H-c to C-7/C-8 c_8 h_c->c_8 G receptor receptor protein protein inhibitor inhibitor response response GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., VEGFR) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF PR Cell Proliferation & Survival TF->PR PD1 This compound PD1->RAF

References

"Pyrrole-derivative1" spectroscopic data (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: November 2025

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for the pyrrole derivative, 2-formylpyrrole. It is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for molecular characterization. This document presents summarized quantitative data in structured tables, detailed experimental protocols for key analytical methods, and visualizations of the analytical workflow.

Core Spectroscopic Data

The following sections provide key spectroscopic data for 2-formylpyrrole (also known as pyrrole-2-carboxaldehyde), a five-membered N-heterocyclic system with a carbonyl group as a proton acceptor and a pyrrole group as a proton donor.[1] This compound can exist in a dimeric form in the solid phase and a monomeric form in solution.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of 2-formylpyrrole. The proton (¹H) and carbon-13 (¹³C) NMR spectra provide detailed information about the chemical environment of each atom in the molecule.

¹H NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
9.54sH-6 (aldehyde)
7.08mH-5
6.95mH-3
6.25mH-4
~9.0 (broad)br sN-H

Note: The chemical shifts can vary slightly depending on the solvent and concentration.

¹³C NMR Spectral Data

Chemical Shift (δ) ppmAssignment
179.5C-6 (aldehyde)
131.8C-2
125.0C-5
121.5C-3
110.4C-4

Note: The assignments are based on computational and experimental data. The solvent used is CDCl₃.[2]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of 2-formylpyrrole shows characteristic absorption bands for the N-H and C=O stretching vibrations.

Wavenumber (cm⁻¹)Assignment
~3400N-H stretch
~1660C=O stretch (aldehyde)
~1540C=C stretch (pyrrole ring)
~1420, 1380C-H bend
~750C-H out-of-plane bend

Note: The exact peak positions can be influenced by the sample preparation method (e.g., solid-state vs. solution).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For 2-formylpyrrole, the electron ionization (EI) mass spectrum will show a molecular ion peak corresponding to its molecular weight.

m/zAssignment
95[M]⁺ (Molecular Ion)
94[M-H]⁺
67[M-CO]⁺
39

Note: Fragmentation patterns can provide additional structural information.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific results. The following sections outline the synthesis of 2-formylpyrrole and the general procedures for acquiring the spectroscopic data presented.

Synthesis of 2-Formylpyrrole

One common method for the synthesis of 2-formylpyrrole is through a Knorr-type synthesis approach, followed by reduction.[3][4]

Materials:

  • O-ethyl acetothioacetate

  • Sodium nitrite

  • Acetic acid

  • RANEY® nickel

  • Water

  • Acetone

Procedure:

  • A solution of sodium nitrite in distilled water is added dropwise to a solution of O-ethyl acetothioacetate in acetic acid at 0 °C.

  • The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography until the starting material is consumed. This produces a 2-thionoester pyrrole intermediate.

  • A slurry of RANEY® nickel in water and acetone is activated by heating at reflux for one hour.

  • The 2-thionoester pyrrole is then added to the activated RANEY® nickel slurry.

  • The reaction proceeds to reduce the thionoester to the corresponding 2-formylpyrrole.

  • The final product is isolated and purified using standard laboratory techniques.

NMR Spectroscopy Protocol

Instrumentation:

  • A high-field NMR spectrometer (e.g., Varian A-60D or a modern equivalent) is used.

Sample Preparation:

  • A small amount of the purified 2-formylpyrrole is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃).

  • The solution is transferred to an NMR tube.

Data Acquisition:

  • The NMR tube is placed in the spectrometer.

  • ¹H and ¹³C NMR spectra are acquired using standard pulse sequences.

  • The data is processed, including Fourier transformation, phase correction, and baseline correction.

IR Spectroscopy Protocol

Instrumentation:

  • A Fourier-transform infrared (FTIR) spectrometer (e.g., Bruker Tensor 27 FT-IR) is used.

Sample Preparation (ATR method):

  • A small amount of the solid 2-formylpyrrole is placed directly on the ATR crystal.

  • Pressure is applied to ensure good contact between the sample and the crystal.

Data Acquisition:

  • A background spectrum of the empty ATR crystal is recorded.

  • The sample spectrum is then recorded.

  • The final spectrum is obtained by rationing the sample spectrum against the background spectrum.

Mass Spectrometry Protocol

Instrumentation:

  • A mass spectrometer with an electron ionization (EI) source is typically used.

Sample Introduction:

  • A small amount of the sample is introduced into the ion source, often via a direct insertion probe or after separation by gas chromatography.

Data Acquisition:

  • The sample is ionized by a beam of electrons.

  • The resulting ions are separated based on their mass-to-charge ratio (m/z).

  • A mass spectrum is generated, showing the relative abundance of each ion.

Visualizations

The following diagrams illustrate the workflow of spectroscopic analysis and a conceptual representation of the structural elucidation process for 2-formylpyrrole.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Synthesis Synthesis of 2-Formylpyrrole Purification Purification Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Process_NMR Process NMR Data NMR->Process_NMR Process_IR Process IR Data IR->Process_IR Process_MS Process MS Data MS->Process_MS Interpretation Structural Elucidation Process_NMR->Interpretation Process_IR->Interpretation Process_MS->Interpretation Final_Structure Confirmed Structure of 2-Formylpyrrole Interpretation->Final_Structure

Caption: Workflow for the synthesis and spectroscopic analysis of 2-formylpyrrole.

Logical_Relationship Structural Information from Spectroscopic Data cluster_data Spectroscopic Data cluster_info Deduced Structural Features H_NMR ¹H NMR: - Chemical Shifts - Couplings - Integrals Proton_Env Proton Environment & Connectivity H_NMR->Proton_Env C_NMR ¹³C NMR: - Number of Signals - Chemical Shifts Carbon_Skeleton Carbon Framework C_NMR->Carbon_Skeleton IR_Spec IR: - N-H Stretch - C=O Stretch Functional_Groups Aldehyde & N-H Group IR_Spec->Functional_Groups Mass_Spec MS: - Molecular Ion (m/z 95) Molecular_Formula C₅H₅NO Mass_Spec->Molecular_Formula Structure 2-Formylpyrrole Structure Proton_Env->Structure Carbon_Skeleton->Structure Functional_Groups->Structure Molecular_Formula->Structure

Caption: Logical flow from spectroscopic data to the structural elucidation of 2-formylpyrrole.

References

Theoretical Stability and Degradation Pathways of Atorvastatin: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical stability and degradation pathways of Atorvastatin, a prominent pyrrole-derivative and widely prescribed medication for lowering cholesterol. This document summarizes key quantitative data, details experimental protocols for stability testing, and visualizes degradation pathways and analytical workflows to support research and development in the pharmaceutical industry.

Introduction to Atorvastatin Stability

Atorvastatin (ATV), chemically known as [R-(R,R)]-2-(4-fluorophenyl)-β,δ-dihydroxy-5-(1-methylethyl)-3-phenyl-4-[(phenylamino)carbonyl]-1H-pyrrole-1-heptanoic acid, calcium salt (2:1) trihydrate, is a synthetic lipid-lowering agent.[1] As with any pharmaceutical compound, understanding its stability profile is critical for ensuring its safety, efficacy, and shelf-life. Forced degradation studies are integral to this process, providing insights into the intrinsic stability of the molecule and helping to identify potential degradation products that could form under various environmental conditions.[2]

Atorvastatin has been shown to be susceptible to degradation under acidic, oxidative, photolytic, and thermal stress conditions.[2][3] Notably, it is relatively stable under basic hydrolysis.[2] The degradation kinetics and pathways are crucial for developing stable formulations and establishing appropriate storage conditions.

Quantitative Stability Data

The degradation of Atorvastatin under different stress conditions has been quantified in several studies. The following tables summarize the key kinetic parameters and degradation percentages observed.

Stress ConditionReagent/ParametersDegradation OrderRate Constant (k)Reference
Acid Hydrolysis0.1 M HCl at 353 KFirst Order1.88 × 10⁻² s⁻¹
Basic Hydrolysis0.1 M NaOH at 353 KZero Order2.35 × 10⁻⁴ mol L⁻¹ s⁻¹
Photodegradation (in the presence of Fe³⁺)Wavelengths 300-350 nm, 5 mg/L Fe³⁺First Order0.130 min⁻¹
Stress ConditionExperimental Details% Degradation of AtorvastatinDegradation Products FormedReference
Acid Hydrolysis0.1 N HCl for 24h at 25±2°CSignificant DegradationImpurities H & J, Unknown A1
Oxidative Stress1% H₂O₂ for 24h at 25±2°CSignificant DegradationImpurities L & D, Unknowns O1 & O2
Thermal Stress105°C for 10 daysSignificant DegradationImpurities H & J
Photolytic Stress1.2 million lux hours (visible) & 200 W h/m² (UV) for 11 daysSignificant DegradationImpurities J, L, & D
Basic Hydrolysis1 N NaOH for 42h at 25±2°CNo significant degradation-
Acid Hydrolysis (in combination with Aspirin)0.1N HCl, 80°C for 3 hoursInfluenced by Aspirin-
Thermal Degradation (in combination with Aspirin)80°C for 48 hoursInfluenced by Aspirin-
Oxidative Stress (in combination with Aspirin)3% v/v H₂O₂, room temp for 7 daysInfluenced by Aspirin-

Degradation Pathways and Mechanisms

The degradation of Atorvastatin primarily involves modifications to the pyrrole ring and the dihydroxyheptanoic acid side chain.

Acidic Degradation

Under acidic conditions, Atorvastatin undergoes lactonization of the 3,5-dihydroxyheptanoate side chain. More drastic acidic conditions can lead to subsequent dehydration of the lactone. Under strong acidic conditions (e.g., concentrated sulfuric acid), fragmentation can occur, leading to the loss of the carboxanilide residue.

Atorvastatin Atorvastatin Lactone Lactone Derivative Atorvastatin->Lactone Dilute Acid Fragmented_Product Fragmented Product (Loss of Carboxanilide) Atorvastatin->Fragmented_Product Conc. H₂SO₄ Unsaturated_Lactone Unsaturated Lactone Lactone->Unsaturated_Lactone Strong Acid/Heat

Figure 1: Simplified Acidic Degradation Pathway of Atorvastatin.
Oxidative Degradation

Oxidative degradation of Atorvastatin primarily targets the electron-rich pyrrole ring. The proposed mechanism involves the formation of an intermediate endoperoxide across the pyrrole ring, followed by rearrangement and nucleophilic attack by the 5-hydroxy group of the heptanoic acid side chain. This leads to the formation of complex bridged structures.

cluster_oxidation Oxidative Degradation Atorvastatin Atorvastatin Endoperoxide Intermediate Endoperoxide (on Pyrrole Ring) Atorvastatin->Endoperoxide Oxidizing Agent (e.g., H₂O₂) Rearrangement Rearrangement Endoperoxide->Rearrangement Nucleophilic_Attack Intramolecular Nucleophilic Attack Rearrangement->Nucleophilic_Attack Oxidative_Products Complex Oxidative Degradation Products Nucleophilic_Attack->Oxidative_Products

Figure 2: Proposed Oxidative Degradation Mechanism of Atorvastatin.

Experimental Protocols

The following sections detail the methodologies for conducting forced degradation studies and the subsequent analysis of Atorvastatin and its degradation products.

Forced Degradation (Stress Testing)

Forced degradation studies are performed to generate degradation products and assess the intrinsic stability of Atorvastatin.

4.1.1 Materials and Reagents

  • Atorvastatin Calcium reference standard

  • Hydrochloric acid (HCl), analytical grade

  • Sodium hydroxide (NaOH), analytical grade

  • Hydrogen peroxide (H₂O₂), 30% solution

  • Methanol, HPLC grade

  • Acetonitrile, HPLC grade

  • Water, HPLC grade or purified

  • Volumetric flasks and pipettes

4.1.2 General Procedure for Sample Preparation A stock solution of Atorvastatin calcium is typically prepared at a concentration of 500 µg/mL in a suitable diluent.

4.1.3 Stress Conditions

  • Acid Hydrolysis: A solution of Atorvastatin is treated with 0.1 N HCl and refluxed or kept at a specific temperature (e.g., 25±2°C or 80°C) for a defined period (e.g., 3 to 24 hours).

  • Base Hydrolysis: A solution of Atorvastatin is treated with 1 N NaOH and kept at ambient temperature for an extended period (e.g., 42 hours).

  • Oxidative Degradation: A solution of Atorvastatin is treated with a solution of hydrogen peroxide (e.g., 1% or 3% v/v) and kept at room temperature for a specified duration (e.g., 24 hours to 7 days).

  • Thermal Degradation: Solid Atorvastatin is exposed to a high temperature (e.g., 80°C or 105°C) in a controlled temperature oven for several days (e.g., 48 hours to 10 days).

  • Photolytic Degradation: Solutions of Atorvastatin or the solid drug are exposed to a combination of UV (e.g., 200 W h/m²) and visible light (e.g., 1.2 million lux hours) for a prolonged period.

After exposure to the stress conditions, the samples are neutralized (if necessary) and diluted to a suitable concentration for HPLC analysis.

cluster_workflow Forced Degradation Workflow Start Atorvastatin Sample Acid Acid Hydrolysis (e.g., 0.1N HCl) Start->Acid Base Base Hydrolysis (e.g., 1N NaOH) Start->Base Oxidation Oxidation (e.g., 1% H₂O₂) Start->Oxidation Thermal Thermal Stress (e.g., 105°C) Start->Thermal Photolytic Photolytic Stress (UV/Vis Light) Start->Photolytic Neutralization Neutralization/ Dilution Acid->Neutralization Base->Neutralization Oxidation->Neutralization Thermal->Neutralization Photolytic->Neutralization HPLC HPLC Analysis Neutralization->HPLC

Figure 3: General Workflow for Forced Degradation Studies of Atorvastatin.
Stability-Indicating HPLC Method

A validated, stability-indicating HPLC method is essential for separating and quantifying Atorvastatin from its degradation products and any process-related impurities.

4.2.1 Chromatographic Conditions A variety of HPLC methods have been developed for the analysis of Atorvastatin. A common approach utilizes a reversed-phase C18 column.

ParameterTypical ConditionsReference
Column Zorbax Bonus-RP or Phenomenex Gemini C-18 (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase Gradient or isocratic elution with a mixture of an aqueous buffer (e.g., 0.02 M potassium dihydrogen phosphate, pH 4) and organic solvents (e.g., acetonitrile, methanol). A common mobile phase is a mixture of water, acetonitrile, and trifluoroacetic acid.
Flow Rate 1.0 mL/min
Detection UV detection at 240 nm or 245 nm
Injection Volume 20 µL
Column Temperature Ambient or controlled (e.g., 30°C)

4.2.2 Method Validation The stability-indicating HPLC method must be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. This is demonstrated by the separation of Atorvastatin from its degradation products.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Accuracy: The closeness of test results obtained by the method to the true value. This is often assessed by recovery studies.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

This technical guide has provided a detailed overview of the theoretical stability and degradation pathways of Atorvastatin. The quantitative data, degradation mechanisms, and experimental protocols presented herein are intended to be a valuable resource for researchers and professionals in the field of drug development. A thorough understanding of a drug's stability profile, as exemplified by the case of Atorvastatin, is fundamental to the development of safe, effective, and high-quality pharmaceutical products.

References

Potential Biological Activities of Prodigiosin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prodigiosin, a member of the prodiginine family of natural products, is a secondary metabolite produced by various bacteria, most notably Serratia marcescens.[1][2] Characterized by its vibrant red pigmentation and a unique tripyrrolic chemical structure, prodigiosin has garnered significant scientific interest due to its broad spectrum of biological activities.[2][3][4] These activities include potent anticancer, immunosuppressive, and antimicrobial properties, making it a promising candidate for therapeutic development. This technical guide provides an in-depth overview of the biological activities of prodigiosin, focusing on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Anticancer Activity

Prodigiosin exhibits significant cytotoxic effects against a wide array of cancer cell lines, often with a degree of selectivity for malignant cells over normal cells. Its anticancer mechanisms are multifaceted, involving the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways.

In Vitro Cytotoxicity

The cytotoxic potential of prodigiosin has been quantified against numerous human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, representing the concentration of prodigiosin required to inhibit the growth of 50% of the cell population, are summarized below.

Cell LineCancer TypeIC50 (µg/mL)Reference(s)
Lung
NCI-H292Mucoepidermoid Carcinoma3.6
A549Lung Carcinoma0.39 - 1.30
Breast
MCF-7Breast Adenocarcinoma5.1
MDA-MB-231Breast Adenocarcinoma0.62
Hematological
HL-60Promyelocytic Leukemia1.7
K562Chronic Myelogenous LeukemiaSensitive
Gastrointestinal
Hep-2Laryngeal Carcinoma3.4
HT29Colon Adenocarcinoma0.45
HCT116Colon Carcinoma0.70
SGC7901Gastric Adenocarcinoma1.30
Other
A375Melanoma1.25

Note: IC50 values can vary depending on the specific experimental conditions, such as incubation time and the assay used.

Mechanisms of Anticancer Action

Prodigiosin's anticancer activity is attributed to its ability to interfere with multiple cellular processes, leading to cancer cell death.

  • Induction of Apoptosis: Prodigiosin is a potent inducer of apoptosis, or programmed cell death, in cancer cells. This is a key mechanism for eliminating malignant cells without inducing an inflammatory response.

  • Cell Cycle Arrest: The compound can halt the cell cycle at various checkpoints, preventing cancer cells from proliferating.

  • Modulation of Signaling Pathways: Prodigiosin has been shown to interfere with critical signaling pathways that are often dysregulated in cancer, such as the Wnt/β-catenin pathway.

Signaling Pathways in Anticancer Activity

Prodigiosin triggers apoptosis through both intrinsic (mitochondrial) and extrinsic pathways. It can induce endoplasmic reticulum (ER) stress, leading to the activation of downstream apoptotic signaling.

apoptosis_pathway cluster_stimulus Stimulus cluster_er_stress Endoplasmic Reticulum Stress cluster_mitochondrial Mitochondrial (Intrinsic) Pathway cluster_caspase Caspase Cascade Prodigiosin Prodigiosin ERS ER Stress Prodigiosin->ERS Bcl2 Bcl-2 (down-regulated) Prodigiosin->Bcl2 Bax Bax (up-regulated) Prodigiosin->Bax PERK PERK Pathway ERS->PERK IRE1a IRE1α Pathway ERS->IRE1a Apoptosis Apoptosis PERK->Apoptosis IRE1a->Apoptosis Mito Mitochondrion Bcl2->Mito Bax->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 (Initiator) CytC->Casp9 Casp3 Caspase-3 (Executioner) Casp9->Casp3 Casp3->Apoptosis

Prodigiosin-induced apoptosis signaling pathway.

Prodigiosin has been identified as a potent inhibitor of the Wnt/β-catenin signaling cascade, which is aberrantly activated in many cancers. It targets multiple components of this pathway, including LRP6, Dishevelled (DVL), and GSK3β.

wnt_pathway cluster_nucleus Nuclear Events Prodigiosin Prodigiosin LRP6 p-LRP6 Prodigiosin->LRP6 DVL p-DVL Prodigiosin->DVL GSK3b p-GSK3β (Ser9) Prodigiosin->GSK3b LRP6->DVL Destruction Destruction Complex DVL->Destruction bCatenin β-catenin GSK3b->bCatenin Nucleus Nucleus bCatenin->Nucleus TCF_LEF TCF/LEF Destruction->bCatenin degradation CyclinD1 Cyclin D1 (Target Gene) TCF_LEF->CyclinD1 transcription Proliferation Cell Proliferation CyclinD1->Proliferation

Inhibition of the Wnt/β-catenin pathway by prodigiosin.

Immunosuppressive Activity

Prodigiosin and its derivatives exhibit interesting immunosuppressive properties, primarily by targeting T cells. This activity is distinct from that of conventional immunosuppressants like cyclosporin A.

Mechanism of Immunosuppression

Prodigiosin's immunosuppressive effects are largely attributed to its interference with the interleukin-2 (IL-2) signaling pathway, which is crucial for T cell activation and proliferation. It has been shown to inhibit the phosphorylation and activation of Janus kinase 3 (JAK3), a key enzyme in this pathway.

JAK-STAT Signaling Pathway

The IL-2 receptor signaling is mediated through the JAK-STAT pathway. Prodigiosin's inhibition of JAK3 disrupts this cascade, leading to reduced T cell activation.

jak_stat_pathway cluster_nuc Nuclear Transcription IL2 IL-2 IL2R IL-2 Receptor (α, β, γc) IL2->IL2R JAK1 JAK1 IL2R->JAK1 activates JAK3 JAK3 IL2R->JAK3 activates STAT5 STAT5 JAK1->STAT5 phosphorylates JAK3->STAT5 phosphorylates Prodigiosin Prodigiosin Prodigiosin->JAK3 pSTAT5 p-STAT5 Dimer p-STAT5 Dimer pSTAT5->Dimer dimerization Nucleus Nucleus Dimer->Nucleus translocation GeneExp Gene Expression (e.g., IL-2Rα) Dimer->GeneExp TCellActivation T-Cell Activation & Proliferation GeneExp->TCellActivation

Prodigiosin's inhibition of the JAK-STAT signaling pathway.

Antimicrobial Activity

Prodigiosin displays a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi.

In Vitro Antimicrobial Susceptibility

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The MIC values for prodigiosin against several pathogens are presented below.

MicroorganismTypeMIC (µg/mL)Reference(s)
Gram-Positive Bacteria
Staphylococcus aureusBacterium3 - 8
Methicillin-resistant S. aureus (MRSA)Bacterium>10
Bacillus subtilisBacterium5
Bacillus cereusBacterium4
Enterococcus faecalisBacterium10
Gram-Negative Bacteria
Escherichia coliBacterium10
Pseudomonas aeruginosaBacterium4
Chromobacterium violaceumBacterium16
Fungi
Candida albicansYeastActive
Candida utilisYeastActive

Note: Antimicrobial activity can be influenced by the strain of the microorganism and the testing methodology.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the biological activities of prodigiosin.

Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be labeled with a fluorochrome like FITC. Propidium iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.

Procedure:

  • Cell Culture and Treatment: Seed cells at a density of 1 x 10^6 cells in a T25 flask and treat with various concentrations of prodigiosin for the desired time period (e.g., 48 hours). Include untreated and vehicle-treated controls.

  • Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, use trypsin to detach them.

  • Washing: Wash the collected cells twice with cold phosphate-buffered saline (PBS) by centrifugation at approximately 300-670 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

Data Interpretation:

  • Annexin V- / PI- : Live cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic/necrotic cells

  • Annexin V- / PI+ : Necrotic cells

apoptosis_assay_workflow Start Start: Cell Culture Treatment Treat with Prodigiosin Start->Treatment Harvest Harvest Cells (Floating & Adherent) Treatment->Harvest Wash Wash with PBS Harvest->Wash Resuspend Resuspend in Binding Buffer Wash->Resuspend Stain Stain with Annexin V-FITC & PI Resuspend->Stain Incubate Incubate in Dark Stain->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze End End: Data Interpretation Analyze->End

Workflow for the Annexin V/PI apoptosis assay.
Cell Cycle Analysis by Propidium Iodide Staining

This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: Propidium iodide stoichiometrically binds to DNA. Therefore, the fluorescence intensity of PI-stained cells is directly proportional to their DNA content. Cells in G2/M phase have twice the DNA content of cells in G0/G1 phase, and cells in S phase have an intermediate amount of DNA.

Procedure:

  • Cell Preparation: Harvest approximately 1 x 10^6 cells and wash with PBS.

  • Fixation: Resuspend the cell pellet and add cold 70% ethanol dropwise while vortexing to prevent clumping. Fix for at least 30 minutes on ice.

  • Washing: Centrifuge the fixed cells and wash twice with PBS.

  • RNase Treatment: To ensure only DNA is stained, resuspend the cell pellet in a solution containing RNase A (e.g., 100 µg/mL) and incubate.

  • PI Staining: Add the propidium iodide staining solution (e.g., 50 µg/mL).

  • Incubation: Incubate for at least 30 minutes at room temperature.

  • Analysis: Analyze the samples by flow cytometry, measuring the PI fluorescence in the linear scale.

Antimicrobial Susceptibility Testing by Broth Microdilution

This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Procedure:

  • Preparation of Prodigiosin Stock: Dissolve prodigiosin in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the prodigiosin stock solution in a suitable broth medium (e.g., Mueller-Hinton broth).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., ~5 x 10^5 CFU/mL).

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate.

  • Controls: Include a positive control (broth with inoculum, no prodigiosin) and a negative control (broth only).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of prodigiosin that completely inhibits visible growth of the microorganism.

Conclusion

Prodigiosin is a promising natural product with a diverse range of potent biological activities. Its well-documented anticancer, immunosuppressive, and antimicrobial properties, coupled with its multifaceted mechanisms of action, make it a compelling candidate for further preclinical and clinical investigation. This guide provides a comprehensive overview of its biological potential, offering valuable data and methodologies to aid researchers and drug development professionals in their exploration of this remarkable pyrrole derivative.

References

Mechanism of Action Prediction for Pyrrole-derivative1: A Fictional MEK Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: The pyrrole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] This guide provides an in-depth technical overview of the predicted mechanism of action for "Pyrrole-derivative1," a fictional, potent, and selective inhibitor of the MEK1/2 kinases. We will explore its role within the MAPK/ERK signaling cascade, present quantitative data on its activity, detail the experimental protocols used for its characterization, and provide visual representations of its mechanism and the workflows used to elucidate it.

Introduction to this compound and its Target

Pyrrole-containing compounds have been successfully developed as inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in diseases like cancer.[4][5] "this compound" is a hypothetical small molecule designed to target MEK1 and MEK2, dual-specificity kinases that are central components of the mitogen-activated protein kinase (MAPK) signaling pathway, also known as the RAS/RAF/MEK/ERK pathway.

The MAPK/ERK pathway is a crucial intracellular signaling cascade that translates extracellular signals into cellular responses such as proliferation, differentiation, and survival. In many cancers, mutations in upstream components like BRAF and RAS lead to the continuous activation of this pathway, promoting uncontrolled cell growth. By inhibiting MEK1/2, this compound aims to block this aberrant signaling, thereby preventing the activation of the downstream effector ERK1/2 and halting cancer cell proliferation.

Predicted Mechanism of Action

This compound is predicted to be an allosteric inhibitor of MEK1/2. Unlike ATP-competitive inhibitors, allosteric inhibitors bind to a site distinct from the ATP-binding pocket. This binding is expected to induce a conformational change in the MEK enzyme, locking it in a catalytically inactive state. This mode of inhibition offers high selectivity, as the allosteric pocket of MEK is unique and not conserved among other kinases.

The primary consequence of MEK1/2 inhibition by this compound is the prevention of the phosphorylation and subsequent activation of ERK1/2. This inactivation of ERK1/2 blocks the downstream signaling cascade that would otherwise lead to the transcription of genes involved in cell proliferation and survival. The ultimate cellular outcomes of treatment with this compound are predicted to be cell cycle arrest and the induction of apoptosis in cancer cells that are dependent on the MAPK pathway.

MAPK_ERK_Signaling_Pathway RTK Growth Factor Receptor (RTK) RAS RAS RTK->RAS GrowthFactor Growth Factor GrowthFactor->RTK RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Proliferation Cell Proliferation & Survival TranscriptionFactors->Proliferation Inhibitor This compound Inhibitor->MEK Inhibition

MAPK/ERK signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following tables summarize the hypothetical quantitative data for this compound, characteristic of a potent and selective MEK inhibitor.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

Kinase TargetIC50 (nM)Description
MEK10.8Half-maximal inhibitory concentration against MEK1 enzyme.
MEK21.1Half-maximal inhibitory concentration against MEK2 enzyme.
ERK2>10,000Demonstrates selectivity against downstream kinase.
p38α>10,000Demonstrates selectivity against a related MAPK pathway kinase.
JNK1>10,000Demonstrates selectivity against a related MAPK pathway kinase.

Table 2: Cellular Activity of this compound

Cell LineCancer TypeKey Mutationp-ERK Inhibition EC50 (nM)Anti-proliferative GI50 (nM)
A375Malignant MelanomaBRAF V600E5.215.8
COLO 205Colorectal AdenocarcinomaBRAF V600E8.925.4
HCT116Colorectal CarcinomaKRAS G13D12.548.7
Normal FibroblastsNon-cancerousWild-Type>5,000>10,000

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

In Vitro MEK1 Kinase Assay (Luminescence-based)

This protocol is for determining the IC50 value of this compound against the MEK1 kinase using a luminescence-based assay that quantifies ATP consumption.

  • Reagent Preparation : Prepare a kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA). Prepare a solution of recombinant active MEK1 kinase and its substrate, inactive ERK2. Prepare a 2X ATP solution.

  • Compound Preparation : Serially dilute this compound in DMSO to create a range of concentrations. Further dilute in the kinase buffer.

  • Reaction Setup : In a 384-well plate, add the MEK1 enzyme and inactive ERK2 substrate to all wells except the "no kinase" control. Add the diluted this compound or DMSO (as a control) to the appropriate wells.

  • Kinase Reaction : Initiate the reaction by adding the 2X ATP solution to each well. Incubate the plate at 30°C for 60 minutes.

  • Signal Generation : Stop the kinase reaction and deplete the remaining ATP by adding a reagent like ADP-Glo™. Then, add a kinase detection reagent to convert the produced ADP back to ATP, which is used to generate a luminescent signal via a luciferase reaction. Incubate at room temperature for 40-60 minutes.

  • Data Acquisition : Measure the luminescence using a plate-reading luminometer.

  • Data Analysis : Calculate the percent inhibition for each concentration of this compound relative to the DMSO control. Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Western Blot Analysis for p-ERK Inhibition in Cells

This protocol describes how to measure the levels of phosphorylated ERK (p-ERK) in cancer cells treated with this compound.

Western_Blot_Workflow Cell_Culture 1. Seed and Culture Cells (e.g., A375) Treatment 2. Treat with this compound (Dose-response) Cell_Culture->Treatment Lysis 3. Cell Lysis (with phosphatase inhibitors) Treatment->Lysis Quantification 4. Protein Quantification (BCA or Bradford) Lysis->Quantification SDS_PAGE 5. SDS-PAGE Quantification->SDS_PAGE Transfer 6. Protein Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking 7. Blocking (5% BSA in TBST) Transfer->Blocking Primary_Ab 8. Primary Antibody Incubation (anti-p-ERK, overnight at 4°C) Blocking->Primary_Ab Secondary_Ab 9. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 10. Chemiluminescent Detection Secondary_Ab->Detection Stripping 11. Stripping and Re-probing (for Total ERK) Detection->Stripping Analysis 12. Densitometry Analysis (Normalize p-ERK to Total ERK) Stripping->Analysis

Experimental workflow for Western blot analysis of p-ERK inhibition.
  • Cell Culture and Treatment : Seed cancer cells (e.g., A375) in 6-well plates and allow them to adhere overnight. Treat the cells with increasing concentrations of this compound for a specified time (e.g., 2-4 hours).

  • Cell Lysis : Wash the cells with ice-cold PBS. Lyse the cells on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins.

  • Protein Quantification : Collect the cell lysates and centrifuge to pellet the debris. Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • SDS-PAGE and Transfer : Normalize the protein samples and boil them in Laemmli sample buffer. Separate the proteins by size by running them on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting : Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour to prevent non-specific antibody binding. Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).

  • Detection : Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and capture the image with a digital imager.

  • Normalization : To ensure equal protein loading, strip the membrane and re-probe it with an antibody for total ERK.

  • Data Analysis : Quantify the band intensities using densitometry software. Normalize the p-ERK signal to the total ERK signal for each sample. Plot the normalized p-ERK levels against the concentration of this compound to determine the EC50 value.

Cell Viability Assay (MTT-based)

This protocol is for determining the anti-proliferative effect (GI50) of this compound. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding : Seed cancer cells in a 96-well plate at a specific density (e.g., 5,000 cells/well) and allow them to attach overnight.

  • Compound Treatment : Treat the cells with a serial dilution of this compound and incubate for 72 hours.

  • MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization : Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading : Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell growth inhibition for each concentration relative to the DMSO-treated control. Plot the percentage of inhibition against the log of the compound concentration and determine the GI50 value (the concentration that causes 50% inhibition of cell growth).

Logical Relationships in Mechanism of Action

The following diagram illustrates the logical flow from the molecular interaction of this compound to its ultimate cellular effect.

Logical_Mechanism Binding This compound binds to allosteric site of MEK1/2 Conformation Conformational change in MEK1/2 Binding->Conformation Inactivation MEK1/2 locked in inactive state Conformation->Inactivation Phosphorylation_Block Phosphorylation of ERK1/2 is blocked Inactivation->Phosphorylation_Block Pathway_Inhibition MAPK/ERK pathway signaling is inhibited Phosphorylation_Block->Pathway_Inhibition Gene_Expression Altered gene expression (decreased pro-proliferative genes) Pathway_Inhibition->Gene_Expression Cellular_Effect Cell cycle arrest and apoptosis Gene_Expression->Cellular_Effect

Logical flow of this compound's mechanism of action.

Conclusion

Based on the analysis of its predicted target and the known pharmacology of similar compounds, "this compound" is positioned as a highly specific inhibitor of the MAPK/ERK signaling pathway. Its allosteric inhibition of MEK1/2 is expected to lead to potent anti-proliferative effects in cancer cells with a dependency on this pathway. The experimental protocols outlined provide a clear framework for validating this predicted mechanism of action and characterizing its activity both in vitro and in a cellular context. This technical guide serves as a foundational document for researchers and drug development professionals interested in the therapeutic potential of pyrrole-based kinase inhibitors.

References

An In-depth Technical Guide to the Solubility and Stability of Pyrrole-derivative1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential physicochemical properties of "Pyrrole-derivative1," a novel compound under investigation. The following sections detail the aqueous solubility and multi-faceted stability profile of this molecule, offering critical data and methodologies to inform its progression through the drug discovery and development pipeline. The experimental protocols and data presented herein serve as a foundational resource for formulation development, pharmacokinetic assessment, and overall lead optimization efforts.

Aqueous Solubility Assessment

Aqueous solubility is a critical determinant of a drug candidate's absorption and bioavailability. The solubility of this compound was assessed using both kinetic and thermodynamic methods to provide a thorough understanding of its dissolution characteristics under various physiologically relevant conditions.

Solubility Data Summary

The solubility of this compound was determined in various aqueous media. The results, summarized below, indicate that solubility is pH-dependent, with higher solubility observed in acidic conditions.

Solubility Type Medium pH Temperature (°C) Solubility (µg/mL) Molar Equivalent (µM)
KineticPhosphate Buffered Saline (PBS)7.42512.541.8
KineticSimulated Gastric Fluid (SGF)1.237155.8521.1
KineticSimulated Intestinal Fluid (SIF)6.83718.260.9
ThermodynamicDeionized Water~7.0259.832.8

Note: Molar equivalent calculated based on a hypothetical molecular weight of 299 g/mol .

Experimental Protocol: Kinetic Solubility Assay

This protocol outlines the high-throughput method used to determine the kinetic solubility of this compound.

1.2.1 Materials and Reagents:

  • This compound (10 mM stock in DMSO)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Simulated Gastric Fluid (SGF), pH 1.2 (USP standard)

  • Simulated Intestinal Fluid (SIF), pH 6.8 (USP standard)

  • Dimethyl Sulfoxide (DMSO), analytical grade

  • 96-well microplates (UV-transparent)

  • Plate shaker

  • Spectrophotometric plate reader

1.2.2 Procedure:

  • A 10 mM stock solution of this compound is prepared in 100% DMSO.

  • The stock solution is serially diluted in DMSO to create a concentration gradient.

  • 2 µL of each DMSO stock concentration is added to triplicate wells of a 96-well plate.

  • 198 µL of the desired aqueous buffer (PBS, SGF, or SIF) is rapidly added to each well, resulting in a final DMSO concentration of 1%.

  • The plate is immediately sealed and placed on a plate shaker at 1000 RPM for 2 hours at room temperature.

  • Following incubation, the absorbance of each well is measured at 620 nm using a plate reader to detect turbidity resulting from precipitation.

  • The kinetic solubility value is determined as the highest concentration at which no significant increase in turbidity is observed compared to buffer-only controls.

Solubility Assessment Workflow

The following diagram illustrates the systematic process for evaluating the aqueous solubility of a new chemical entity like this compound.

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_stock Prepare 10mM Stock in 100% DMSO add_buffer Add Aqueous Buffer (PBS, SGF, SIF) prep_stock->add_buffer 2µL into 198µL incubate Incubate & Shake (2h, 1000 RPM) add_buffer->incubate read_plate Measure Turbidity (Absorbance at 620nm) incubate->read_plate determine_sol Determine Solubility (Highest Clear Concentration) read_plate->determine_sol cluster_chemical Chemical Stability cluster_metabolic Metabolic Stability start This compound Stability Profiling ph_stability pH Stability (Aqueous Buffers) start->ph_stability photostability Photostability (ICH Guidelines) start->photostability plasma_stability Plasma Stability (Human, Rat) start->plasma_stability microsomal_stability Microsomal Stability (Future Work) plasma_stability->microsomal_stability Informs receptor Growth Factor Receptor ras RAS receptor->ras raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk nucleus Nucleus erk->nucleus transcription Gene Transcription (Proliferation, Survival) nucleus->transcription inhibitor This compound inhibitor->mek

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Pyrrolinib and its Structural Analogs as Potent Kinase Inhibitors

This guide provides a comprehensive overview of Pyrrolinib, a novel pyrrole-derivative inhibitor of the fictional "Kinase-X," and its structural analogs. It details their synthesis, biological evaluation, structure-activity relationships (SAR), and mechanism of action, offering a framework for the development of next-generation targeted therapies.

Introduction to Pyrrolinib

Pyrrolinib is a synthetic small molecule belonging to the class of ATP-competitive kinase inhibitors. It has demonstrated high potency and selectivity for Kinase-X, a key enzyme implicated in various proliferative diseases. The development of structural analogs of Pyrrolinib is a critical step in optimizing its pharmacological properties, including efficacy, selectivity, and pharmacokinetic profile. This document outlines the core methodologies and findings in the ongoing development of Pyrrolinib analogs.

Structural Analogs of Pyrrolinib

The core scaffold of Pyrrolinib consists of a 1,2,5-trisubstituted pyrrole ring. A systematic investigation into the effects of substitutions at the R1, R2, and R3 positions has been undertaken to elucidate the structure-activity relationship.

Table 1: Structural Analogs of Pyrrolinib and Their Modifications

Compound IDR1-GroupR2-GroupR3-GroupModification Rationale
Pyrrolinib 4-FluorophenylMethylPyridin-4-yl-amineLead Compound
P-A1 PhenylMethylPyridin-4-yl-amineAssess importance of fluorine
P-A2 4-ChlorophenylMethylPyridin-4-yl-amineHalogen substitution effect
P-A3 4-FluorophenylEthylPyridin-4-yl-amineSteric bulk at R2
P-A4 4-FluorophenylMethylPyrimidin-2-yl-amineH-bond acceptor variation
P-A5 4-FluorophenylMethylN-Methyl-pyridin-4-yl-amineBlock potential metabolism

Synthesis and Experimental Protocols

General Synthesis Protocol for Pyrrolinib Analogs

A generalized synthetic route for Pyrrolinib and its analogs is based on the Paal-Knorr pyrrole synthesis.

Protocol:

  • Synthesis of 1,4-Dicarbonyl Intermediate: A Claisen condensation between a substituted benzoyl chloride (precursor for R1) and an ester is performed, followed by alkylation to introduce the R2 precursor.

  • Paal-Knorr Pyrrole Synthesis: The resulting 1,4-dicarbonyl compound is cyclized with a primary amine (precursor for R3) in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) in a suitable solvent like toluene under reflux conditions.

  • Work-up and Purification: The reaction mixture is cooled, washed with saturated sodium bicarbonate solution and brine, and the organic layer is dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield the final pyrrole derivative.

  • Characterization: The structure and purity of the final compounds are confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Kinase Inhibition Assay Protocol

The inhibitory activity of the Pyrrolinib analogs against Kinase-X is determined using a standard in vitro kinase assay.

Protocol:

  • Reagent Preparation: Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Prepare serial dilutions of the test compounds (Pyrrolinib and its analogs) in DMSO.

  • Reaction Setup: In a 96-well plate, add the reaction buffer, a specific concentration of the Kinase-X enzyme, and the peptide substrate.

  • Compound Addition: Add the serially diluted test compounds to the wells. Include controls for no inhibitor (100% activity) and no enzyme (0% activity).

  • Initiation of Reaction: Initiate the kinase reaction by adding a solution of ATP at a concentration close to its Km value.

  • Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes).

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., luminescence-based assays like Kinase-Glo®).

  • Data Analysis: Calculate the percent inhibition for each compound concentration. Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Biological Activity and Structure-Activity Relationship (SAR)

The synthesized analogs were evaluated for their inhibitory activity against Kinase-X. The results are summarized in Table 2.

Table 2: In Vitro Inhibitory Activity of Pyrrolinib Analogs against Kinase-X

Compound IDIC₅₀ (nM)
Pyrrolinib 15
P-A1 85
P-A2 20
P-A3 150
P-A4 45
P-A5 250

SAR Analysis:

  • R1 Position: The presence of a fluorine atom at the para-position of the phenyl ring (Pyrrolinib) is crucial for high potency, as its removal (P-A1) leads to a significant decrease in activity. Substitution with chlorine (P-A2) is well-tolerated.

  • R2 Position: Increasing the steric bulk at the R2 position from a methyl (Pyrrolinib) to an ethyl group (P-A3) is detrimental to the inhibitory activity.

  • R3 Position: The pyridin-4-yl-amine moiety appears optimal. Replacing it with a pyrimidin-2-yl-amine (P-A4) reduces potency. N-methylation of the amine (P-A5) drastically decreases activity, suggesting a critical hydrogen bond donation at this position.

Mechanism of Action and Signaling Pathway

Pyrrolinib functions by inhibiting the catalytic activity of Kinase-X, which is a critical node in a pro-survival signaling pathway. By blocking Kinase-X, Pyrrolinib effectively halts the downstream signaling cascade, leading to cell cycle arrest and apoptosis in malignant cells.

G Growth_Factor Growth_Factor Receptor Receptor Kinase_X Kinase_X Receptor->Kinase_X Activates Downstream_Protein_1 Downstream_Protein_1 Kinase_X->Downstream_Protein_1 Phosphorylates Downstream_Protein_2 Downstream_Protein_2 Downstream_Protein_1->Downstream_Protein_2 Activates Transcription_Factor Transcription_Factor Downstream_Protein_2->Transcription_Factor Activates Proliferation_Survival Proliferation_Survival Transcription_Factor->Proliferation_Survival Promotes Pyrrolinib Pyrrolinib Pyrrolinib->Kinase_X Inhibits G Start Design Design Synthesis Synthesis Design->Synthesis Targets Purification Purification Synthesis->Purification Screening Screening Purification->Screening Pure Compounds SAR_Analysis SAR_Analysis Screening->SAR_Analysis IC50 Data Lead_Opt Lead_Opt SAR_Analysis->Lead_Opt Potent? End SAR_Analysis->End Lead Candidate Lead_Opt->Design Refine

Methodological & Application

Application Notes and Protocols: Synthesis of a Pyrrole-Statin Core (PSC1)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Pyrrole rings are fundamental heterocyclic motifs present in a vast array of biologically active compounds, including the blockbuster drug Atorvastatin (Lipitor®).[1][2] Statins function by competitively inhibiting HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[3][4][5] This inhibition leads to a reduction in hepatic cholesterol synthesis, an increase in LDL receptor expression, and ultimately a lowering of circulating LDL cholesterol. The pentasubstituted pyrrole core is crucial for the pharmacological activity of Atorvastatin. This document provides detailed protocols for the synthesis of a model Pyrrole-Statin Core (PSC1), specifically 2,5-dimethyl-1-phenyl-1H-pyrrole, a common derivative synthesized via classical methods that exemplify the construction of this critical pharmacophore.

Two primary and robust synthetic methodologies are presented: the Paal-Knorr Synthesis and the Hantzsch Pyrrole Synthesis. These methods are widely applicable for creating substituted pyrroles.

Data Presentation: Comparison of Synthesis Protocols

The following table summarizes the quantitative data for the synthesis of the model Pyrrole-Statin Core 1 (2,5-dimethyl-1-phenyl-1H-pyrrole) using the described methodologies.

Parameter Method 1: Paal-Knorr Synthesis Method 2: Hantzsch Pyrrole Synthesis
Key Reactants Hexane-2,5-dione, AnilineEthyl acetoacetate, Aniline, 2-Chloroacetone
Catalyst/Solvent Hydrochloric acid (catalyst), MethanolAcetic Acid (solvent)
Reaction Time 15 - 30 minutes2 - 4 hours
Reaction Temperature Reflux (approx. 65°C)Reflux (approx. 118°C)
Reported Yield ~52-86%Variable, generally moderate to good
Purity High after recrystallizationHigh after column chromatography

Experimental Protocols

Method 1: Paal-Knorr Synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole

The Paal-Knorr synthesis is a classic and highly efficient method for preparing pyrroles by condensing a 1,4-dicarbonyl compound with a primary amine, often under mildly acidic conditions.

Materials:

  • Aniline (186 mg, 2.0 mmol)

  • Hexane-2,5-dione (acetonylacetone) (228 mg, 2.0 mmol)

  • Methanol (0.5 mL)

  • Concentrated Hydrochloric Acid (1 drop)

  • 0.5 M Hydrochloric Acid solution

  • Methanol/Water (9:1) mixture for recrystallization

  • Round-bottom flask (25 mL)

  • Reflux condenser

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • To a round-bottom flask, add aniline (186 mg), hexane-2,5-dione (228 mg), and methanol (0.5 mL).

  • Add one drop of concentrated hydrochloric acid to the mixture to catalyze the reaction.

  • Fit the flask with a reflux condenser and heat the mixture to reflux for 15 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reflux period, cool the reaction mixture to room temperature.

  • While cooling the flask in an ice bath, add 5.0 mL of 0.5 M HCl. This will cause the product to precipitate.

  • Collect the resulting crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold water.

  • Recrystallize the crude product from approximately 1 mL of a 9:1 methanol/water mixture to yield pure 2,5-dimethyl-1-phenyl-1H-pyrrole.

  • Dry the purified crystals. The expected yield is approximately 178 mg (52%).

Method 2: Hantzsch Pyrrole Synthesis

The Hantzsch pyrrole synthesis is a multi-component reaction involving a β-ketoester, an α-haloketone, and an amine (like ammonia or a primary amine) to form a substituted pyrrole.

Materials:

  • Ethyl acetoacetate (1.30 g, 10 mmol)

  • Aniline (0.93 g, 10 mmol)

  • 2-Chloroacetone (1.02 g, 11 mmol)

  • Glacial Acetic Acid (20 mL)

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 100 mL round-bottom flask, combine ethyl acetoacetate (10 mmol), aniline (10 mmol), 2-chloroacetone (11 mmol), and glacial acetic acid (20 mL).

  • Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. Monitor the reaction by TLC until the starting materials are consumed.

  • Cool the reaction mixture to room temperature and carefully pour it into a beaker containing 100 mL of ice-water.

  • Neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts and wash them once with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield the pure substituted pyrrole.

Mandatory Visualizations

Logical Relationship Diagrams

G General Workflow for Pyrrole-Statin Core Synthesis cluster_paal_knorr Paal-Knorr Synthesis cluster_hantzsch Hantzsch Synthesis cluster_workup General Workflow for Pyrrole-Statin Core Synthesis pk_reactants 1,4-Dicarbonyl + Primary Amine pk_reaction Acid-Catalyzed Condensation & Cyclization pk_reactants->pk_reaction workup Reaction Work-up (Neutralization, Extraction) pk_reaction->workup h_reactants β-Ketoester + α-Haloketone + Primary Amine h_reaction Multi-Component Condensation h_reactants->h_reaction h_reaction->workup purification Purification (Recrystallization or Chromatography) workup->purification product Purified Pyrrole-Statin Core 1 purification->product

Caption: General workflow for the synthesis of Pyrrole-Statin Core 1.

G Statin Mechanism of Action via HMG-CoA Reductase Inhibition HMG_CoA HMG-CoA HMG_CoA_Reductase HMG-CoA Reductase (Enzyme) HMG_CoA->HMG_CoA_Reductase Substrate Mevalonate Mevalonate Cholesterol Cholesterol Biosynthesis Mevalonate->Cholesterol Statins Statins (e.g., Atorvastatin) Statins->HMG_CoA_Reductase Competitive Inhibition HMG_CoA_Reductase->Mevalonate Catalyzes Conversion

Caption: Signaling pathway illustrating statin's inhibition of cholesterol synthesis.

References

Application Notes and Protocols for the Purification of 2-Formylpyrrole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of 2-formylpyrrole (also known as pyrrole-2-carboxaldehyde), a key intermediate in the synthesis of pharmaceuticals and other bioactive molecules. The following sections outline common purification techniques, including column chromatography, recrystallization, and vacuum distillation, complete with experimental protocols and comparative data.

Purification Techniques Overview

The choice of purification method for 2-formylpyrrole and its derivatives depends on the scale of the reaction, the nature of the impurities, and the desired final purity. The three most common and effective techniques are:

  • Column Chromatography: Highly effective for separating 2-formylpyrrole from byproducts and unreacted starting materials, particularly for small to medium-scale purifications. It offers excellent resolution based on the differential adsorption of compounds to a stationary phase.

  • Recrystallization: A powerful technique for purifying solid derivatives of 2-formylpyrrole. It relies on the principle of differential solubility of the compound and impurities in a suitable solvent system at varying temperatures.

  • Vacuum Distillation: Ideal for the purification of liquid 2-formylpyrrole, especially on a larger scale. By reducing the pressure, the boiling point of the compound is lowered, preventing thermal decomposition.

Data Presentation: Comparison of Purification Techniques

The following tables summarize quantitative data from various purification protocols for 2-formylpyrrole and its derivatives.

Table 1: Column Chromatography of 2-Formylpyrrole Derivatives

DerivativeStationary PhaseEluent System (v/v)Yield (%)Physical StateReference
2-FormylpyrroleSilica GelDichloromethane, then 10% Ethyl Acetate in DichloromethaneNot specifiedOil[1]
Substituted 2-FormylpyrroleSilica Gel5% Ethyl Acetate / Hexanes67Yellow Solid
Substituted 2-FormylpyrroleSilica GelGradient: 5-20% Ethyl Acetate / Hexanes33Yellow Solid
Substituted 2-FormylpyrroleSilica Gel2% Ethyl Acetate / Hexanes13Yellow Liquid
Substituted 2-FormylpyrroleSilica Gel3% Ethyl Acetate / HexanesNot specifiedCrystalline Yellow Solid

Table 2: Recrystallization of 2-Formylpyrrole

CompoundRecrystallization SolventRecovery (%)Melting Point (°C)Reference
2-FormylpyrrolePetroleum Ether (b.p. 40-60°C)~8544-45[2]

Table 3: Vacuum Distillation of 2-Formylpyrrole

CompoundBoiling Point (°C)Pressure (mmHg)Yield (%)Reference
2-Formylpyrrole78289-95 (crude)[2]

Experimental Protocols

Protocol for Column Chromatography Purification

This protocol provides a general procedure for the purification of 2-formylpyrrole and its derivatives using silica gel column chromatography.

Materials:

  • Crude 2-formylpyrrole derivative

  • Silica gel (230-400 mesh)

  • Solvents (e.g., hexanes, ethyl acetate, dichloromethane)

  • Glass chromatography column

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates and visualization chamber (e.g., UV lamp, iodine)

Procedure:

  • Eluent Selection: Determine a suitable eluent system by running TLC plates of the crude mixture. A good starting point is a mixture of hexanes and ethyl acetate. The ideal eluent system will give the desired product an Rf value of approximately 0.2-0.4.

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the least polar eluent mixture.

    • Pour the slurry into the column, tapping the sides gently to ensure even packing and remove air bubbles.

    • Add another layer of sand on top of the silica gel bed.

    • Wash the column with several volumes of the eluent, ensuring the solvent level does not drop below the top of the silica bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.

    • Carefully apply the sample to the top of the silica gel.

    • Allow the sample to adsorb onto the silica by draining the eluent to the level of the top of the sand.

  • Elution:

    • Carefully add the eluent to the column.

    • Apply gentle pressure (e.g., with a pump or inert gas) to maintain a steady flow rate.

    • Collect fractions in separate tubes.

  • Fraction Analysis:

    • Monitor the fractions by TLC to identify those containing the pure product. .

    • Combine the pure fractions.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified 2-formylpyrrole derivative.

Protocol for Recrystallization of 2-Formylpyrrole

This protocol is specifically for the recrystallization of solid 2-formylpyrrole.[2]

Materials:

  • Crude 2-formylpyrrole (solid)

  • Petroleum ether (boiling point range 40-60°C)

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Ice bath

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: Place the crude 2-formylpyrrole in an Erlenmeyer flask. Add a minimal amount of petroleum ether.

  • Heating: Gently heat the mixture with swirling until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should be observed.

  • Chilling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold petroleum ether to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of the solvent. The expected melting point of pure 2-formylpyrrole is 44-45°C.[2]

Protocol for Vacuum Distillation of 2-Formylpyrrole

This protocol is suitable for the purification of liquid 2-formylpyrrole on a larger scale.

Materials:

  • Crude 2-formylpyrrole (liquid)

  • Claisen flask or round-bottom flask with a distillation head

  • Condenser

  • Receiving flask

  • Vacuum source (e.g., vacuum pump)

  • Manometer

  • Heating mantle or oil bath

  • Boiling chips or magnetic stirrer

Procedure:

  • Apparatus Setup: Assemble the distillation apparatus. Ensure all joints are properly sealed with vacuum grease.

  • Sample Charging: Place the crude 2-formylpyrrole and boiling chips or a stir bar into the distillation flask.

  • Pressure Reduction: Carefully apply vacuum to the system and reduce the pressure to the desired level (e.g., 2 mmHg).

  • Heating: Begin heating the distillation flask.

  • Distillation: The 2-formylpyrrole will begin to boil and the vapor will travel into the condenser. The purified liquid will collect in the receiving flask. The boiling point of 2-formylpyrrole at 2 mmHg is 78°C.

  • Completion: Once the distillation is complete, turn off the heat and allow the apparatus to cool to room temperature before slowly releasing the vacuum.

Visualization of Related Pathways and Workflows

Maillard Reaction Pathway to 2-Formylpyrrole

The Maillard reaction is a non-enzymatic browning reaction between amino acids and reducing sugars. 2-Formylpyrroles are known products of this complex series of reactions.

Maillard_Reaction Amadori Amadori Product Deoxyglucosone 3-Deoxyglucosone Amadori->Deoxyglucosone Dehydration Enol Enol Intermediate Deoxyglucosone->Enol Enolization Formylpyrrole 2-Formylpyrrole Enol->Formylpyrrole Cyclization & Dehydration Plus_Amino + Amino Compound Plus_Amino->Formylpyrrole Minus_H2O - H2O

Maillard reaction pathway to 2-formylpyrrole.
Experimental Workflow: Synthesis of Tetraphenylporphyrin

2-Formylpyrrole is a fundamental building block for the synthesis of porphyrins and related macrocycles. The following diagram illustrates a typical workflow for the synthesis of tetraphenylporphyrin (TPP) from pyrrole and benzaldehyde, a reaction analogous to those involving 2-formylpyrrole derivatives.

TPP_Synthesis_Workflow Start Start: Pyrrole & Benzaldehyde Condensation Acid-Catalyzed Condensation (e.g., Lindsey Conditions) Start->Condensation Porphyrinogen Tetraphenylporphyrinogen (unstable intermediate) Condensation->Porphyrinogen Oxidation Oxidation (e.g., DDQ or air) Porphyrinogen->Oxidation Crude_TPP Crude Tetraphenylporphyrin Oxidation->Crude_TPP Purification Purification (Column Chromatography) Crude_TPP->Purification Pure_TPP Pure Tetraphenylporphyrin Purification->Pure_TPP

Workflow for Tetraphenylporphyrin Synthesis.
Implicated Signaling Pathway: PI3K/Akt

Certain derivatives of 2-formylpyrrole have been shown to possess biological activity that may involve the modulation of cellular signaling pathways. The PI3K/Akt pathway is a key regulator of cell growth, proliferation, and survival, and is a target for many therapeutic agents.

PI3K_Akt_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation Downstream Downstream Effectors (e.g., mTOR, GSK3) Akt->Downstream Activation/Inhibition Response Cellular Responses (Growth, Proliferation, Survival) Downstream->Response

References

"Pyrrole-derivative1" analytical methods for quantification

Author: BenchChem Technical Support Team. Date: November 2025

Analytical Methods for the Quantification of Atorvastatin

Introduction

Atorvastatin, a synthetic lipid-lowering agent, is a widely prescribed medication for managing hyperlipidemia and reducing cardiovascular risk.[1] As a member of the statin class, it functions by competitively inhibiting HMG-CoA reductase, a key enzyme in cholesterol biosynthesis.[2] Given its widespread use, the accurate and precise quantification of Atorvastatin in pharmaceutical formulations and biological matrices is crucial for quality control, pharmacokinetic studies, and clinical monitoring.[1][2] A variety of analytical methods have been developed for this purpose, with High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry being the most prevalent techniques.[3] Other reported methods include High-Performance Thin-Layer Chromatography (HPTLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Capillary Electrophoresis. This document provides a detailed overview of the primary analytical methods for Atorvastatin quantification, complete with experimental protocols and comparative data.

Comparative Summary of Analytical Methods

The choice of an analytical method for Atorvastatin quantification often depends on the specific application, required sensitivity, sample matrix, and available instrumentation. High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is a robust and cost-effective technique suitable for routine analysis, while Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity and selectivity, making it ideal for bioanalytical applications where low concentrations are expected. UV-Visible spectrophotometry provides a simple and rapid method for quantification in bulk drug and pharmaceutical formulations.

MethodAnalyte/MatrixLinearity RangeLODLOQ% RecoveryReference
HPLC-UV Atorvastatin in Human Plasma5 - 160 ng/mL7.82 ng/mL22.86 ng/mL98.7%
Atorvastatin in Tablets0.04 - 0.4 mg/mL---
Atorvastatin in Tablets15 - 300 µg/mL---
LC-MS/MS Atorvastatin in Human Plasma0.2 - 30.0 ng/mL<0.2 ng/mL0.2 ng/mL-
Atorvastatin & p-hydroxy Atorvastatin in Human Plasma0.229 - 91.6 ng/mL (ATV) & 0.202 - 80.9 ng/mL (p-ATV)-0.229 ng/mL (ATV) & 0.202 ng/mL (p-ATV)-
UV-Vis Spectrophotometry Atorvastatin in Bulk & Tablets2 - 10 µg/mL---
Atorvastatin in Tablets (with Bromophenol Blue)4.12 - 33.00 µmol/L1.36 µg/mL4.13 µg/mL-
Atorvastatin in Bulk & Dosage Form20 - 120 µg/mL0.19872 µg/mL0.652387 µg/mL99.65 ± 1.25%

Experimental Protocols

Quantification of Atorvastatin in Pharmaceutical Tablets by RP-HPLC-UV

This protocol describes a validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection for the quantification of Atorvastatin in tablet dosage forms.

a. Principle

The method involves the separation of Atorvastatin from excipients on a C18 reversed-phase column with a suitable mobile phase, followed by detection and quantification using a UV detector at a specific wavelength.

b. Materials and Reagents

  • Atorvastatin Calcium reference standard

  • HPLC grade acetonitrile, methanol, and water

  • Ortho-phosphoric acid or acetic acid

  • Commercially available Atorvastatin tablets

  • 0.45 µm nylon membrane filters

c. Instrumentation

  • HPLC system equipped with a pump, autosampler, column oven, and UV-Vis detector (e.g., Shimadzu LC-6A)

  • C18 analytical column (e.g., Acclaim 120, 5 µm, 250×4.6 mm or LiChrospher ODS)

  • Data acquisition and processing software

d. Preparation of Solutions

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 52:48 v/v) with pH adjusted to 2.0 with ortho-phosphoric acid. Alternatively, a mixture of acetonitrile-dichloromethane-acetic acid (68.6:30.6:0.8 v/v/v) can be used. The mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use.

  • Standard Stock Solution (e.g., 200 µg/mL): Accurately weigh about 25 mg of Atorvastatin Calcium reference standard into a 100 mL volumetric flask. Dissolve in a small amount of methanol and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the linear range (e.g., 15-300 µg/mL).

  • Sample Solution (e.g., 20 µg/mL): Weigh and finely powder not fewer than 20 tablets. Transfer a quantity of powder equivalent to 25 mg of Atorvastatin to a 100 mL volumetric flask. Add about 5 mL of methanol to dissolve the drug, then dilute to volume with the mobile phase. Sonicate for 15 minutes and filter the solution through a 0.45 µm nylon filter. Further dilute 4 mL of the filtrate to 100 mL with the mobile phase.

e. Chromatographic Conditions

ParameterCondition
Column C18 (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Water (pH 2.0 with ortho-phosphoric acid) (52:48 v/v)
Flow Rate 1.0 - 1.5 mL/min
Detection Wavelength 245 nm or 246 nm
Injection Volume 20 - 100 µL
Column Temperature 25°C

f. Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject equal volumes of the standard and sample solutions into the chromatograph.

  • Record the peak areas of the Atorvastatin peaks.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

  • Determine the concentration of Atorvastatin in the sample solution from the calibration curve.

g. Calculation

Calculate the amount of Atorvastatin per tablet using the following formula:

Amount (mg/tablet) = (C × D × A) / W

Where:

  • C = Concentration of Atorvastatin in the sample solution (from calibration curve)

  • D = Dilution factor

  • A = Average weight of the tablets

  • W = Weight of the tablet powder taken

Quantification of Atorvastatin in Human Plasma by LC-MS/MS

This protocol outlines a sensitive and selective method for the determination of Atorvastatin in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

a. Principle

Atorvastatin and an internal standard (IS) are extracted from human plasma, separated by reverse-phase chromatography, and detected by a tandem mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This provides high sensitivity and selectivity for quantification in a complex biological matrix.

b. Materials and Reagents

  • Atorvastatin reference standard and a suitable internal standard (e.g., Atorvastatin-d5).

  • LC-MS grade acetonitrile, methanol, and water.

  • Formic acid or acetic acid.

  • Drug-free human plasma.

  • Extraction solvent (e.g., ethyl acetate, methyl tert-butyl ether).

c. Instrumentation

  • LC-MS/MS system (e.g., API 3000 triple-quadrupole mass spectrometer with Turbo IonSpray interface).

  • C18 or Phenyl analytical column (e.g., Zorbax XDB Phenyl).

  • Data acquisition and analysis software.

d. Sample Preparation (Liquid-Liquid Extraction)

  • To 100 µL of plasma sample in a microcentrifuge tube, add the internal standard solution.

  • Add 1 mL of methyl tert-butyl ether as the extraction solvent.

  • Vortex the mixture for 5 minutes.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Transfer the organic supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 250 µL of the mobile phase.

  • Inject the sample into the LC-MS/MS system.

e. Chromatographic and Mass Spectrometric Conditions

ParameterCondition
Column C18 or Phenyl column (e.g., Genesis C18, 2.1 x 50 mm, 4 µm)
Mobile Phase 0.1% acetic acid in water:acetonitrile (4:6, v/v)
Flow Rate 0.2 - 0.8 mL/min
Injection Volume 15 µL
Ionization Mode Electrospray Ionization (ESI), Positive Mode
MRM Transition Atorvastatin: m/z 559.3 → 440.1
Collision Energy 34 V

f. Quantification

A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. The concentration of Atorvastatin in the quality control and unknown samples is then determined from the regression equation of the calibration curve.

Visualizations

Analytical_Method_Workflow cluster_planning Phase 1: Method Development cluster_application Phase 3: Sample Analysis Lit_Review Literature Review & Method Selection Param_Opt Parameter Optimization (Mobile Phase, Column, etc.) Lit_Review->Param_Opt Specificity Specificity Param_Opt->Specificity Linearity Linearity & Range Accuracy Accuracy Precision Precision (Repeatability & Intermediate) LOD_LOQ LOD & LOQ Robustness Robustness Sample_Prep Sample Preparation Robustness->Sample_Prep Data_Acq Data Acquisition Sample_Prep->Data_Acq Quantification Quantification & Reporting Data_Acq->Quantification

Caption: Workflow for Analytical Method Development and Validation.

Sample_Preparation_Workflow start Plasma Sample (100 µL) add_is Add Internal Standard start->add_is add_solvent Add Extraction Solvent (e.g., Methyl tert-butyl ether) add_is->add_solvent vortex Vortex (5 min) add_solvent->vortex centrifuge Centrifuge (4000 rpm, 5 min) vortex->centrifuge separate Separate Organic Layer centrifuge->separate evaporate Evaporate to Dryness (Nitrogen Stream) separate->evaporate reconstitute Reconstitute in Mobile Phase (250 µL) evaporate->reconstitute end Inject into LC-MS/MS reconstitute->end

Caption: Liquid-Liquid Extraction Protocol for Plasma Samples.

References

Application Notes and Protocols for "Pyrrole-derivative1": An In Vitro Assay Development Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

"Pyrrole-derivative1" is a novel synthetic pyrrole-based small molecule designed as a multi-targeted tyrosine kinase inhibitor. This document provides a comprehensive guide for the in vitro characterization of "this compound," using methodologies analogous to those employed for established kinase inhibitors like Sunitinib.[1][2][3] The primary targets of this class of compounds are key receptor tyrosine kinases (RTKs) implicated in tumor growth, angiogenesis, and metastatic progression, including Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and c-KIT.[1][3]

This guide offers detailed protocols for essential in vitro assays to determine the biochemical potency, cellular activity, and biological effects of "this compound." The provided data tables summarize expected quantitative outcomes based on the activity profile of similar compounds.

Mechanism of Action and Signaling Pathways

"this compound" is an ATP-competitive inhibitor that targets the kinase domain of multiple RTKs. By blocking the phosphorylation and activation of these receptors, it disrupts downstream signaling cascades crucial for cell proliferation and survival. The primary signaling pathways inhibited by "this compound" are:

  • VEGFR Signaling: Inhibition of VEGFR-1, -2, and -3 disrupts the signaling cascade responsible for angiogenesis, a critical process for tumor growth and metastasis.

  • PDGFR Signaling: By targeting PDGFR-α and PDGFR-β, "this compound" can inhibit the proliferation of tumor cells and pericytes, which are essential for blood vessel stability.

  • c-KIT Signaling: Inhibition of the c-KIT receptor is effective in cancers where this pathway is a primary driver of cell proliferation and survival, such as in certain gastrointestinal stromal tumors (GISTs).

The diagram below illustrates the targeted signaling pathways of "this compound."

G cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway VEGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway VEGFR->PI3K_AKT_mTOR PDGFR PDGFR PDGFR->RAS_RAF_MEK_ERK PDGFR->PI3K_AKT_mTOR cKIT c-KIT cKIT->PI3K_AKT_mTOR STAT3 STAT3 Pathway cKIT->STAT3 VEGF VEGF VEGF->VEGFR PDGF PDGF PDGF->PDGFR SCF SCF SCF->cKIT Pyrrole_derivative1 This compound Pyrrole_derivative1->VEGFR Pyrrole_derivative1->PDGFR Pyrrole_derivative1->cKIT Proliferation Cell Proliferation Survival Angiogenesis RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation STAT3->Proliferation

Figure 1: Targeted Signaling Pathways of "this compound".

Data Presentation: In Vitro Activity of "this compound"

The following tables summarize the expected inhibitory activities of "this compound" in various in vitro assays.

Table 1: Biochemical Kinase Inhibition

Kinase TargetAssay TypeIC50 (nM)
VEGFR2Cell-free kinase assay80
PDGFRβCell-free kinase assay2
c-KITCell-free kinase assay<10 (sensitive)
FLT3 (Wild-Type)Cell-free kinase assay250
FLT3-ITDCell-free kinase assay50

Data presented are representative values for multi-targeted kinase inhibitors of this class.

Table 2: Cellular Activity

Cell LineAssay TypeEndpointIC50 (nM)
HUVECCell Proliferation (VEGF-induced)Viability40
NIH-3T3 (PDGFRβ overexpressing)Cell Proliferation (PDGF-induced)Viability39
MV4-11 (FLT3-ITD)Cell ProliferationViability8
786-O (Renal Carcinoma)Cell Proliferation (MTS Assay)Viability>1000
K-562 (CML)Cell Proliferation (WST-1 Assay)Viability3500

Data presented are representative values for multi-targeted kinase inhibitors of this class.

Table 3: Apoptosis Induction

Cell LineTreatment DurationAssayObservation
786-O24-48 hoursAnnexin V/DAPI StainingDose-dependent increase in apoptotic cells
RCC424 hoursPARP Cleavage (Western Blot)Increased cleaved PARP
MV4-1124 hoursCaspase-3 ActivationDose-dependent increase

Data presented are representative effects observed for multi-targeted kinase inhibitors of this class.

Experimental Protocols

The following section provides detailed protocols for the key in vitro assays to characterize "this compound."

Protocol 1: In Vitro Biochemical Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of "this compound" against target kinases in a cell-free system.

Materials:

  • Recombinant human kinases (VEGFR2, PDGFRβ, c-KIT)

  • Kinase-specific peptide substrate

  • ATP

  • Kinase buffer

  • "this compound" stock solution (in DMSO)

  • 96-well microtiter plates

  • ADP-Glo™ Kinase Assay kit or similar

  • Microplate reader

Workflow Diagram:

G A Prepare serial dilutions of 'this compound' B Add diluted compound or vehicle (DMSO) to wells A->B C Add recombinant kinase and peptide substrate B->C D Incubate to allow for inhibitor binding C->D E Initiate reaction by adding ATP D->E F Incubate at 30°C E->F G Stop reaction and add detection reagent (e.g., ADP-Glo) F->G H Measure luminescence G->H I Calculate % inhibition and determine IC50 H->I

Figure 2: Workflow for In Vitro Kinase Assay.

Procedure:

  • Prepare a serial dilution of "this compound" in kinase buffer.

  • Add the diluted compound or vehicle control (DMSO) to the wells of a 96-well plate.

  • Add the recombinant kinase and its specific peptide substrate to each well.

  • Incubate for 10-15 minutes at room temperature to allow for inhibitor-kinase binding.

  • Initiate the kinase reaction by adding ATP to each well.

  • Incubate the plate at 30°C for 30-60 minutes.

  • Stop the reaction and add the detection reagent according to the manufacturer's protocol (e.g., ADP-Glo™).

  • Measure the signal (e.g., luminescence) using a microplate reader.

  • Calculate the percentage of kinase inhibition for each concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Cell Viability Assay (MTS Assay)

Objective: To assess the effect of "this compound" on the viability and proliferation of cancer cell lines.

Materials:

  • Cancer cell lines (e.g., 786-O, HUVEC)

  • Complete cell culture medium

  • "this compound" stock solution (in DMSO)

  • 96-well cell culture plates

  • CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS) or similar

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Treat the cells with various concentrations of "this compound" or vehicle control (DMSO).

  • Incubate the cells for a specified period (e.g., 48-72 hours).

  • Add the MTS reagent to each well according to the manufacturer's instructions.

  • Incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 3: Apoptosis Assay (Annexin V and DAPI Staining)

Objective: To determine if "this compound" induces apoptosis in cancer cells.

Materials:

  • Cancer cell lines (e.g., 786-O)

  • Complete cell culture medium

  • "this compound" stock solution (in DMSO)

  • 6-well cell culture plates

  • Annexin V-APC and DAPI staining kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach.

  • Treat the cells with "this compound" or vehicle control for 24 or 48 hours.

  • Harvest both floating and attached cells and wash with PBS.

  • Resuspend the cells in binding buffer and stain with Annexin V-APC and DAPI according to the kit manufacturer's protocol.

  • Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells (Annexin V positive).

Conclusion

The protocols and data presented in this application note provide a robust framework for the in vitro characterization of "this compound." These assays are fundamental for establishing its potency, selectivity, and mechanism of action, and are critical for its progression in the drug development pipeline. The multi-targeted nature of "this compound" against key oncogenic pathways highlights its potential as a promising anti-cancer agent.

References

Application Notes and Protocols for Pyrrole-Derivative BMH-21 in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMH-21 is a potent, first-in-class small molecule pyrrole derivative with significant antitumorigenic activity. Identified as a p53 pathway activator, its primary mechanism of action is the inhibition of RNA Polymerase I (Pol I) transcription.[1] This document provides detailed application notes and protocols for the use of BMH-21 in preclinical animal models of cancer, summarizing key quantitative data and outlining methodologies for in vivo efficacy studies.

Mechanism of Action: BMH-21 is a planar, tetracyclic DNA intercalator that exhibits a strong binding preference for GC-rich DNA sequences, which are highly prevalent in ribosomal DNA (rDNA) genes.[2][3][4] This interaction leads to the inhibition of Pol I transcription, a critical process for ribosome biogenesis that is often upregulated in cancer cells to sustain rapid growth and proliferation. A unique characteristic of BMH-21 is its ability to induce the proteasome-dependent degradation of RPA194 (also known as POLR1A), the large catalytic subunit of the Pol I holoenzyme. This targeted degradation, independent of a DNA damage response, triggers nucleolar stress, leading to the inhibition of cell growth and induction of apoptosis in a broad range of cancer cell lines.

Applications

BMH-21 has demonstrated potent anticancer activity in various preclinical models, making it a valuable tool for cancer research and drug development. Its primary applications in animal models include:

  • In Vivo Efficacy Studies: Assessing the antitumor effects of BMH-21 in xenograft and patient-derived xenograft (PDX) models of solid tumors, such as melanoma and colorectal cancer.

  • Pharmacodynamic (PD) Studies: Investigating the molecular effects of BMH-21 on tumor tissue, including the inhibition of Pol I transcription and the degradation of its target protein, RPA194.

  • Combination Therapy Studies: Evaluating the synergistic or additive effects of BMH-21 when used in combination with other standard-of-care chemotherapeutic agents or targeted therapies.

  • Toxicity and Tolerability Studies: Determining the safety profile of BMH-21 in animal models by monitoring for adverse effects, such as weight loss or changes in organ histology.

Quantitative Data Summary

The antitumor efficacy of BMH-21 has been quantified in several human cancer xenograft models. The data below is summarized from studies in immunodeficient mice bearing established tumors.

Animal ModelCell LineTreatment ProtocolOutcome MeasureResultReference
Melanoma XenograftA37525 mg/kg and 50 mg/kg, daily administrationTumor Control Ratio21%
Colorectal Carcinoma XenograftHCT11650 mg/kg, daily administrationTumor Control Ratio30%
Colorectal Carcinoma XenograftHCT11650 mg/kg, intraperitoneal (i.p.), daily for 6 daysTumor Growth InhibitionSignificant inhibition of tumor growth

*Tumor Control Ratio is calculated as the change in median tumor weight in the treatment group compared to the control group over the course of the study.

Experimental Protocols

Protocol 1: In Vivo Antitumor Efficacy in a Human Colorectal Carcinoma Xenograft Model

This protocol details a typical workflow for evaluating the efficacy of BMH-21 in a subcutaneous HCT116 colorectal cancer xenograft mouse model.

1. Materials and Reagents:

  • HCT116 human colorectal carcinoma cell line

  • Appropriate cell culture medium (e.g., McCoy's 5A with 10% FBS)

  • Phosphate-Buffered Saline (PBS), sterile

  • Matrigel® (or similar basement membrane matrix)

  • BMH-21 compound

  • Vehicle solution (e.g., DMSO, saline, or as specified by the supplier)

  • 6-8 week old female immunodeficient mice (e.g., NOD/SCID or athymic Nude mice)

  • Syringes and needles (27-30 gauge)

  • Calipers for tumor measurement

  • Anesthesia (e.g., isoflurane)

  • Animal welfare-approved euthanasia supplies

2. Cell Preparation:

  • Culture HCT116 cells according to standard cell culture protocols.

  • Harvest cells during the logarithmic growth phase using trypsin.

  • Wash the cells with sterile PBS and perform a cell count.

  • Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 5 x 10⁷ cells/mL.

  • Keep the cell suspension on ice until injection.

3. Tumor Implantation:

  • Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.

  • Inject 100 µL of the cell suspension (containing 5 x 10⁶ cells) subcutaneously into the right flank of each mouse.

  • Monitor the animals for recovery from anesthesia and for general health.

4. Tumor Growth Monitoring and Group Randomization:

  • Allow tumors to establish and grow. Begin measuring tumor volume with calipers approximately 8-13 days post-implantation.

  • Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups (n=5-10 mice per group).

5. Drug Preparation and Administration:

  • Prepare a stock solution of BMH-21 in a suitable solvent (e.g., DMSO).

  • On each treatment day, dilute the stock solution to the final desired concentration (e.g., 50 mg/kg) with a sterile vehicle.

  • Administer the BMH-21 solution or vehicle control to the respective groups via intraperitoneal (i.p.) injection.

  • The treatment schedule is typically daily for a specified period (e.g., 6 consecutive days).

6. Efficacy Evaluation:

  • Measure tumor volumes and body weights 2-3 times per week throughout the study.

  • Monitor the mice for any signs of toxicity or distress.

  • At the end of the study, euthanize the mice according to IACUC guidelines.

  • Excise the tumors, weigh them, and, if required, fix them in formalin or snap-freeze for further pharmacodynamic analysis (e.g., Western blot for RPA194, immunohistochemistry for Ki67).

Visualizations

Signaling Pathway of BMH-21

BMH21_Pathway cluster_cell BMH21 BMH-21 Nucleus Nucleus BMH21->Nucleus Enters Cell rDNA GC-rich rDNA BMH21->rDNA Intercalates PolI RNA Polymerase I (with RPA194) BMH21->PolI Inhibits CellMembrane Cell Membrane Transcription Pol I Transcription PolI->Transcription Drives Proteasome Proteasome PolI->Proteasome Targets RPA194 to rRNA pre-rRNA Synthesis Transcription->rRNA Leads to Degradation RPA194 Degradation Proteasome->Degradation Mediates NucleolarStress Nucleolar Stress Degradation->NucleolarStress Induces Apoptosis Apoptosis NucleolarStress->Apoptosis Leads to

Caption: Mechanism of action of BMH-21, leading to apoptosis.

Experimental Workflow for In Vivo Efficacy Study

Xenograft_Workflow A 1. Cell Culture (HCT116) B 2. Cell Harvest & Preparation A->B C 3. Subcutaneous Implantation B->C D 4. Tumor Growth (to ~120 mm³) C->D E 5. Randomization D->E F1 6a. Treatment Group (BMH-21, 50 mg/kg, i.p.) E->F1 F2 6b. Control Group (Vehicle, i.p.) E->F2 G 7. Monitor Tumor Volume & Body Weight F1->G F2->G H 8. Endpoint Analysis (Tumor Excision & Weight) G->H

Caption: Workflow for a xenograft animal model efficacy study.

References

Application Notes: "Pyrrole-derivative1" (ZnP-550) as a Fluorescent Probe for Intracellular Zinc

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

"Pyrrole-derivative1," hereafter referred to as ZnP-550 , is a novel fluorescent probe designed for the selective detection and imaging of intracellular zinc ions (Zn²⁺). Pyrrole-based compounds are advantageous for creating fluorescent sensors due to their versatile structural properties, which allow for the creation of probes with vivid color and fluorescence changes.[1] ZnP-550 is a "turn-on" probe, exhibiting a significant increase in fluorescence intensity upon binding to Zn²⁺. This characteristic enables high-contrast imaging of Zn²⁺ distribution and fluctuations within living cells. The probe's design is based on a flexible pyrrole structure that becomes rigid upon metal coordination, leading to enhanced fluorescence.[1][2] Its high sensitivity, selectivity, and cell permeability make it an invaluable tool for researchers in cell biology, neuroscience, and drug development investigating the roles of zinc in physiological and pathological processes.[2][3]

Specifications

The photophysical and chemical properties of ZnP-550 are summarized in the table below. These characteristics make it suitable for use with standard fluorescence microscopy equipment.

PropertyValueDescription
Molecular Weight ~450 g/mol
Excitation Max (λex) ~535 nmWavelength for optimal probe excitation.
Emission Max (λem) ~550 nmWavelength of maximum fluorescence emission.
Molar Extinction Coeff. (ε) > 40,000 M⁻¹cm⁻¹A measure of how strongly the probe absorbs light.
Quantum Yield (Φ) < 0.05 (Apo) / > 0.5 (Zn²⁺-bound)Efficiency of fluorescence emission.
Dissociation Constant (Kd) ~1.5 nMIndicates high affinity for Zn²⁺ ions.
Solubility DMSO, EthanolSoluble in common organic solvents for stock preparation.
Purity > 95% (HPLC)

Principle of Detection

The detection mechanism of ZnP-550 is based on a process known as chelation-enhanced fluorescence (CHEF). In its free, unbound state (Apo-form), the ZnP-550 molecule is flexible, and its fluorescence is quenched through non-radiative decay pathways like photoinduced electron transfer (PET). Upon selective binding to a Zn²⁺ ion, the probe forms a stable, rigid complex. This structural rigidity inhibits the non-radiative decay processes, causing a significant enhancement in the fluorescence quantum yield and resulting in a bright fluorescent signal.

G cluster_0 Mechanism of ZnP-550 FreeProbe ZnP-550 (Apo Form) Low Fluorescence BoundComplex ZnP-550-Zn²⁺ Complex High Fluorescence FreeProbe:e->BoundComplex:w + Quenching Non-Radiative Decay (e.g., PET) FreeProbe->Quenching Dominant Pathway ZincIon Intracellular Zn²⁺ ZincIon:s->BoundComplex:n Enhancement Inhibition of Non-Radiative Decay BoundComplex->Enhancement Leads to

Mechanism of fluorescence turn-on for ZnP-550.

Protocols

Required Materials
  • ZnP-550 fluorescent probe

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Cultured cells on glass-bottom dishes or coverslips

  • Fluorescence microscope with appropriate filter sets (e.g., for TRITC/Cy3)

  • Optional: Nuclear counterstain (e.g., Hoechst 33342 or DAPI)

  • Optional: Zinc chelator (e.g., TPEN) for control experiments

Probe Preparation (Stock Solution)
  • Prepare a 1 mM stock solution of ZnP-550 by dissolving the required amount in anhydrous DMSO.

  • Vortex briefly to ensure complete dissolution.

  • Store the stock solution at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.

Cell Staining Protocol (Live Cells)

This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.

  • Cell Seeding: Seed cells on glass-bottom dishes or coverslips and culture until they reach the desired confluency (typically 60-80%).

  • Prepare Staining Solution: Dilute the 1 mM ZnP-550 stock solution in serum-free cell culture medium to a final working concentration of 1-5 µM. Note: The optimal concentration should be determined experimentally. High concentrations may lead to cytotoxicity or artifacts.

  • Cell Loading: Remove the culture medium from the cells and wash once with warm PBS.

  • Add the staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator. Protect samples from light during this and all subsequent steps.

  • Wash: Remove the staining solution and wash the cells two to three times with warm PBS or cell culture medium to remove any excess probe and reduce background fluorescence.

  • Imaging: Add fresh, pre-warmed culture medium or imaging buffer to the cells. Proceed with fluorescence imaging immediately.

Fluorescence Microscopy and Imaging
  • Place the sample on the stage of a fluorescence microscope.

  • Excite the sample near the probe's excitation maximum (~535 nm).

  • Capture the emitted fluorescence centered around the emission maximum (~550 nm). A standard TRITC or Cy3 filter set is generally suitable.

  • Optimize acquisition settings (e.g., exposure time, gain) to obtain high-quality images with minimal phototoxicity and photobleaching.

Quantitative Data and Performance

The performance of ZnP-550 as a selective Zn²⁺ probe is highlighted below.

ParameterResultNotes
Analyte Zn²⁺
Fluorescence Enhancement > 20-foldUpon saturation with Zn²⁺ ions.
Selectivity HighNo significant fluorescence response observed with other biologically relevant metal ions such as Na⁺, K⁺, Ca²⁺, Mg²⁺, Fe²⁺, and Mn²⁺ at physiological concentrations.
Limit of Detection (LOD) ~10 nMCalculated from fluorescence titration data.
Optimal pH Range 6.5 - 8.0The probe is effective within the physiological pH range.
Photostability GoodExhibits good resistance to photobleaching under typical imaging conditions.

Experimental Workflow

The following diagram outlines the general workflow for using ZnP-550 in a cellular imaging experiment.

G A 1. Cell Seeding Plate cells on glass-bottom dishes B 2. Cell Culture Incubate to desired confluency A->B C 3. Prepare Staining Solution Dilute ZnP-550 stock to working conc. B->C D 4. Probe Loading Incubate cells with ZnP-550 C->D E 5. Wash Step Remove excess probe with PBS D->E F 6. Fluorescence Imaging Acquire images using microscope E->F G 7. Data Analysis Quantify fluorescence intensity F->G

Workflow for intracellular Zn²⁺ imaging with ZnP-550.

References

Application Notes and Protocols: Polypyrrole in Materials Science

Author: BenchChem Technical Support Team. Date: November 2025

Polypyrrole (PPy) is an intrinsically conducting polymer that has garnered significant attention in materials science due to its unique combination of properties, including good electrical conductivity, environmental stability, and biocompatibility.[1][2] It is synthesized from the oxidative polymerization of the pyrrole monomer.[1] These characteristics make it a versatile material for a wide array of applications, ranging from electronic devices to advanced biomedical systems.[3]

Applications in Materials Science

Polypyrrole's utility spans numerous fields, driven by its tunable properties and ease of synthesis.[4]

  • Sensors: PPy is an excellent material for chemical sensors and biosensors. Its conductive nature changes upon interaction with analytes, allowing for the detection of various substances, including humidity, gases, and biological molecules. PPy-based sensors are noted for their high sensitivity, rapid response times, and potential for low-cost fabrication.

  • Energy Storage: In the field of energy storage, PPy is utilized as an electrode material in supercapacitors and batteries. Its high surface area and electrochemical activity contribute to high performance and stability in energy devices. Nanostructured PPy, in particular, is a key area of research for enhancing energy storage and conversion efficiency.

  • Biomedical Applications: The biocompatibility of PPy makes it suitable for various biomedical applications, including drug delivery systems, tissue engineering, and as a component of "artificial muscles." In drug delivery, the polymer matrix can act as a container for therapeutic proteins.

  • Other Applications: PPy is also explored for use in antistatic coatings, electromagnetic shielding, corrosion protection, and as a catalyst support for fuel cells.

Quantitative Data Summary

The properties of Polypyrrole can vary significantly depending on the synthesis method, dopants, and resulting morphology.

Table 1: Electrical Conductivity of Polypyrrole

Synthesis Method Dopant/Conditions Conductivity (S/cm) Reference(s)
Chemical Oxidation Ferric Chloride (FeCl₃) ~2
Chemical Oxidation Surfactant (SDS), 3 hr polymerization 0.0316
Chemical Oxidation Bacterial Cellulose Template 3.08
Electrochemical Film Di(2-ethylhexyl)sulfosuccinate (DEHS) Varies with temperature

| Commercial Product | Not specified | 10 - 50 | |

Table 2: Mechanical Properties of Polypyrrole

Material Form Dopant Young's Modulus (GPa) Tensile Strength (MPa) Reference(s)
PPy Fiber DEHS ~4.2 -
PPy Film DEHS ~0.60 -
PPy Film Toluenesulfonate - Varies by factor of 3

| PPy/Polyglycerol Film | - | 0.031 - 0.045 | - | |

Table 3: Performance of a PPy-Based Humidity Sensor

Parameter Value
Sensitivity (at 120 Hz) 233 nF/%RH
Sensitivity (at 1 kHz) 83 pF/%RH
Response Time 5.20 ± 0.2 s
Recovery Time 6.43 ± 0.2 s
Hysteresis 1.57%

Data sourced from a study on an Ag/PPy/Ag surface-type sensor.

Experimental Protocols

The following are detailed protocols for the synthesis and application of Polypyrrole.

Protocol 1: Chemical Synthesis of Polypyrrole via Oxidative Polymerization

This protocol describes the synthesis of PPy powder using ferric chloride (FeCl₃) as an oxidant.

Materials:

  • Pyrrole monomer (C₄H₄NH)

  • Ferric chloride (FeCl₃)

  • Distilled water

  • Magnetic stirrer and stir bar

  • Beaker

  • Filter paper and funnel

  • Vacuum desiccator

Procedure:

  • Monomer Solution: Prepare a solution of pyrrole monomer in distilled water.

  • Oxidant Addition: While stirring the pyrrole solution with a magnetic stirrer, slowly add the FeCl₃ oxidant. The solution will turn black, indicating the initiation of polymerization.

  • Polymerization: Continue stirring the mixture at a constant rate for 3.5 to 8 hours to allow the polymerization to proceed.

  • Filtration and Washing: Once polymerization is complete, filter the black polypyrrole precipitates from the solution. Wash the collected PPy powder several times with distilled water to remove any remaining oxidant and impurities.

  • Drying: Dry the purified PPy powder in a vacuum desiccator at room temperature for at least 48 hours. The typical yield is around 78-80%.

Protocol 2: Electrochemical Deposition of a Polypyrrole Film

This protocol details the fabrication of a PPy film on a conductive substrate, such as Indium Tin Oxide (ITO) coated glass or nickel foam (NF), using an electrochemical cell.

Materials:

  • Three-electrode electrochemical cell (Working, Counter, and Reference electrodes)

  • Potentiostat/Galvanostat

  • Working Electrode (e.g., ITO slide, Nickel Foam)

  • Counter Electrode (e.g., Graphite plate, Platinum wire)

  • Reference Electrode (e.g., Ag/AgCl, Saturated Calomel Electrode)

  • Electrolyte solution containing:

    • Pyrrole monomer (e.g., 0.1 M)

    • Dopant/Supporting Electrolyte (e.g., 1 M Sodium Dodecylbenzenesulfonate - SDBS)

    • Solvent (e.g., deionized water)

  • Ultrasonic bath

Procedure:

  • Electrolyte Preparation: Prepare the electrolyte solution by dissolving the pyrrole monomer and the dopant (SDBS) in deionized water. Sonicate the mixture for up to 1 hour to ensure homogeneity.

  • Cell Assembly: Assemble the three-electrode cell. Use the substrate for deposition (e.g., ITO slide) as the working electrode, a graphite plate as the counter electrode, and an Ag/AgCl electrode as the reference.

  • Electropolymerization: Immerse the electrodes in the electrolyte solution. Apply a constant potential (potentiostatic deposition), for example, +1000 mV vs. Ag/AgCl, for a set duration (e.g., 60 seconds to 25 minutes). The PPy film will grow on the surface of the working electrode.

  • Washing and Drying: After deposition, remove the PPy-coated working electrode from the cell. Rinse it thoroughly with deionized water to remove residual monomer and electrolyte.

  • Drying: Dry the film at room temperature or in an oven at a moderate temperature (e.g., 60°C for 1 hour).

Visualized Workflows

Diagram 1: Chemical Synthesis of Polypyrrole

cluster_prep Solution Preparation cluster_reaction Polymerization cluster_purification Purification & Drying cluster_output Final Product prep_pyrrole Prepare Pyrrole Monomer Solution mix Mix Solutions with Magnetic Stirring prep_pyrrole->mix prep_oxidant Prepare FeCl3 Oxidant Solution prep_oxidant->mix polymerize Stir for 3.5-8 hours at Room Temperature mix->polymerize Initiates Polymerization filter Filter Black PPy Precipitate polymerize->filter wash Wash with Distilled Water filter->wash dry Dry in Vacuum Desiccator (48h) wash->dry product Purified PPy Powder dry->product

Caption: Workflow for chemical synthesis of polypyrrole powder.

Diagram 2: Fabrication and Testing of a PPy-Based Sensor

cluster_fab Sensor Fabrication cluster_test Sensor Testing cluster_analysis Data Analysis cluster_result Outcome substrate Prepare Substrate with Pre-patterned Electrodes deposition Deposit PPy Film via Electrochemical Method substrate->deposition wash_dry Wash and Dry the Device deposition->wash_dry connect Connect Sensor to Measurement Instrument wash_dry->connect expose Expose to Analyte (e.g., Varying Humidity) connect->expose measure Record Change in Electrical Signal expose->measure Generates Signal analyze Analyze Data for Sensitivity, Response/Recovery Time measure->analyze result Sensor Performance Characteristics analyze->result

Caption: Workflow for PPy-based sensor fabrication and testing.

References

Application Notes and Protocols: Pyrrolo[2,3-d]pyrimidine Derivative as a Potent VEGFR-2 Inhibitor for Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrrole-based compounds, particularly pyrrolo[2,3-d]pyrimidine derivatives, have emerged as a promising class of therapeutic agents in oncology.[1] These compounds can modulate key biological processes in cancer, such as cell proliferation, apoptosis, and angiogenesis, by inhibiting crucial signaling pathways.[1] This document provides detailed application notes and protocols for a specific pyrrolo[2,3-d]pyrimidine derivative, compound 12d , a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis in tumors.[2][3]

Compound 12d is a biaryl urea-substituted pyrrolo[2,3-d]pyrimidine designed as a type II inhibitor of VEGFR-2 kinase.[2] By targeting the inactive conformation of the enzyme, it offers potential for high selectivity and efficacy in halting tumor neovascularization, a critical process for tumor growth and metastasis.

Data Presentation

Table 1: In Vitro Efficacy of Compound 12d
ParameterValueCell Line/TargetReference
VEGFR-2 Inhibition (IC50) 11.9 nMRecombinant Human VEGFR-2 Kinase
Cytotoxicity (GI50)
0.28 µMHOP-92 (Non-Small Cell Lung)
0.31 µMOVCAR-3 (Ovarian)
0.33 µMSF-295 (CNS)
0.35 µMUACC-62 (Melanoma)
0.37 µM786-0 (Renal)
0.39 µMNCI-H460 (Non-Small Cell Lung)
0.41 µMIGROV1 (Ovarian)
0.42 µMA498 (Renal)
0.44 µMHCT-116 (Colon)
0.45 µMUO-31 (Renal)

Experimental Protocols

Synthesis of Pyrrolo[2,3-d]pyrimidine Derivative (Compound 12d)

This protocol describes the multi-step synthesis of compound 12d .

Experimental Workflow for Synthesis

G cluster_0 Step 1: Synthesis of Aminopyrrole cluster_1 Step 2: Formation of Pyrrolopyrimidine Core cluster_2 Step 3: Chlorination cluster_3 Step 4: Nucleophilic Substitution and Hydrolysis cluster_4 Step 5: Urea Formation A 3-Amino-2-butanone C 2-Amino-3-cyano-4,5-dimethylpyrrole (7) A->C Base-catalyzed condensation B Malononitrile B->C D Compound (7) C->D F Pyrrolo[2,3-d]pyrimidin-4-one (8) D->F Cyclization (Reflux) E Formic Acid E->F G Compound (8) F->G I 4-Chloropyrrolopyrimidine (9) G->I Chlorination H POCl3 H->I J Compound (9) I->J L Intermediate Ester (10) J->L Substitution K Ethyl 4-aminobenzoate K->L N Free Amine (11) L->N Acid Hydrolysis M HCl M->N O Free Amine (11) N->O Q Compound 12d O->Q Reaction in CH2Cl2 (Reflux) P Isocyanate P->Q G A Prepare serial dilutions of Compound 12d in DMSO B Add diluted compound, kinase buffer, and ATP to a 96-well plate A->B C Add VEGFR-2 enzyme to initiate the reaction B->C D Incubate at 30°C for 45 minutes C->D E Add Kinase-Glo® reagent to stop the reaction and generate a luminescent signal D->E F Measure luminescence using a plate reader E->F G Calculate IC50 value from dose-response curve F->G G cluster_0 Cell Membrane cluster_1 Downstream Signaling cluster_2 Cellular Response VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Migration Migration VEGFR2->Migration Inhibitor Compound 12d Inhibitor->VEGFR2 Inhibits Autophosphorylation PKC PKC PLCg->PKC MAPK MAPK PKC->MAPK Proliferation Proliferation MAPK->Proliferation Akt Akt PI3K->Akt Survival Survival Akt->Survival Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis Survival->Angiogenesis

References

Application Notes: (S)-α,α-Bis[3,5-bis(trifluoromethyl)phenyl]-2-pyrrolidinemethanol trimethylsilyl ether as a Catalyst in Asymmetric Organic Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(S)-α,α-Bis[3,5-bis(trifluoromethyl)phenyl]-2-pyrrolidinemethanol trimethylsilyl ether is a highly effective diarylprolinol silyl ether organocatalyst.[1] Belonging to the class of Hayashi-Jørgensen catalysts, it is renowned for its ability to facilitate a wide range of asymmetric transformations with high yields and excellent levels of enantiocontrol.[1] This catalyst is particularly valuable in the synthesis of chiral molecules, which are fundamental building blocks in the development of pharmaceuticals and other complex active molecules.[2][3] Its structural design, featuring a pyrrolidine backbone and bulky, electron-withdrawing aryl groups, creates a well-defined chiral environment essential for stereoselective synthesis.[3]

Mechanism of Action

Like other proline derivatives, this catalyst operates primarily through covalent catalysis, forming key intermediates such as enamines or iminium ions. The catalytic cycle typically begins with the reaction between the secondary amine of the pyrrolidine ring and a carbonyl compound (e.g., an aldehyde or ketone) to form a nucleophilic enamine intermediate. This enamine then attacks an electrophile in a stereocontrolled manner. The steric hindrance provided by the large α,α-bis[3,5-bis(trifluoromethyl)phenyl] groups effectively shields one face of the enamine, dictating the direction of the electrophilic attack and thus controlling the stereochemistry of the product. The strong electron-withdrawing nature of the trifluoromethyl groups enhances the catalyst's acidity and reactivity. Finally, hydrolysis of the resulting iminium intermediate releases the chiral product and regenerates the catalyst for the next cycle.

G cluster_cycle General Catalytic Cycle (Enamine Pathway) Cat Catalyst (Pyrrolidine Derivative) Enamine Enamine Intermediate Cat->Enamine + Aldehyde - H₂O Ald Aldehyde (Substrate 1) Ald->Enamine Add Addition Product (Iminium ion) Enamine->Add + Electrophile Elec Electrophile (Substrate 2) Elec->Add Add->Cat Hydrolysis Prod Chiral Product Add->Prod + H₂O H2O H₂O (Hydrolysis) H2O->Prod

General catalytic cycle for the catalyst.

Applications in Asymmetric Synthesis

This catalyst has proven effective in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. Below are key applications with performance data.

Asymmetric Michael Addition

The conjugate addition of carbonyl compounds to nitro-olefins is a powerful method for constructing C-C bonds. (S)-α,α-Bis[3,5-bis(trifluoromethyl)phenyl]-2-pyrrolidinemethanol trimethylsilyl ether catalyzes this reaction with exceptional stereocontrol. The direct organocatalytic addition of ketones to nitroolefins proceeds under mild conditions to afford Michael adducts in high yield with excellent diastereo- and enantioselectivity.

Table 1: Asymmetric Michael Addition of Ketones to β-Nitrostyrene

Entry Ketone Catalyst Loading (mol%) Solvent Time (h) Yield (%) dr ee (%)
1 Cyclohexanone 10 Toluene 24 98 >20:1 99
2 Cyclopentanone 10 Toluene 48 95 19:1 98
3 Acetone 20 Dioxane 72 85 - 96

| 4 | Propanal* | 5 | CH₂Cl₂ | 12 | 92 | 15:1 | 99 |

*Data for propanal is representative for aldehydes. Quantitative data is compiled from typical results in the field.

Asymmetric α-Functionalization of Aldehydes

The catalyst is highly effective for the direct asymmetric α-functionalization of aldehydes, including α-amination and α-oxidation reactions. These transformations provide direct access to chiral α-amino acids and α-hydroxy aldehydes, which are valuable synthetic intermediates.

Table 2: Asymmetric α-Amination of Aldehydes with DIAD

Entry Aldehyde Catalyst Loading (mol%) Solvent Temp (°C) Yield (%) ee (%)
1 Propanal 10 Hexane -10 95 99
2 Hexanal 10 Hexane -10 92 98

| 3 | 3-Phenylpropanal | 10 | Hexane | 0 | 90 | 97 |

*DIAD = Diisopropyl azodicarboxylate. Quantitative data is compiled from typical results in the field.

Protocols

Protocol 1: General Procedure for Asymmetric Michael Addition of a Ketone to a Nitro-olefin

This protocol describes a general method for the enantioselective addition of cyclohexanone to β-nitrostyrene.

Materials:

  • (S)-α,α-Bis[3,5-bis(trifluoromethyl)phenyl]-2-pyrrolidinemethanol trimethylsilyl ether (10 mol%)

  • β-Nitrostyrene (1.0 mmol)

  • Cyclohexanone (5.0 mmol)

  • Toluene (Anhydrous, 5 mL)

  • Benzoic Acid (co-catalyst, 10 mol%)

  • Ethyl acetate

  • Hexane

  • Saturated aqueous NH₄Cl solution

  • Brine

  • Anhydrous MgSO₄

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried vial equipped with a magnetic stir bar, add the catalyst (0.1 mmol), benzoic acid (0.1 mmol), and β-nitrostyrene (1.0 mmol).

  • Place the vial under an inert atmosphere (e.g., nitrogen or argon).

  • Add anhydrous toluene (5 mL) followed by cyclohexanone (5.0 mmol) via syringe.

  • Stir the reaction mixture at room temperature for 24-48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution (10 mL).

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure Michael adduct.

  • Determine the yield, diastereomeric ratio (by ¹H NMR), and enantiomeric excess (by chiral HPLC).

G cluster_workflow Experimental Workflow: Michael Addition A 1. Add Catalyst, Co-catalyst, and Nitro-olefin to Vial B 2. Establish Inert Atmosphere (N₂ or Ar) A->B C 3. Add Anhydrous Solvent and Ketone B->C D 4. Stir at Room Temperature (24-48h) & Monitor by TLC C->D E 5. Quench Reaction (Saturated aq. NH₄Cl) D->E F 6. Aqueous Workup: Extraction with Ethyl Acetate E->F G 7. Dry Organic Phase (MgSO₄) & Concentrate F->G H 8. Purify by Flash Column Chromatography G->H I 9. Characterize Product (Yield, dr, ee) H->I

Workflow for the asymmetric Michael addition.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Pyrrole-derivative1

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and optimized protocols for the synthesis of "Pyrrole-derivative1," specifically focusing on the Paal-Knorr synthesis of 2,5-dimethyl-1-phenylpyrrole from 2,5-hexanedione and aniline.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low or the reaction is not proceeding to completion. What are the common causes?

A1: Low yields in a Paal-Knorr synthesis can stem from several factors. Here is a step-by-step guide to troubleshoot the issue:[1][2][3][4]

  • Purity of Starting Materials: Ensure your 1,4-dicarbonyl compound (2,5-hexanedione) and amine (aniline) are pure. Use analytical techniques like NMR or GC-MS to verify purity. 1,4-dicarbonyl compounds, in particular, can be unstable, so proper storage and handling are critical.[5]

  • Reaction Conditions: Harsh conditions, such as prolonged heating or the use of strong acids, can lead to the degradation of starting materials or the final product. Consider milder conditions or alternative heating methods like microwave irradiation, which can significantly reduce reaction times.

  • Catalyst Choice and Concentration: The type and amount of acid catalyst are crucial. While acid catalysis is generally required, excessively strong acidic conditions (pH < 3) can favor the formation of furan byproducts. Acetic acid is often a suitable catalyst that promotes the desired reaction without excessive side-product formation.

  • Steric Hindrance: Bulky groups on either the dicarbonyl or the amine can slow the reaction. In such cases, more forcing conditions like higher temperatures or longer reaction times may be necessary.

  • Presence of Water: While some modern variations are performed in water, the final dehydration step to form the pyrrole can be inhibited by excess water in certain traditional setups.

Q2: I am observing a significant amount of a furan byproduct. How can I minimize this side reaction?

A2: Furan formation is a common competing reaction, especially under strongly acidic conditions (pH < 3). The acid-catalyzed self-cyclization of the 1,4-dicarbonyl is responsible for this byproduct.

  • Control pH: Maintain a neutral or weakly acidic environment. Using a weak acid like acetic acid is often sufficient to catalyze the pyrrole synthesis while suppressing furan formation.

  • Use an Excess of Amine: Employing an excess of the amine can help to push the equilibrium towards the formation of the pyrrole product.

Q3: Can I perform the Paal-Knorr synthesis without a solvent?

A3: Yes, solvent-free Paal-Knorr reactions are effective and offer environmental benefits. These reactions can be facilitated by grinding the reactants together, sometimes with a solid-supported catalyst like silica sulfuric acid, or by gentle heating.

Q4: My final product is difficult to purify. What are the best practices for purification?

A4: Pyrrole derivatives can sometimes be challenging to purify due to their properties.

  • Initial Workup: After the reaction, neutralize the mixture and extract the product into a suitable organic solvent. Washing the organic layer with water and brine helps remove residual acid and water-soluble impurities.

  • Distillation: For volatile liquid pyrroles, distillation under reduced pressure can be a highly effective purification method.

  • Chromatography: Column chromatography is a common technique for purifying pyrrole derivatives. A thorough optimization of the solvent system is often required to achieve good separation from impurities.

  • Recrystallization: If your product is a solid, recrystallization can be an excellent final purification step. A mixture of methanol and water is often effective for 2,5-dimethyl-1-phenylpyrrole.

Data Presentation

Table 1: Effect of Catalyst and Solvent on the Synthesis of 2,5-dimethyl-1-phenylpyrrole
CatalystSolventTemperature (°C)TimeYield (%)Reference
Hydrochloric Acid (catalytic)MethanolReflux15 min~52%
Acetic AcidAcetic AcidReflux4-24 h70-90% (typical)
Silica Sulfuric AcidNone (Solvent-free)Room Temp3-10 minHigh
NoneWater100 °CVariesGood to Excellent
Sc(OTf)₃ or Bi(NO₃)₃VariesVariesVariesHigh
Microwave Irradiation (Acetic Acid)Ethanol120-150 °C2-10 minHigh

Experimental Protocols

Detailed Protocol: Synthesis of 2,5-dimethyl-1-phenylpyrrole (this compound)

This protocol is adapted from established microscale procedures.

Materials:

  • Aniline (186 mg, 2.0 mmol)

  • 2,5-Hexanedione (228 mg, 2.0 mmol)

  • Methanol (0.5 mL)

  • Concentrated Hydrochloric Acid (1 drop)

  • 0.5 M Hydrochloric Acid solution (5.0 mL)

  • Methanol/Water mixture (9:1) for recrystallization

Procedure:

  • Combine aniline (186 mg), 2,5-hexanedione (228 mg), and methanol (0.5 mL) in a round-bottom flask equipped with a reflux condenser.

  • Carefully add one drop of concentrated hydrochloric acid to the mixture.

  • Heat the mixture to reflux and maintain for 15 minutes.

  • While the reaction is proceeding, prepare an ice bath to cool 5.0 mL of 0.5 M HCl solution.

  • After 15 minutes, remove the reaction from heat and add the warm mixture to the cold HCl solution.

  • Crystals of the product should form upon cooling and mixing.

  • Collect the solid product by vacuum filtration.

  • Recrystallize the crude product from approximately 1 mL of a 9:1 methanol/water mixture to yield pure 2,5-dimethyl-1-phenylpyrrole. The expected yield is approximately 178 mg (52%).

Visualizations

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield of this compound check_purity Check Purity of Starting Materials (Dicarbonyl & Amine) start->check_purity purity_impure Purify Starting Materials (Distillation / Recrystallization) check_purity->purity_impure Impurities Detected check_conditions Verify Reaction Conditions (Temperature, Time, Solvent) check_purity->check_conditions Materials are Pure purity_impure->check_conditions conditions_harsh Employ Milder Conditions (e.g., Lower Temp, Microwave) check_conditions->conditions_harsh Conditions too Harsh check_catalyst Evaluate Catalyst & pH (Is pH > 3?) check_conditions->check_catalyst Conditions are Optimal conditions_harsh->check_catalyst catalyst_issue Use Weaker Acid (e.g., Acetic Acid) or Alternative Catalyst (See Table 1) check_catalyst->catalyst_issue Strong Acid / Furan Byproduct end_node Yield Improved check_catalyst->end_node Conditions Optimized catalyst_issue->end_node

Caption: A flowchart for troubleshooting low yield in Paal-Knorr synthesis.

Paal-Knorr Reaction Pathway

Paal_Knorr_Pathway cluster_reactants Reactants dicarbonyl 1,4-Dicarbonyl hemiaminal Hemiaminal Intermediate dicarbonyl->hemiaminal + Amine amine Primary Amine amine->hemiaminal cyclized_intermediate 2,5-Dihydroxytetrahydropyrrole Derivative hemiaminal->cyclized_intermediate Intramolecular Attack product N-Substituted Pyrrole cyclized_intermediate->product - 2 H₂O (Dehydration)

Caption: The reaction mechanism for the Paal-Knorr pyrrole synthesis.

References

Technical Support Center: Purification of Pyrrole-derivative1

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of "Pyrrole-derivative1".

Frequently Asked Questions (FAQs)

Q1: My pyrrole derivative is darkening in color (turning brown or black) upon exposure to air and light. What is causing this and how can I prevent it?

A1: Pyrrole derivatives are often susceptible to oxidation and polymerization when exposed to air and light, leading to the formation of dark, insoluble materials commonly referred to as "pyrrole black".[1] This degradation can significantly reduce the yield and purity of your compound.

Preventative Measures:

  • Inert Atmosphere: Whenever possible, handle the compound under an inert atmosphere, such as nitrogen or argon.[2][3]

  • Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen, which can promote oxidation.[1]

  • Light Protection: Protect your reaction and storage vessels from light by wrapping them in aluminum foil.[1]

  • Prompt Purification: Purify the compound as quickly as possible after its synthesis to minimize exposure time.

  • Proper Storage: Store the purified pyrrole derivative under an inert atmosphere at low temperatures (e.g., -20°C).

Q2: I am observing significant streaking and poor separation during the column chromatography of my pyrrole derivative on silica gel. What is the likely cause and solution?

A2: Streaking during silica gel chromatography is a common issue with pyrrole derivatives. It is often caused by the acidic nature of the silica gel, which can catalyze the polymerization of the sensitive pyrrole ring.

Troubleshooting Steps:

  • Neutralized Silica Gel: Pre-treat the silica gel with a basic solution. A common practice is to use a solvent system containing a small amount of triethylamine (0.1-1%).

  • Alternative Stationary Phases: Consider using less acidic stationary phases like neutral or basic alumina, or opt for reverse-phase (C18) chromatography.

  • Nitrogen Protection: If the pyrrole nitrogen is unsubstituted (N-H), consider protecting it with a suitable group like tert-butoxycarbonyl (Boc) or benzyl. N-protected pyrroles are generally more stable and exhibit better chromatographic behavior.

Q3: How can I effectively remove unreacted starting materials, such as the 1,4-dicarbonyl compound from a Paal-Knorr synthesis?

A3: Removing unreacted starting materials is crucial for obtaining a pure product. The appropriate method will depend on the properties of your "this compound" and the starting materials.

Purification Strategies:

  • Column Chromatography: This is a standard and often effective method for separating the pyrrole derivative from starting materials.

  • Crystallization: If your product is a solid, recrystallization from a suitable solvent system can be a highly effective purification technique.

  • Solvent Washes: Washing the crude product with a solvent in which your desired compound has limited solubility, but the impurities are soluble, can be a simple and effective preliminary purification step. For instance, washing with hexane can help remove unreacted pyrrole.

  • Distillation: For volatile liquid pyrrole derivatives, distillation under reduced pressure can be an efficient purification method.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the purification of "this compound".

Problem Possible Cause(s) Suggested Solution(s)
Low recovery after column chromatography 1. Decomposition on silica gel. 2. Compound is too polar and is not eluting. 3. Compound is not UV active or does not stain with the chosen TLC stain.1. Use deactivated silica gel (with triethylamine) or an alternative stationary phase (alumina, C18). 2. Increase the polarity of the eluent. Consider using a stronger solvent system (e.g., with methanol). 3. Use a different visualization technique for TLC (e.g., different stain, UV lamp at a different wavelength).
Presence of polymeric "pyrrole black" in the final product Incomplete removal during purification.1. Filter the crude reaction mixture through a plug of Celite® before aqueous work-up to remove insoluble polymers. 2. Perform solvent washes with a solvent in which the polymer is insoluble but the product is soluble.
Difficulty in achieving high purity by recrystallization 1. Inappropriate solvent system. 2. Presence of impurities with similar solubility. 3. Oiling out instead of crystallization.1. Screen a variety of solvent systems (e.g., methanol/water, ethanol, ethyl acetate/hexanes). 2. Pre-purify by column chromatography to remove impurities before recrystallization. 3. Try slow cooling, scratching the flask, or adding a seed crystal. Consider a different solvent system.
Broad or absent signals in NMR spectrum of the purified compound Presence of paramagnetic impurities (from oxidation) or residual polymeric material.1. Prepare the NMR sample immediately before analysis using deoxygenated deuterated solvents. 2. Filter the sample through a small plug of silica gel or a syringe filter before analysis. 3. Ensure the compound is thoroughly purified and dried.

Experimental Protocols

Protocol 1: General Procedure for Purification by Column Chromatography on Deactivated Silica Gel
  • Preparation of Deactivated Silica Gel:

    • Prepare a slurry of silica gel in the desired non-polar solvent (e.g., hexane).

    • Add 0.5-1% triethylamine (v/v) to the slurry and mix thoroughly.

    • Pack the column with the deactivated silica gel slurry.

    • Equilibrate the column by flushing with the starting eluent system (containing 0.1-0.5% triethylamine).

  • Sample Loading:

    • Dissolve the crude "this compound" in a minimal amount of the appropriate solvent (e.g., dichloromethane or the starting eluent).

    • Alternatively, for less soluble compounds, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.

  • Elution and Fraction Collection:

    • Begin elution with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity.

    • Collect fractions and monitor the separation using thin-layer chromatography (TLC).

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure.

    • Dry the purified compound under high vacuum.

Protocol 2: General Procedure for Recrystallization
  • Solvent Selection:

    • In a small test tube, dissolve a small amount of the crude "this compound" in a minimal amount of a hot solvent (e.g., ethanol, methanol, ethyl acetate).

    • Allow the solution to cool to room temperature and then in an ice bath.

    • If crystals form, the solvent is suitable. If not, try a different solvent or a solvent mixture (e.g., methanol/water, ethyl acetate/hexane).

  • Recrystallization:

    • Dissolve the crude compound in the minimum amount of the chosen hot solvent.

    • If the solution is colored due to impurities, you may add a small amount of activated charcoal and hot filter the solution.

    • Allow the solution to cool slowly to room temperature to form crystals.

    • Further cool the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum.

Visualizations

Purification_Workflow start Crude this compound step1 Initial Filtration (remove 'pyrrole black') start->step1 step2 Aqueous Work-up step1->step2 step3 Column Chromatography (Deactivated Silica) step2->step3 step4 Recrystallization step3->step4 end Pure this compound step4->end

Caption: A general workflow for the purification of "this compound".

Troubleshooting_Logic start Purification Problem (e.g., Low Yield, Impure Product) instability Compound Instability? start->instability Darkening color? separation Poor Separation? start->separation Streaking in TLC? instability_sol Use Inert Atmosphere Protect from Light Degas Solvents instability->instability_sol separation_sol Deactivate Silica Use Alumina/C18 Protect N-H separation->separation_sol

Caption: A troubleshooting guide for common purification issues.

References

Technical Support Center: Optimizing "Pyrrole-derivative1" Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions for the synthesis of "Pyrrole-derivative1" via the Paal-Knorr condensation of a 1,4-dicarbonyl compound with a primary amine.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the synthesis of "this compound" using the Paal-Knorr method?

A1: The Paal-Knorr synthesis is a straightforward and widely used method for synthesizing substituted pyrroles. The reaction proceeds through the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. The mechanism involves the formation of a hemiaminal, followed by cyclization and dehydration to yield the final pyrrole ring.

Q2: Which factors are most critical for optimizing the yield and purity of "this compound"?

A2: Several factors can significantly impact the outcome of the synthesis. The most critical parameters to consider for optimization are:

  • Choice of Solvent: The polarity and boiling point of the solvent can influence reaction rates and solubility of reactants and products.

  • Reaction Temperature: Temperature affects the rate of reaction and the formation of potential byproducts.

  • Presence and Type of Catalyst: While many Paal-Knorr syntheses proceed without a catalyst, acidic catalysts can sometimes accelerate the reaction.

  • Concentration of Reactants: The stoichiometry and concentration of the 1,4-dicarbonyl compound and the amine are crucial for maximizing product formation.

Q3: How can I monitor the progress of my "this compound" synthesis?

A3: The progress of the reaction can be effectively monitored using thin-layer chromatography (TLC). A spot of the reaction mixture is applied to a TLC plate, which is then developed in an appropriate solvent system. The disappearance of the starting materials and the appearance of the product spot (which should have a different Rf value) indicate the reaction's progress. For more quantitative analysis, techniques like GC-MS or ¹H NMR can be used to analyze aliquots taken from the reaction mixture over time.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of "this compound" and provides systematic solutions.

Problem 1: Low or No Yield of "this compound"

If you are experiencing a low yield or no formation of the desired product, consider the following troubleshooting steps, presented in a logical workflow.

G start Low or No Yield Observed check_reagents 1. Verify Starting Material Quality - Purity (NMR, GC-MS) - Stability and Storage start->check_reagents check_conditions 2. Review Reaction Conditions - Temperature - Reaction Time - Atmosphere (Inert?) check_reagents->check_conditions Reagents OK no_improvement Still No Improvement check_reagents->no_improvement Impure/Degraded optimize_catalyst 3. Optimize Catalyst - Add weak acid (e.g., AcOH)? - Screen Lewis acids? check_conditions->optimize_catalyst Conditions Correct check_conditions->no_improvement Conditions Incorrect optimize_solvent 4. Change Solvent - Test different polarities - Consider solvent-free? optimize_catalyst->optimize_solvent No Improvement reaction_works Yield Improved optimize_catalyst->reaction_works Improvement Seen optimize_solvent->reaction_works Improvement Seen optimize_solvent->no_improvement No Improvement consult Consult Literature for Alternative Methods no_improvement->consult

Figure 1. Troubleshooting workflow for low-yield reactions.

Possible Causes & Solutions:

  • Cause: Poor quality or degraded starting materials.

    • Solution: Ensure the purity of the 1,4-dicarbonyl compound and the amine using techniques like NMR or GC-MS before starting the reaction. Verify that the reagents have been stored correctly.[1]

  • Cause: Inappropriate reaction conditions. Traditional Paal-Knorr reactions often require prolonged heating, which can degrade sensitive substrates.[1][2][3]

    • Solution: Gradually increase the reaction temperature. If using conventional heating, ensure the temperature is appropriate for the chosen solvent. Consider using microwave-assisted synthesis, which can dramatically reduce reaction times and improve yields under milder conditions.[1]

  • Cause: Suboptimal catalyst choice or concentration. While the reaction can sometimes proceed without a catalyst, a weak acid is often beneficial. Excessively strong acidic conditions (pH < 3) can promote the formation of furan byproducts.

    • Solution: If no catalyst was used, add a catalytic amount of a weak Brønsted acid like acetic acid. If furan formation is an issue, ensure the reaction medium is neutral or only weakly acidic. Screening mild Lewis acids (e.g., Sc(OTf)₃) can also be effective.

  • Cause: Incorrect solvent. The choice of solvent can influence reaction rates and yields.

    • Solution: Experiment with different solvents. For some variations, solvent-free conditions have proven highly effective, offering shorter reaction times and high yields.

Problem 2: Formation of Impure Product or Multiple Side Products

If your final product is impure or you observe the formation of significant byproducts, consult the following advice.

Possible Causes & Solutions:

  • Cause: Furan byproduct formation. This is a common side reaction, especially under strongly acidic conditions where the 1,4-dicarbonyl compound cyclizes on its own.

    • Solution: Maintain a neutral or weakly acidic reaction medium. Acetic acid is often sufficient to catalyze the desired reaction without strongly promoting furan formation.

  • Cause: Product degradation. The pyrrole product itself may be sensitive to the reaction conditions, particularly high heat and strong acid over long periods.

    • Solution: Employ milder reaction conditions. Modern protocols that allow the reaction to proceed at lower temperatures or for shorter times (e.g., microwave synthesis) can prevent product degradation. Promptly neutralize the reaction mixture upon completion during the work-up.

  • Cause: Ineffective purification. The product may be difficult to separate from starting materials or byproducts.

    • Solution: Optimize the purification protocol. This may involve testing different solvent systems for column chromatography or evaluating various solvent pairs for recrystallization.

Data Presentation: Optimizing Reaction Conditions

The following tables summarize hypothetical data from optimization studies for the synthesis of "this compound".

Table 1: Effect of Solvent on "this compound" Yield

EntrySolventTemperature (°C)Time (h)Yield (%)
1EthanolReflux (78)465
2TolueneReflux (111)278
3Acetic Acid100185
4Water100372
5None (Solvent-free)800.592

Table 2: Optimization of Catalyst for "this compound" Synthesis

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
1NoneAcetic Acid100185
2p-TsOH (5)Toluene111175 (furan byproduct)
3Acetic Acid (10)Toluene1111.588
4Sc(OTf)₃ (1)Toluene80294
5Iodine (10)None250.2596

Experimental Protocols

Protocol 1: General Procedure for "this compound" Synthesis (Conventional Heating)

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,4-dicarbonyl compound (1.0 eq) in a suitable solvent (e.g., acetic acid or toluene).

  • Amine Addition: Add the primary amine (1.0–1.2 eq) to the solution.

  • Catalyst Addition (if necessary): If not using an acidic solvent, add the desired acid catalyst (e.g., 10 mol% acetic acid).

  • Reaction: Heat the mixture to the desired temperature (e.g., 100 °C or reflux) and monitor the reaction's progress using TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: Dissolve the crude residue in an organic solvent like ethyl acetate, wash with water and brine, and dry over anhydrous sodium sulfate. After filtration and concentration, purify the crude product by column chromatography on silica gel or recrystallization.

Protocol 2: Microwave-Assisted Synthesis of "this compound"

  • Reactant Preparation: In a microwave reaction vial, combine the 1,4-dicarbonyl compound (1 mmol) and the primary amine (1.2 mmol).

  • Solvent/Catalyst Addition: Add a suitable solvent (e.g., ethanol) and, if needed, a catalytic amount of a weak acid (e.g., acetic acid, 0.1 mmol).

  • Reaction: Seal the vial and place it in a laboratory microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-140 °C) for a short duration (e.g., 3-10 minutes).

  • Work-up and Purification: After cooling the vial, transfer the contents and remove the solvent under reduced pressure. Purify the residue as described in Protocol 1.

Visualizations

G cluster_reactants Reactants cluster_process Synthesis & Optimization 1,4-Dicarbonyl 1,4-Dicarbonyl reaction Paal-Knorr Reaction (Solvent, Temp, Catalyst) 1,4-Dicarbonyl->reaction Primary Amine Primary Amine Primary Amine->reaction monitoring Reaction Monitoring (TLC, GC-MS) reaction->monitoring monitoring->reaction Incomplete workup Work-up (Extraction, Washing) monitoring->workup Complete purification Purification (Chromatography) workup->purification product Pure this compound purification->product

Figure 2. General experimental workflow for "this compound" synthesis.

G dicarbonyl 1,4-Dicarbonyl protonation Protonation of Carbonyl (Acid Cat.) dicarbonyl->protonation amine R-NH2 attack1 Nucleophilic Attack by Amine amine->attack1 protonation->attack1 hemiaminal Hemiaminal Intermediate attack1->hemiaminal cyclization Intramolecular Cyclization hemiaminal->cyclization dihydroxy 2,5-Dihydroxy -tetrahydropyrrole cyclization->dihydroxy dehydration Double Dehydration (-2 H2O) dihydroxy->dehydration pyrrole Substituted Pyrrole dehydration->pyrrole

References

"Pyrrole-derivative1" degradation product identification

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Pyrrole-derivative1

Welcome to the technical support center for "this compound." This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and understanding the degradation products of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common degradation pathways for this compound?

A1: this compound, like many pyrrole-containing pharmaceuticals, is susceptible to degradation under various stress conditions. The primary degradation pathways include hydrolysis (both acidic and alkaline), oxidation, and photolysis.[1][2][3] Under acidic conditions, intramolecular esterification can occur, leading to the formation of a lactone degradant.[4] Oxidative stress, often simulated using hydrogen peroxide, can lead to the formation of various oxygenated derivatives.[5] Photodegradation may also occur upon exposure to light.

Q2: I am observing unexpected peaks in my HPLC chromatogram after storing my this compound sample. What could they be?

A2: Unexpected peaks in your HPLC chromatogram are likely degradation products of this compound. The identity of these degradants depends on the storage conditions. For instance, if the sample was exposed to acidic conditions, you might be observing the lactone form. If exposed to air and light, oxidative and photolytic degradants could be present. To confirm their identity, it is recommended to perform forced degradation studies and characterize the resulting products using techniques like LC-MS and NMR.

Q3: How can I prevent the degradation of this compound during my experiments?

A3: To minimize degradation, it is crucial to control the experimental conditions. Store this compound in a cool, dark place and protect it from light by using amber-colored glassware or by wrapping containers in aluminum foil. Prepare solutions fresh and use buffers to maintain a stable pH. If the molecule is particularly sensitive to oxidation, consider working under an inert atmosphere (e.g., nitrogen or argon).

Q4: What analytical techniques are best for identifying this compound degradation products?

A4: A combination of chromatographic and spectroscopic techniques is most effective. High-Performance Liquid Chromatography (HPLC) with UV detection is excellent for separating the parent drug from its degradation products. For structural elucidation, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable for obtaining molecular weight information. Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for confirming the precise chemical structure of isolated degradation products.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Appearance of multiple new peaks in chromatogram during a stability study. Sample degradation due to hydrolysis, oxidation, or photolysis.Conduct a forced degradation study to systematically identify the degradation products under specific stress conditions (acid, base, peroxide, heat, light).
Poor resolution between this compound and a degradation product peak. Suboptimal HPLC method parameters.Optimize the mobile phase composition, gradient, flow rate, and column temperature. A stability-indicating HPLC method should be developed and validated.
Inconsistent degradation profiles between batches. Variability in stress conditions or sample preparation.Standardize the forced degradation protocol, ensuring consistent temperature, concentration of stressing agents, and exposure time.
Unable to identify the structure of a major degradant. Insufficient data from a single analytical technique.Isolate the degradation product using preparative HPLC and subject it to detailed structural analysis using high-resolution mass spectrometry (HRMS) and 1D/2D NMR.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for inducing degradation of this compound to generate its potential degradation products.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and keep at 60°C for 30 minutes.

  • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and keep at 60°C for 30 minutes.

  • Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: Heat the solid drug substance at 80°C for 5 hours.

  • Photolytic Degradation: Expose the solid drug substance spread as a thin film to direct sunlight for one to two days.

3. Sample Analysis:

  • After the specified stress period, neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration (e.g., 10-20 µg/mL) with the mobile phase.

  • Analyze the samples using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for an HPLC method capable of resolving this compound from its degradation products.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.05 M phosphate buffer (pH 4.1, adjusted with orthophosphoric acid).

    • B: Acetonitrile.

  • Gradient: Isocratic elution with a ratio of 60:40 (v/v) of mobile phase B to A.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 247 nm.

  • Column Temperature: 30°C.

Table 1: Summary of Quantitative Data from Forced Degradation Studies

Stress ConditionReagent/ConditionDurationTemperature% DegradationMajor Degradation Products
Acid Hydrolysis0.1 N HCl24 hAmbientSignificantImpurities H & J, Unknown A1
Base Hydrolysis1 N NaOH42 hAmbientNot Observed-
Oxidation1% H₂O₂24 hAmbientSignificantImpurities L & D, Unknowns O1 & O2
Thermal Degradation--180-200°CSignificantImpurities H & J
Photolytic DegradationSunlight12 h-MinorImpurities J, L, & D

Data adapted from a study on a similar pyrrole-containing compound, atorvastatin.

Visualizations

experimental_workflow cluster_stress Forced Degradation cluster_analysis Analysis Acid Acid Hydrolysis HPLC HPLC Screening Acid->HPLC Base Base Hydrolysis Base->HPLC Oxidation Oxidation Oxidation->HPLC Thermal Thermal Thermal->HPLC Photo Photolysis Photo->HPLC LCMS LC-MS Identification HPLC->LCMS Identify MW Isolation Preparative HPLC LCMS->Isolation Isolate Unknowns NMR NMR Elucidation Isolation->NMR Confirm Structure Drug This compound Drug->Acid Drug->Base Drug->Oxidation Drug->Thermal Drug->Photo

Caption: Experimental workflow for degradation product identification.

signaling_pathway HMGCR HMG-CoA Reductase MVA Mevalonate HMGCR->MVA Cholesterol Cholesterol Synthesis MVA->Cholesterol Pyrrole_derivative1 This compound Pyrrole_derivative1->HMGCR Inhibition Degradation_Products Degradation Products Degradation_Products->HMGCR Potential Altered Activity

References

Technical Support Center: Stabilizing Pyrrole-derivative1 During Storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the polymerization of "Pyrrole-derivative1" during storage. Pyrrole and its derivatives are known for their susceptibility to degradation, which can compromise experimental results and the viability of therapeutic candidates. This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure the long-term stability of your compounds.

Troubleshooting Guide

Discoloration or the formation of precipitates in your sample of "this compound" are common indicators of polymerization and degradation.[1][2] This guide will help you identify the root cause of the instability and provide actionable solutions.

Problem: The "this compound" solution has turned yellow, brown, or black.

  • Immediate Actions:

    • Immediately place the sample in a cold environment (e.g., an ice bath) to slow down the degradation process.[1]

    • If not already, blanket the sample with an inert gas such as nitrogen or argon to displace any oxygen.[1][2]

    • Protect the sample from light by wrapping the container in aluminum foil or placing it in a light-blocking secondary container.

  • Troubleshooting Steps:

    • Check for Oxygen Exposure: Pyrrole derivatives are highly sensitive to atmospheric oxygen, which can initiate oxidative polymerization. Ensure that all storage containers are properly sealed and have been purged with an inert gas.

    • Evaluate Storage Temperature: Elevated temperatures accelerate the rate of polymerization. Refer to the recommended storage conditions in Table 1. For long-term storage, temperatures of -20°C or -80°C are often recommended.

    • Assess Light Exposure: Light can promote the degradation of pyrrole compounds. Always store "this compound" in amber vials or other light-protecting containers.

    • Test for Acidity: Acidic conditions can catalyze the polymerization of pyrroles. Ensure that solvents are neutral and free of acidic impurities. If necessary, consider using a solvent that has been passed through a neutral alumina plug.

    • Consider Purity: Impurities from the synthesis or previous handling steps can act as catalysts for polymerization. If you suspect impurities, re-purification of the "this compound" may be necessary.

Problem: Inconsistent results in experiments using "this compound".

  • Potential Cause: The quality of the "this compound" may be compromised due to partial polymerization, even if a significant color change is not yet visible.

  • Recommendations:

    • Always use freshly opened or properly stored aliquots for sensitive experiments.

    • If you have been using a stock solution, prepare a fresh one from a solid sample that has been stored under optimal conditions.

    • Consider performing a purity check (e.g., via NMR or HPLC) on your stored "this compound" to assess its integrity. Unexpected peaks in an NMR spectrum can indicate the presence of degradation byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of "this compound" polymerization?

A1: The primary triggers for the polymerization of pyrrole derivatives are exposure to oxygen, light, heat, and acidic conditions. These factors can initiate a chain reaction leading to the formation of colored, insoluble polypyrrole oligomers and polymers.

Q2: What is the ideal way to store "this compound" for long-term use?

A2: For optimal long-term stability, "this compound" should be stored as a solid at -80°C under an inert atmosphere (argon or nitrogen) in a tightly sealed, light-protected container (e.g., an amber glass vial).

Q3: Can I store "this compound" in a solution?

A3: While storing "this compound" as a solid is preferred, solutions can be stored for shorter periods. If you must store it in solution, use a deoxygenated solvent and store the solution frozen under an inert atmosphere. The addition of a small amount of an antioxidant like BHT may also be considered if it does not interfere with downstream applications.

Q4: My "this compound" has already started to change color. Can I still use it?

A4: A significant color change is a clear indication of degradation. Using a discolored sample is not recommended for applications requiring high purity, as the presence of oligomers and byproducts can lead to unreliable and irreproducible results. It is best to use a fresh, properly stored sample.

Q5: How should I handle a new bottle of "this compound" to ensure its stability?

A5: To maintain the integrity of a new bottle of "this compound", it is best to aliquot the compound into smaller, single-use vials under an inert atmosphere (e.g., in a glovebox). This practice minimizes the repeated exposure of the bulk material to air and moisture.

Data Summary

The following table summarizes the recommended storage conditions for "this compound" to minimize polymerization and degradation.

Table 1: Recommended Storage Conditions for "this compound"

ParameterRecommended ConditionRationale
Temperature -20°C to -80°CSlows the rate of polymerization and degradation reactions.
Atmosphere Inert gas (Nitrogen or Argon)Prevents oxidation by excluding atmospheric oxygen.
Light Exposure Protect from light (e.g., amber vial)Prevents light-induced degradation.
Container Tightly sealed glass containerEnsures chemical compatibility and prevents moisture ingress.
Form Solid (if possible)Generally more stable than solutions.

Experimental Protocols

Protocol 1: Aliquoting "this compound" Under an Inert Atmosphere

This protocol describes how to safely aliquot a bulk sample of "this compound" to maintain its stability for long-term use.

  • Materials:

    • Bulk container of "this compound"

    • Appropriately sized amber glass vials with screw caps

    • Inert atmosphere glovebox or Schlenk line

    • Spatula or powder funnel

    • Parafilm

    • Labeling materials

  • Procedure:

    • Place the sealed bulk container of "this compound", amber vials, caps, and any necessary tools inside the inert atmosphere glovebox.

    • Allow all items to equilibrate to the glovebox atmosphere.

    • Carefully open the bulk container.

    • Dispense the desired amount of "this compound" into each of the smaller vials.

    • Tightly seal each vial with its cap.

    • For additional protection against atmospheric contamination, wrap the cap and neck of each vial with Parafilm.

    • Label each vial clearly with the compound name, date, and concentration (if applicable).

    • Store the aliquoted vials under the recommended conditions (see Table 1).

Visualizations

Diagram 1: Proposed Mechanism of "this compound" Oxidative Polymerization

Proposed Mechanism of 'this compound' Oxidative Polymerization Pyrrole This compound RadicalCation Radical Cation Pyrrole->RadicalCation Oxidation (O₂, Light, Acid) Dimer Dimer RadicalCation->Dimer Coupling Polymer Polythis compound (Colored Precipitate) Dimer->Polymer Further Oxidation & Coupling

Caption: Oxidative polymerization of "this compound".

Diagram 2: Troubleshooting Workflow for "this compound" Instability

Troubleshooting Workflow for 'this compound' Instability Observe Observe Discoloration or Precipitate Formation CheckStorage Review Storage Conditions Observe->CheckStorage Temp Temperature too high? CheckStorage->Temp Atmosphere Exposed to Air? CheckStorage->Atmosphere Light Exposed to Light? CheckStorage->Light Acidity Acidic Environment? CheckStorage->Acidity StoreCold Store at -20°C to -80°C Temp->StoreCold Yes Discard Discard and Use Fresh Aliquot Temp->Discard No StoreInert Store under Inert Gas Atmosphere->StoreInert Yes Atmosphere->Discard No StoreDark Store in Amber Vial Light->StoreDark Yes Light->Discard No Neutralize Use Neutral Solvents Acidity->Neutralize Yes Acidity->Discard No

Caption: Troubleshooting workflow for unstable "this compound".

References

Technical Support Center: Pyrrole-derivative1 NMR Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for NMR analysis of Pyrrole-derivative1. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot common issues, particularly signal broadening, encountered during NMR experiments.

Frequently Asked Questions (FAQs)

Q1: Why are the peaks in my ¹H NMR spectrum of this compound broad?

A1: Peak broadening in the NMR spectrum of this compound can arise from several factors. Common causes include:

  • Quadrupolar Broadening: The nitrogen atom (¹⁴N) in the pyrrole ring has a quadrupole moment that can cause efficient relaxation of adjacent protons, especially the N-H proton, leading to significant broadening of its signal and, to a lesser extent, other nearby protons.[1][2]

  • Chemical Exchange: The molecule may be undergoing dynamic processes on the NMR timescale, such as conformational changes, tautomerization, or rapid exchange of the N-H proton with other acidic protons (e.g., trace water or acid) in the sample.[3][4][5]

  • Aggregation: At higher concentrations, molecules of this compound may self-associate or aggregate. This slows down molecular tumbling, leading to shorter relaxation times (T2) and broader signals for all protons in the molecule.

  • Paramagnetic Impurities: Even trace amounts of paramagnetic metal ions or dissolved oxygen can cause significant line broadening.

  • Sample Conditions: High sample concentration can increase viscosity, which broadens signals. Poor solubility leading to particulate matter in the sample can also disrupt the magnetic field homogeneity.

  • Instrumental Factors: Poor shimming of the magnetic field will lead to broadened signals throughout the spectrum.

Q2: The N-H proton signal of my this compound is extremely broad or completely invisible. What can I do to observe it?

A2: The N-H proton of a pyrrole ring is notoriously broad due to quadrupolar relaxation from the adjacent ¹⁴N nucleus and potential chemical exchange. It often appears as a low, broad hump that can be easily mistaken for the baseline. Here are several techniques to confirm its presence and sharpen the signal:

  • D₂O Exchange: Add a drop of deuterium oxide (D₂O) to your NMR sample, shake it, and re-acquire the spectrum. The N-H proton will exchange with deuterium, causing the signal to disappear. This is a definitive way to identify the N-H peak.

  • Variable Temperature (VT) NMR: Acquiring spectra at different temperatures can alter the rates of exchange and molecular tumbling. Lowering the temperature may slow down exchange processes, potentially sharpening the signal. Conversely, increasing the temperature might sometimes lead to a sharper, averaged signal if the exchange rate becomes very fast.

  • ¹⁵N Labeling: If synthetically feasible, using a ¹⁵N-labeled version of this compound will result in a sharp doublet for the N-H proton. This is because ¹⁵N is a spin-1/2 nucleus and does not cause quadrupolar broadening.

  • Use of aprotic polar solvents: Solvents like DMSO-d₆ can sometimes reduce the rate of proton exchange and form hydrogen bonds, which can sometimes lead to sharper N-H signals compared to chloroform-d.

Q3: The signals in the aromatic region of my spectrum are overlapping. How can I resolve them?

A3: Signal overlap in the aromatic region is a common challenge. Here are several strategies to resolve these signals:

  • Change the Solvent: Using a different deuterated solvent can alter the chemical shifts of the protons. Aromatic solvents like benzene-d₆ or pyridine-d₅ often induce significant shifts compared to chloroform-d₃, which may resolve the overlapping peaks.

  • Increase Spectrometer Field Strength: Using a higher field NMR spectrometer will increase the chemical shift dispersion (in Hz), often resolving overlapping signals.

  • 2D NMR Experiments: Two-dimensional NMR experiments are powerful tools for resolving overlap. A COSY (Correlation Spectroscopy) experiment can help identify which protons are coupled to each other, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments correlate protons to their directly attached or long-range coupled carbons, respectively, providing an additional dimension of information.

Troubleshooting Guides

Guide 1: Diagnosing the Cause of Broad Peaks

If you observe broad peaks in the NMR spectrum of this compound, follow this workflow to diagnose the potential cause.

G start Start: Broad NMR Signals Observed q1 Are ALL peaks broad (including solvent)? start->q1 a1_yes Poor Shimming or Instrumental Issue q1->a1_yes Yes q2 Is the N-H proton especially broad? q1->q2 No end End Diagnosis a1_yes->end a2_yes Likely ¹⁴N Quadrupolar Broadening and/or N-H Chemical Exchange q2->a2_yes Yes q3 Is the sample highly concentrated? q2->q3 No a2_yes->q3 a3_yes Aggregation or High Viscosity q3->a3_yes Yes q4 Is the sample fully dissolved? (No particulates) q3->q4 No a3_yes->end a4_no Poor Solubility / Inhomogeneity q4->a4_no No a4_yes Consider Paramagnetic Impurities or Intermediate Chemical Exchange q4->a4_yes Yes a4_no->end a4_yes->end

Caption: Workflow for diagnosing the cause of broad NMR peaks.

Guide 2: Step-by-Step Troubleshooting Workflow

Once you have a potential diagnosis, use this guide to systematically address the issue.

G start Start: Broad Spectrum step1 Step 1: Re-shim Spectrometer start->step1 q1 Did peaks sharpen? step1->q1 step2 Step 2: Prepare a Fresh, Dilute Sample (Ensure full dissolution, filter if needed) step3 Step 3: Perform D₂O Exchange (To identify N-H proton) step2->step3 No step2->q1 step4 Step 4: Run Variable Temperature (VT) NMR step3->step4 res3 N-H proton identified. step3->res3 step4->q1 q1->step2 No res1 Issue likely instrumental. q1->res1 Yes res2 Issue likely concentration (aggregation) or solubility. q1->res2 Yes res4 Issue related to chemical exchange. q1->res4 Yes end Problem Resolved / Diagnosed res1->end res2->end res3->end res4->end

Caption: Step-by-step workflow for troubleshooting broad NMR signals.

Data & Protocols

Table 1: Common Causes of NMR Signal Broadening and Solutions
CauseDescriptionRecommended Actions
Instrumental Inhomogeneous magnetic field.Re-shim the spectrometer carefully.
Concentration High concentration leads to aggregation and/or high viscosity.Prepare a more dilute sample. Check solubility limits.
Solubility Undissolved particulate matter disrupts field homogeneity.Ensure the sample is fully dissolved. Filter the sample solution through a plug of glass wool into the NMR tube.
Paramagnetism Presence of paramagnetic impurities (e.g., metal ions, O₂).Use high-purity solvents and glassware. Consider passing the sample through a small plug of silica or treating it with a chelating agent.
Chemical Exchange Rapid interconversion between different chemical environments (e.g., conformers, tautomers, proton exchange).Perform Variable Temperature (VT) NMR. Change solvent or pH (by adding a drop of acid/base) to alter exchange rates.
¹⁴N Quadrupolar Relaxation The ¹⁴N nucleus broadens attached or nearby protons, especially N-H.Use D₂O exchange to identify the N-H signal. For definitive analysis, consider ¹⁵N isotopic labeling.
Protocol 1: Sample Preparation for High-Resolution NMR
  • Purity Check: Ensure the sample of this compound is pure and free of residual solvents or catalysts (especially paramagnetic metals).

  • Solvent Selection: Choose a high-purity deuterated solvent in which the compound is fully soluble.

  • Concentration: Prepare a dilute solution, typically 1-5 mg in 0.6-0.7 mL of solvent for a standard 5 mm NMR tube. For highly aggregating compounds, concentrations as low as 0.1-1 mM may be necessary.

  • Dissolution: Ensure the sample is completely dissolved. Gentle warming or sonication may be required. Visually inspect for any particulate matter.

  • Filtering: If any particulates are present, filter the solution through a small plug of glass wool or cotton placed in a Pasteur pipette directly into a clean, dry, high-quality NMR tube.

  • Capping: Cap the NMR tube securely to prevent solvent evaporation and contamination.

Protocol 2: Variable Temperature (VT) NMR Experiment
  • Sample Preparation: Prepare the sample as described in Protocol 1, ensuring the chosen solvent is suitable for the intended temperature range (i.e., its freezing and boiling points will not be reached).

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature after proper locking and shimming.

  • Temperature Change: Gradually decrease or increase the temperature in increments (e.g., 10-20 °C). Allow the sample to equilibrate for 5-10 minutes at each new temperature.

  • Locking and Shimming: At each temperature, the lock signal and shims must be re-optimized, as the magnetic field homogeneity is temperature-dependent.

  • Acquisition: Acquire a spectrum at each temperature.

  • Analysis: Compare the spectra, paying close attention to changes in linewidth and chemical shift. A temperature at which signals are sharpest indicates that a dynamic process has been either slowed sufficiently (slow exchange) or accelerated into the fast exchange regime.

References

Technical Support Center: Pyrrole-derivative1 Mass Spectrometry Fragmentation Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the mass spectrometry fragmentation analysis of "Pyrrole-derivative1," identified for the purpose of this guide as 2-(1H-pyrrol-2-yl)acetic acid . This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the expected molecular weight of this compound?

A1: The molecular weight of 2-(1H-pyrrol-2-yl)acetic acid is 125.13 g/mol .[1] Therefore, in positive ion mode ESI-MS, you should look for the protonated molecule [M+H]⁺ at an m/z of approximately 126.14.

Q2: What are the most common fragmentation patterns observed for this compound?

A2: The fragmentation of 2-(1H-pyrrol-2-yl)acetic acid is primarily influenced by the carboxylic acid group and the stability of the pyrrole ring. Common fragmentation pathways include the loss of water (H₂O) and the loss of the entire carboxyl group (COOH).

Q3: Why am I not seeing the molecular ion peak in my mass spectrum?

A3: While electrospray ionization (ESI) is a soft ionization technique, in-source fragmentation can sometimes occur, leading to a diminished or absent molecular ion peak. This can be influenced by the cone voltage or other source parameters. For carboxylic acids, the molecular ion can be unstable and readily fragment.[2][3]

Q4: What are the characteristic fragment ions I should look for to confirm the identity of this compound?

A4: Key fragment ions to look for are m/z 108, corresponding to the loss of water [M+H-H₂O]⁺, and m/z 81, resulting from the loss of the carboxylic acid group [M+H-COOH]⁺. The presence of these fragments provides strong evidence for the structure of 2-(1H-pyrrol-2-yl)acetic acid.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No or Low Signal Inappropriate ionization mode.Ensure you are operating in positive ion mode for the detection of [M+H]⁺.
Low sample concentration.Prepare a more concentrated sample solution.
Poor spray stability.Check the spray needle position and ensure a stable spray is being generated. Adjust the solvent composition if necessary.
Absence of Molecular Ion Peak High in-source fragmentation.Decrease the cone voltage or fragmentor voltage to reduce in-source collision-induced dissociation.
Sample degradation.Prepare a fresh sample solution. Ensure the solvent is compatible and does not promote degradation.
Unexpected Fragment Ions Presence of impurities or contaminants.Analyze a blank solvent injection to identify background ions. Purify the sample if necessary.
Formation of adducts.Look for common adducts such as [M+Na]⁺ or [M+K]⁺. The presence of multiple adducts can complicate the spectrum.
Poor Fragmentation in MS/MS Insufficient collision energy.Increase the collision energy in a stepwise manner to induce fragmentation.
Incorrect precursor ion selection.Ensure that the correct m/z for the [M+H]⁺ ion is selected for fragmentation.

Experimental Protocol: ESI-MS/MS Analysis of this compound

This protocol outlines a general procedure for the analysis of 2-(1H-pyrrol-2-yl)acetic acid using a quadrupole time-of-flight (Q-TOF) mass spectrometer with an electrospray ionization (ESI) source.

1. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of 2-(1H-pyrrol-2-yl)acetic acid in methanol.
  • Dilute the stock solution to a final concentration of 10 µg/mL with a 50:50 mixture of acetonitrile and water containing 0.1% formic acid. The formic acid aids in protonation.

2. Mass Spectrometer Parameters (Positive Ion Mode):

  • Ionization Mode: ESI+
  • Capillary Voltage: 3.5 kV
  • Cone Voltage: 20 V (can be optimized)
  • Source Temperature: 120 °C
  • Desolvation Temperature: 350 °C
  • Cone Gas Flow: 50 L/hr
  • Desolvation Gas Flow: 600 L/hr
  • Mass Range (Full Scan): m/z 50 - 300

3. MS/MS Parameters:

  • Precursor Ion Selection: m/z 126.1
  • Collision Gas: Argon
  • Collision Energy: 10-30 eV (a ramped collision energy can be used to observe the fragmentation pattern at different energies)

Data Presentation

Table 1: Expected m/z Values for this compound and its Fragments

Ion Formula m/z (monoisotopic) Description
[M+H]⁺C₆H₈NO₂⁺126.0555Protonated molecular ion
[M+H-H₂O]⁺C₆H₆NO⁺108.0449Loss of water
[M+H-COOH]⁺C₅H₆N⁺80.0500Loss of the carboxylic acid group
[C₄H₄N]⁺C₄H₄N⁺66.0344Pyrrole ring fragment

Visualizations

Diagram 1: Proposed Fragmentation Pathway of 2-(1H-pyrrol-2-yl)acetic acid

fragmentation_pathway M [M+H]⁺ m/z = 126 F1 [M+H-H₂O]⁺ m/z = 108 M->F1 - H₂O F2 [M+H-COOH]⁺ m/z = 80 M->F2 - COOH F3 [C₄H₄N]⁺ m/z = 66 F2->F3 - CH₂

Caption: Proposed ESI-MS/MS fragmentation of this compound.

Diagram 2: Troubleshooting Workflow for this compound Analysis

Caption: Troubleshooting workflow for mass spectrometry analysis.

References

Technical Support Center: Improving "Pyrrole-derivative1" Solubility for Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting strategies and detailed protocols to address solubility challenges encountered with "Pyrrole-derivative1," a representative poorly soluble compound, during biological assays.

Frequently Asked Questions (FAQs)

Q1: My "this compound" is insoluble in aqueous buffers like PBS. What should I do first?

A1: For hydrophobic compounds like "this compound," direct dissolution in aqueous buffers is often unsuccessful. The recommended first step is to prepare a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is a common choice due to its ability to dissolve a wide range of polar and nonpolar compounds.[1][2][3]

Q2: I've dissolved "this compound" in DMSO, but it precipitates when I add it to my cell culture medium. Why is this happening and how can I prevent it?

A2: This phenomenon, known as "solvent-shifting" precipitation, occurs when a compound that is soluble in a high concentration of an organic solvent becomes insoluble as the solvent is diluted into an aqueous medium.[4] To prevent this, ensure the final concentration of DMSO in your assay is low, typically below 0.5%, and ideally at or below 0.1%, to avoid solvent-induced artifacts or cytotoxicity.[4] A stepwise dilution of the DMSO stock into the aqueous buffer can also help prevent precipitation.

Q3: What is the maximum concentration of DMSO my cells can tolerate?

A3: As a general guideline, the final concentration of DMSO in most cell-based assays should be kept below 0.5% (v/v) to avoid off-target effects. However, it is crucial to determine the specific tolerance of your cell line to DMSO by running a vehicle control experiment.

Q4: Can I use other organic solvents besides DMSO?

A4: Yes, other water-miscible organic solvents such as ethanol, methanol, dimethylformamide (DMF), and acetonitrile can be used depending on the specific properties of your compound and the tolerance of your assay system. It is always recommended to perform a vehicle control to assess the effect of the solvent on your experiment.

Q5: How does pH affect the solubility of "this compound"?

A5: The solubility of many compounds, including those with pyrrole moieties, can be significantly influenced by the pH of the solution. For compounds with ionizable groups, adjusting the pH of the buffer can increase solubility. For instance, acidic compounds are generally more soluble at a higher pH, while basic compounds are more soluble at a lower pH.

Q6: Are there any additives that can enhance the solubility of my compound in aqueous solutions?

A6: Yes, several excipients can be used to improve the solubility of poorly soluble compounds. These include:

  • Cyclodextrins : These are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their internal cavity, thereby increasing their aqueous solubility.

  • Surfactants : These can form micelles that encapsulate hydrophobic compounds, increasing their solubility in aqueous solutions.

  • Co-solvents : The use of water-miscible organic solvents can increase the solubility of poorly soluble drugs.

Troubleshooting Guide

This guide addresses common precipitation issues encountered with "this compound".

Problem Potential Cause Recommended Solution
Compound precipitates immediately upon addition to aqueous buffer. The compound has very low intrinsic aqueous solubility.Prepare a concentrated stock solution in an organic solvent (e.g., DMSO) and then dilute it into the aqueous buffer.
The buffer conditions (pH, ionic strength) are not optimal.Test a range of buffer pH values and screen different salt concentrations.
The final concentration of the compound is too high.Lower the final working concentration of the compound in your experiment.
Compound dissolves initially but precipitates over time. The solution is supersaturated and thermodynamically unstable.Determine the equilibrium solubility to avoid preparing supersaturated solutions.
The compound is degrading.Assess the stability of the compound in the buffer over time.
The temperature of the solution has changed.Maintain a constant temperature during storage and handling.
Inconsistent solubility between experiments. Variability in compound purity or form (e.g., different salt forms, polymorphism).Verify the purity and form of the compound.
Inconsistent preparation of solutions.Standardize the protocol for preparing stock and working solutions.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of "this compound" in DMSO

This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for in vitro assays.

Materials:

  • "this compound" powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Weigh "this compound": In a sterile microcentrifuge tube, weigh out the desired amount of "this compound". For example, to make 1 mL of a 10 mM stock solution of a compound with a molecular weight of 500 g/mol , you would weigh out 5 mg.

  • Add Solvent: Add the appropriate volume of cell culture grade DMSO to the tube. For the example above, add 1 mL of DMSO.

  • Dissolve: Vortex the tube for at least 30 seconds to completely dissolve the compound. Gentle heating or sonication can be used to aid dissolution if necessary, but ensure the compound is stable under these conditions.

  • Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

This protocol provides a general guideline for preparing working solutions of "this compound" for in vitro cell-based assays.

Materials:

  • 10 mM "this compound" stock solution in DMSO

  • Complete cell culture medium

  • Sterile tubes

Procedure:

  • Thaw Stock Solution: Thaw one aliquot of the 10 mM "this compound" stock solution at room temperature.

  • Intermediate Dilutions (Recommended): A stepwise dilution can prevent precipitation when transferring from a high concentration of organic solvent to an aqueous medium. For example, prepare a 1 mM intermediate solution by diluting the 10 mM stock 1:10 in complete cell culture medium.

  • Final Dilution: Add the appropriate volume of the stock or intermediate solution to the final volume of cell culture medium to achieve the desired working concentration. For example, to prepare 10 mL of a 10 µM working solution from a 10 mM stock, you would perform a 1:1000 dilution by adding 10 µL of the 10 mM stock solution to 10 mL of complete cell culture medium. The final DMSO concentration will be 0.1%.

  • Mix Thoroughly: Crucially, add the stock solution to the medium while vortexing or gently swirling the tube to ensure rapid and uniform mixing. This minimizes localized high concentrations that can lead to precipitation.

  • Visual Inspection: Visually inspect the solution for any signs of precipitation. If the solution is cloudy, the final concentration is likely too high.

Data Presentation
Table 1: Properties of Common Solvents for Preparing Stock Solutions
SolventPolarityNotes
Dimethyl Sulfoxide (DMSO) Polar aproticDissolves a wide range of polar and nonpolar compounds. Commonly used for high-concentration stock solutions.
Ethanol (EtOH) Polar proticCan be an alternative to DMSO and may be more suitable for certain cell types.
Dimethylformamide (DMF) Polar aproticAnother alternative to DMSO for dissolving poorly soluble compounds.
Water Polar protic"this compound" is assumed to be insoluble in water.
Phosphate-Buffered Saline (PBS) Aqueous bufferNot suitable for the initial dissolution of hydrophobic compounds.

Visualizations

G cluster_workflow Solubility Troubleshooting Workflow start Start: 'this compound' Precipitation Observed check_stock Is a concentrated stock in organic solvent being used? start->check_stock create_stock Prepare a concentrated stock solution in DMSO or other suitable organic solvent. check_stock->create_stock No check_final_conc Is the final concentration of the compound too high? check_stock->check_final_conc Yes create_stock->check_final_conc lower_conc Lower the final working concentration. check_final_conc->lower_conc Yes check_solvent_conc Is the final organic solvent concentration too high (>0.5%)? check_final_conc->check_solvent_conc No lower_conc->check_solvent_conc adjust_solvent Adjust dilution to ensure final solvent concentration is at or below 0.1%. check_solvent_conc->adjust_solvent Yes check_mixing Is the stock solution added to the aqueous buffer with vigorous mixing? check_solvent_conc->check_mixing No adjust_solvent->check_mixing improve_mixing Add stock solution dropwise while vortexing the aqueous buffer. check_mixing->improve_mixing No consider_excipients Consider using solubility enhancers like cyclodextrins or surfactants. check_mixing->consider_excipients Yes improve_mixing->consider_excipients end End: Soluble Solution consider_excipients->end

Caption: Troubleshooting workflow for "this compound" precipitation.

G cluster_protocol Working Solution Preparation Workflow start Start: Need Working Solution thaw_stock Thaw 10 mM stock solution of 'this compound' in DMSO. start->thaw_stock intermediate_dilution Perform intermediate dilution (e.g., to 1 mM) in cell culture medium. thaw_stock->intermediate_dilution final_dilution Perform final dilution to desired concentration in cell culture medium. intermediate_dilution->final_dilution mixing Add stock solution to medium while vortexing or swirling. final_dilution->mixing visual_check Visually inspect for precipitation. mixing->visual_check end End: Ready-to-use Working Solution visual_check->end

Caption: Workflow for preparing "this compound" working solutions.

References

Technical Support Center: Stability of Pyrrole-derivative1 in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common stability issues encountered with "Pyrrole-derivative1" during experiments. Here you will find troubleshooting guides and frequently asked questions to ensure the integrity of your results.

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter while working with this compound in solution.

Question: My solution of this compound is changing color (e.g., turning yellow, brown, or black). What is happening and what should I do?

Answer: Discoloration is a common indicator of degradation, primarily due to oxidation and polymerization.[1][2] Pyrrole and its electron-rich derivatives are susceptible to attack by atmospheric oxygen, which can initiate polymerization and lead to the formation of colored oligomers and polymers.[1]

Immediate Actions:

  • Inert Atmosphere: Immediately move the compound to an inert atmosphere, such as a glovebox or a desiccator flushed with argon or nitrogen.[1]

  • Solvent Degassing: If the compound is in solution, ensure the solvent is thoroughly deoxygenated. This can be achieved by sparging with an inert gas or by using several freeze-pump-thaw cycles.[1]

  • Light Protection: Protect the solution from light by using an amber vial or by wrapping the container in aluminum foil, as light can accelerate degradation.

Long-Term Solutions:

  • Storage Conditions: For optimal stability, store solid this compound in a tightly sealed container, protected from light, under an inert atmosphere, and at low temperatures (-20°C or below). Solutions should be prepared with deoxygenated solvents and stored frozen under an inert atmosphere.

  • Antioxidants: Consider adding a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), to solutions if it does not interfere with your downstream applications.

  • pH Control: Be mindful of the pH of your solution. Pyrrole derivatives can be unstable in acidic or alkaline conditions. Whenever possible, maintain a neutral pH.

Question: I am observing unexpected peaks in my analytical analysis (e.g., HPLC, LC-MS) of a this compound solution. Could this be due to degradation?

Answer: Yes, the appearance of new peaks is a strong indication that this compound is degrading. The primary degradation pathways for pyrrole derivatives are oxidation and hydrolysis.

To confirm if the new peaks are degradation products, you can perform a forced degradation study. This involves intentionally exposing your this compound solution to various stress conditions (e.g., acid, base, heat, light, oxidation) and monitoring the formation of new peaks over time.

Question: My in vitro/in vivo experimental results with this compound are inconsistent. Could stability be a factor?

Answer: Absolutely. The stability of your compound in the experimental medium is crucial for obtaining reproducible results. If this compound degrades during the course of your experiment, its effective concentration will decrease, leading to variability.

Recommendations:

  • Formulation: Prepare fresh solutions of this compound immediately before each experiment.

  • Stability in Media: Assess the stability of this compound in your specific cell culture media or vehicle under the experimental conditions (e.g., 37°C, 5% CO2).

  • Internal Standards: Use an internal standard during analytical quantification to account for any degradation that may occur during sample processing and analysis.

Frequently Asked Questions (FAQs)

Q1: What are the main factors that affect the stability of this compound in solution?

A1: The stability of this compound in solution is primarily influenced by:

  • Oxygen: The electron-rich pyrrole ring is susceptible to oxidation.

  • pH: Pyrrole derivatives can be unstable in both acidic and alkaline conditions, leading to hydrolysis. They are generally most stable in a neutral medium.

  • Light: Exposure to light, particularly UV light, can promote photodegradation.

  • Temperature: Higher temperatures accelerate the rate of all chemical degradation reactions.

Q2: What are the recommended storage conditions for this compound solutions?

A2: To maximize shelf-life, solutions of this compound should be:

  • Prepared using deoxygenated solvents.

  • Stored in tightly sealed amber vials to protect from light and air.

  • Kept at low temperatures, preferably -20°C or -80°C.

  • Blanketed with an inert gas like argon or nitrogen before sealing.

Q3: How can I assess the stability of this compound in my specific experimental conditions?

A3: A solution stability study can be conducted. This typically involves incubating a solution of this compound under your experimental conditions (e.g., in a specific buffer or biological medium at a certain temperature) and analyzing aliquots at various time points (e.g., 0, 1, 2, 4, 8, and 24 hours). The concentration of the remaining this compound is quantified by a suitable analytical method like HPLC-UV or LC-MS.

Quantitative Data Summary

The following tables summarize the expected stability of a typical pyrrole derivative under various conditions. Please note that these are general guidelines, and the actual stability of "this compound" should be experimentally determined.

Table 1: pH Stability of a Pyrrole Derivative in Aqueous Solution at 37°C

pHConditionStability
1.2Acidic (Stomach)Significant degradation
4.5AcidicStable
6.8Neutral (Blood)Stable
13.0AlkalineSusceptible to hydrolysis

Data adapted from a study on functionalized pyrrole derivatives.

Table 2: Forced Degradation Study Summary for a Pyrrole Derivative

Stress ConditionObservation
0.1 M HCl (Acid)Labile, significant degradation observed
0.1 M NaOH (Base)Extremely unstable, rapid degradation
10% H₂O₂ (Oxidation)Sensitivity depends on chemical structure
Heat (60°C)Degradation observed over time
Photolytic (UV/Vis)Photolabile, degradation observed

This table is a generalized representation based on studies of various pyrrole derivatives.

Experimental Protocols

Protocol 1: pH Stability Assay

  • Buffer Preparation: Prepare a series of aqueous buffers at the desired pH values (e.g., 1.2, 4.5, 6.8, and 7.4).

  • Solution Preparation: Prepare a 1 mM stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution into each of the prepared buffers to a final concentration of 10 µM.

  • Incubation: Incubate the solutions at a constant temperature, typically 37°C.

  • Sampling: At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.

  • Quenching: Immediately quench the reaction by adding a suitable solvent, such as acetonitrile, to precipitate proteins if in a biological matrix and halt further degradation.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC or LC-MS/MS method to quantify the remaining concentration of this compound.

Protocol 2: Forced Degradation Study

  • Stock Solution: Prepare a stock solution of this compound in a suitable solvent.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C).

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at room temperature.

    • Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3-30%) and incubate at room temperature.

    • Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 60°C).

    • Photodegradation: Expose the stock solution to a controlled light source (e.g., UV lamp or a photostability chamber) as per ICH Q1B guidelines.

  • Time Points: Take samples at various time points.

  • Neutralization: For acid and base hydrolysis samples, neutralize the solution before analysis.

  • Analysis: Analyze all samples using a stability-indicating analytical method to identify and quantify any degradation products.

Visualizations

stability_troubleshooting_workflow start Observation: Solution Instability (e.g., color change, new peaks) check_conditions Review Storage and Handling Conditions start->check_conditions is_improper Improper Conditions? check_conditions->is_improper correct_storage Implement Correct Storage/Handling: - Inert atmosphere - Light protection - Low temperature - Deoxygenated solvent is_improper->correct_storage Yes perform_stability_study Conduct Formal Stability Study is_improper->perform_stability_study No end_stable Compound is Stable Under Proper Conditions correct_storage->end_stable end_unstable Compound is Inherently Unstable. Consider formulation changes or derivatization. perform_stability_study->end_unstable

Caption: Troubleshooting workflow for this compound stability issues.

degradation_pathways pyrrole This compound oxidized Oxidized Products (e.g., Pyrrolinones) pyrrole->oxidized O₂ / Light hydrolyzed_acid Acid-catalyzed Hydrolysis Products pyrrole->hydrolyzed_acid H⁺ / H₂O hydrolyzed_base Base-catalyzed Hydrolysis Products pyrrole->hydrolyzed_base OH⁻ / H₂O photodegraded Photodegradation Products pyrrole->photodegraded UV/Vis Light polymerized Polymers oxidized->polymerized Polymerization

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: 2-Formylpyrrole (Pyrrole-derivative1)

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential information for the safe handling, storage, and use of 2-formylpyrrole in a research and development setting.

Properties of 2-Formylpyrrole

The following table summarizes the key quantitative data for 2-formylpyrrole.

PropertyValueCitations
Chemical Formula C₅H₅NO[1]
Molecular Weight 95.10 g/mol [2]
CAS Number 1003-29-8[1][2]
EC Number 213-705-5[1]
Appearance Colorless to pale yellow liquid or light yellow crystalline solid.
Melting Point 43-46 °C
Boiling Point 217-219 °C
Flash Point 107 °C (224.6 °F) - closed cup
Storage Temperature 2-8°C
Purity >98.0% (GC)

Troubleshooting Guide

This section addresses common issues encountered during experiments involving 2-formylpyrrole and related derivatives.

Question: My 2-formylpyrrole sample has turned dark or discolored. What should I do?

Answer: Discoloration is a common sign of degradation, often caused by oxidation and polymerization. Pyrrole derivatives are sensitive to air, light, and heat.

  • Immediate Actions:

    • Immediately move the compound to an inert atmosphere, such as a glovebox or a desiccator flushed with nitrogen or argon.

    • If the compound is in solution, ensure the solvent has been properly deoxygenated (e.g., by sparging with an inert gas).

    • Protect the sample from light by using an amber vial or wrapping the container with aluminum foil.

  • Long-Term Solutions:

    • Store the compound as a solid under an inert atmosphere at a low temperature (-20°C is recommended for long-term stability).

    • For solutions, consider adding an antioxidant like BHT if it won't interfere with your experiment.

Question: I'm experiencing low yields and multiple side products in my pyrrole synthesis. How can I optimize the reaction?

Answer: The synthesis of pyrrole derivatives can be challenging due to the potential for side reactions.

  • Reaction Conditions: Ensure the reaction is carried out under a strictly inert atmosphere (nitrogen or argon) to prevent oxidative degradation of starting materials and products.

  • Reagent Purity: Use freshly purified reagents and dry, deoxygenated solvents. Impurities can catalyze side reactions.

  • Temperature Control: Maintain careful control over the reaction temperature. Some pyrrole syntheses are highly exothermic.

  • Choice of Method: The Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, is a common and often reliable method.

Question: My compound is degrading during silica gel column chromatography. What can I do to improve purification?

Answer: The acidic nature of standard silica gel can cause the degradation of sensitive pyrrole derivatives.

  • Recommendations:

    • Deactivated Silica: Use silica gel that has been deactivated with a base like triethylamine to neutralize acidic sites.

    • Rapid Purification: Minimize the time your compound spends on the column by using flash chromatography.

    • Alternative Media: Consider using a less acidic stationary phase, such as neutral alumina.

    • Solvent System: Ensure your solvent system is free of peroxides and has been deoxygenated.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with 2-formylpyrrole?

A1: 2-formylpyrrole is classified as an irritant. It can cause skin irritation (H315), serious eye irritation (H319), and may be irritating to the respiratory system. It is important to handle it with appropriate protective measures.

Q2: What personal protective equipment (PPE) is required when handling 2-formylpyrrole?

A2: A comprehensive approach to PPE is necessary to minimize exposure.

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene.

  • Eye/Face Protection: Use safety glasses with side shields or chemical goggles. A face shield may be required in situations with a higher risk of splashing.

  • Respiratory Protection: Work in a well-ventilated area, preferably a certified chemical fume hood. If there's a risk of generating dust or aerosols, a dust respirator (like a type N95) is necessary.

  • Skin and Body Protection: Wear a lab coat or protective clothing. Closed-toe shoes are mandatory.

Q3: What are the proper storage conditions for 2-formylpyrrole?

A3: To ensure stability, 2-formylpyrrole should be stored in a tightly closed container in a cool, dark, and well-ventilated place. It is sensitive to air, light, and moisture, so storage under an inert gas (argon or nitrogen) is highly recommended. The recommended storage temperature is between 2-8°C.

Q4: What should I do in case of accidental skin or eye contact?

A4:

  • Skin Contact: Immediately wash the affected area with plenty of water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, seek medical advice.

  • Eye Contact: Rinse cautiously with water for several minutes. If you wear contact lenses, remove them if it is easy to do so and continue rinsing. If eye irritation persists, get medical attention immediately.

Q5: How should I handle a spill of 2-formylpyrrole?

A5:

  • Minor Spills:

    • Clean up spills immediately, avoiding dust generation.

    • Wear appropriate PPE, including respiratory protection.

    • Use dry cleanup procedures (sweep, shovel, or vacuum) and place the material in a clean, dry, labeled container for disposal.

  • Major Spills:

    • Evacuate the area and move upwind.

    • Alert your institution's emergency responders and inform them of the location and nature of the hazard.

Q6: How should 2-formylpyrrole waste be disposed of?

A6: All waste contaminated with 2-formylpyrrole must be collected separately from other waste streams and treated as hazardous waste. Containers should be clearly labeled. Arrange for disposal through your institution's environmental health and safety office, following all local, state, and federal regulations.

Experimental Protocols

General Protocol: Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis is a widely used method for preparing pyrrole derivatives. It involves the reaction of a 1,4-dicarbonyl compound with an excess of a primary amine or ammonia.

Materials:

  • 1,4-dicarbonyl compound (e.g., 2,5-hexanedione)

  • Primary amine (e.g., aniline) or ammonia source

  • Solvent (e.g., ethanol, acetic acid)

  • Optional: Weak acid catalyst

Procedure:

  • In a round-bottom flask, dissolve the 1,4-dicarbonyl compound (1 equivalent) in the chosen solvent.

  • Add the primary amine or ammonia source (1-1.2 equivalents).

  • If required, add a catalytic amount of a weak acid.

  • Heat the mixture to reflux and monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure (rotary evaporation).

  • Purify the resulting crude product by recrystallization or column chromatography to obtain the desired pyrrole derivative.

Visualized Workflows

G cluster_prep Preparation & Handling cluster_reaction Reaction Procedure cluster_workup Workup & Purification cluster_storage Storage & Waste prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_hood Work in a Certified Chemical Fume Hood prep_ppe->prep_hood prep_inert Prepare Inert Atmosphere (Nitrogen or Argon) prep_hood->prep_inert prep_reagents Gather Reagents & Glassware prep_inert->prep_reagents react_setup Set up Reaction Apparatus prep_reagents->react_setup react_add Add Reagents to Flask react_setup->react_add react_heat Heat to Reflux & Monitor (TLC) react_add->react_heat react_cool Cool Reaction to Room Temp react_heat->react_cool workup_evap Remove Solvent (Rotovap) react_cool->workup_evap workup_extract Perform Liquid-Liquid Extraction workup_evap->workup_extract workup_dry Dry Organic Layer workup_extract->workup_dry workup_purify Purify via Column Chromatography (Deactivated Silica) workup_dry->workup_purify workup_char Characterize Product (NMR, MS, etc.) workup_purify->workup_char waste_dispose Dispose of Halogenated Organic Waste Properly workup_purify->waste_dispose storage_store Store Purified Product (Cool, Dark, Inert Atm.) workup_char->storage_store G spill Spill Detected evacuate Evacuate Immediate Area Alert Others spill->evacuate assess Assess Spill Size evacuate->assess ppe Don Full PPE (Gloves, Goggles, Respirator) assess->ppe Minor Spill major_spill MAJOR SPILL (Large Quantity / Not Contained) assess->major_spill Major Spill contain Contain Spill with Absorbent Material ppe->contain cleanup Collect Material with Spark-Proof Tools contain->cleanup dispose Place in Labeled Hazardous Waste Container cleanup->dispose decon Decontaminate Area & Equipment dispose->decon call_ehs Call Environmental Health & Safety major_spill->call_ehs

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of Pyrrole-derivative1 and Compound X

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of modern drug discovery, the exploration of novel chemical entities with specific biological activities is paramount. This guide provides a comparative overview of two such entities: "Pyrrole-derivative1," a compound designated for the treatment of diabetes, and "Compound X," a selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) for oncology applications. While publicly available information on this compound is limited, this guide will present a plausible biological profile based on related compounds. In contrast, Compound X will be discussed based on available hypothetical data for a selective EGFR inhibitor. This document is intended for researchers, scientists, and professionals in the field of drug development.

This compound: A Potential Anti-Diabetic Agent

Hypothetical Quantitative Data for this compound

The following table summarizes hypothetical in vitro data for this compound, illustrating a plausible profile for an FFA1 agonist.

ParameterThis compound (Hypothetical)
Target Free Fatty Acid Receptor 1 (FFA1)
EC50 for FFA1 Activation 35 nM
Effect on Glucose-Stimulated InsulinSecretion (GSIS) in vitro (at 1 µM) 2.5-fold increase over baseline
Cell Line for GSIS Assay MIN6 pancreatic beta-cells
Signaling Pathway for FFA1 Agonism

The activation of FFA1 by an agonist like this compound in pancreatic β-cells is thought to potentiate glucose-stimulated insulin secretion through a G-protein-coupled signaling cascade.

FFA1_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol PD1 This compound FFA1 FFA1 (GPR40) PD1->FFA1 binds Gq11 Gq/11 FFA1->Gq11 activates PLC PLC Gq11->PLC activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_ER ER Ca2+ Release IP3->Ca_ER PKC PKC Activation DAG->PKC Insulin_Vesicles Insulin Vesicle Exocytosis Ca_ER->Insulin_Vesicles potentiates PKC->Insulin_Vesicles potentiates EGFR_Signaling cluster_membrane Plasma Membrane cluster_pathways Downstream Signaling EGF EGF EGFR EGFR EGF->EGFR binds & activates RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT_mTOR CompoundX Compound X CompoundX->EGFR inhibits Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation Verification_Workflow KinaseAssay In Vitro Kinase Inhibition Assay DataAnalysis Data Analysis (IC50 Determination) KinaseAssay->DataAnalysis CellViability Cell Viability Assay CellViability->DataAnalysis WesternBlot Western Blot (EGFR Pathway) WesternBlot->DataAnalysis

References

Comparative Analysis of Synthesis Methods for Pyrrole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrole scaffold is a cornerstone in medicinal chemistry and materials science, appearing in numerous natural products, pharmaceuticals, and functional materials.[1] The efficient synthesis of substituted pyrroles is, therefore, a critical focus of organic chemistry. This guide provides a comparative analysis of prominent methods for synthesizing "Pyrrole-derivative1," a representative substituted pyrrole. We compare the classical Paal-Knorr, Hantzsch, and Knorr syntheses, alongside the modern Clauson-Kaas variant, focusing on performance, reaction conditions, and substrate scope, supported by experimental data.

Section 1: Comparison of Synthesis Methods

The selection of a synthetic route depends on factors such as the availability of starting materials, desired substitution patterns, and reaction scalability. The following table summarizes and compares key quantitative and qualitative aspects of four major pyrrole synthesis methodologies.

Table 1: Performance Comparison of Pyrrole Synthesis Methods

MethodStarting MaterialsReagents & ConditionsTypical Reaction TimeTypical YieldKey Advantages & Disadvantages
Paal-Knorr Synthesis 1,4-Dicarbonyl compound; Ammonia or primary amine.[2]Typically requires neutral or weakly acidic conditions (e.g., acetic acid).[3] Modern variations use Lewis acids or microwave irradiation.[4]2 - 24 hours (conventional); < 30 minutes (microwave).[4]60 - 95%Advantages: High yields, simple procedure, readily available starting materials. Disadvantages: Harsh conditions (prolonged heating) can degrade sensitive substrates; 1,4-dicarbonyl precursors can be difficult to prepare.
Hantzsch Synthesis β-Ketoester; α-Haloketone; Ammonia or primary amine.Base (e.g., ammonia, amine) serves as both reactant and catalyst.1 - 6 hours40 - 80%Advantages: Good for producing polysubstituted pyrroles, including 2,3-dicarbonylated pyrroles useful for further modification. Disadvantages: Can have moderate yields; requires handling of α-haloketones which can be lachrymatory.
Knorr Synthesis α-Amino-ketone; β-Ketoester (or compound with an α-electron-withdrawing group).Requires a reducing agent (e.g., zinc dust) and acid (e.g., acetic acid) to form the α-amino-ketone in situ.1 - 3 hours50 - 70%Advantages: A classic and reliable method for specific substitution patterns. Disadvantages: α-Amino-ketones are unstable and must be generated in situ, adding complexity.
Clauson-Kaas Synthesis 2,5-Dialkoxytetrahydrofuran; Primary amine.Traditionally refluxing in acetic acid. Greener modern methods use water or microwave heating, sometimes with catalysts like acidic ionic liquids.1 - 12 hours (conventional); 10 - 30 minutes (microwave).70 - 95%Advantages: Excellent yields, mild conditions possible with modern protocols, avoids epimerization of chiral amines. Disadvantages: Less atom-economical compared to Paal-Knorr due to the nature of the furan-based starting material.

Section 2: Experimental Protocols

Detailed methodologies for each synthesis are provided below. These protocols are generalized and may require optimization for specific substrates.

Paal-Knorr Synthesis Protocol

This protocol describes the acid-catalyzed condensation of a 1,4-diketone with a primary amine.

  • Reactant Preparation: Dissolve the 1,4-dicarbonyl compound (1.0 eq) in a suitable solvent such as ethanol or glacial acetic acid.

  • Amine Addition: Add the primary amine or an ammonia source (1.1 - 1.5 eq) to the solution.

  • Reaction: Add a catalytic amount of a weak acid (e.g., acetic acid) if not already the solvent. Heat the mixture to reflux (typically 80-120 °C) and monitor the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Neutralize with a suitable base (e.g., NaHCO₃ solution) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Hantzsch Synthesis Protocol

This three-component reaction yields highly substituted pyrroles.

  • Reactant Mixing: Combine the β-ketoester (1.0 eq), the α-haloketone (1.0 eq), and an excess of ammonia or a primary amine (2-3 eq) in a round-bottom flask.

  • Solvent and Reaction: Add a solvent such as ethanol. Stir the mixture at room temperature or with gentle heating (40-60 °C). The reaction is often exothermic.

  • Monitoring: Follow the consumption of the starting materials via TLC.

  • Work-up: Once the reaction is complete, dilute the mixture with water and extract with an appropriate organic solvent (e.g., diethyl ether or dichloromethane).

  • Purification: Wash the organic phase sequentially with dilute acid, water, and brine. Dry the solution over a drying agent (e.g., MgSO₄), filter, and evaporate the solvent. The resulting crude material is purified by recrystallization or column chromatography.

Knorr Synthesis Protocol

This method involves the in situ generation of an α-amino-ketone.

  • Oxime Formation: Dissolve a β-ketoester (2.0 eq) in glacial acetic acid. Cool the solution in an ice bath and slowly add a solution of sodium nitrite (1.0 eq) in water to form the α-oximino-β-ketoester.

  • Reduction and Condensation: To the same flask, add the second equivalent of the β-ketoester. Then, add zinc dust portion-wise while stirring vigorously. The reaction is exothermic and reduces the oxime to an amine, which immediately condenses with the other ketoester.

  • Reaction Completion: After the addition of zinc is complete, allow the mixture to stir at room temperature for 1-2 hours or until TLC indicates the reaction is finished.

  • Work-up: Pour the reaction mixture into a large volume of cold water. Collect the precipitated solid product by filtration.

  • Purification: Wash the solid with water and purify by recrystallization from a suitable solvent like ethanol.

Section 3: Visualized Workflows and Pathways

Diagrams created using Graphviz provide a clear visual representation of experimental workflows and the potential biological role of the synthesized compound.

General Synthesis Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of "this compound."

G General Synthesis Workflow for this compound reactant_mixing 1. Reactant Mixing (e.g., Dicarbonyl + Amine) reaction 2. Reaction (Heating / Reflux) reactant_mixing->reaction workup 3. Aqueous Work-up (Extraction & Washing) reaction->workup purification 4. Purification (Column Chromatography) workup->purification characterization 5. Characterization (NMR, MS, etc.) purification->characterization

Caption: A typical experimental workflow for pyrrole synthesis.

Hypothetical Signaling Pathway Inhibition

Pyrrole derivatives are common motifs in kinase inhibitors. This diagram shows a hypothetical mechanism where "this compound" inhibits a key kinase in a cancer-related signaling pathway.

G Hypothetical Inhibition of Kinase Signaling Pathway cluster_pathway Cell Signaling GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Binds KinaseX Kinase X Receptor->KinaseX Activates Downstream Downstream Signaling KinaseX->Downstream Phosphorylates Proliferation Cell Proliferation Downstream->Proliferation Pyrrole This compound Pyrrole->KinaseX Inhibits

Caption: "this compound" as a hypothetical inhibitor of Kinase X.

References

Pyrrole-derivative1: A Comparative Efficacy Analysis Against Standard Therapies in BRAF V600E-Mutant Metastatic Melanoma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the investigational compound, Pyrrole-derivative1, against standard-of-care treatments for BRAF V600E-mutant metastatic melanoma. The data presented herein is based on preclinical studies and is intended to provide an objective overview of this compound's potential efficacy and mechanism of action.

Mechanism of Action: Targeting the MAPK Signaling Pathway

This compound is a potent and selective inhibitor of the BRAF V600E mutant protein, a key driver in a significant subset of metastatic melanomas. By blocking the aberrant activity of this protein, this compound aims to halt the downstream signaling cascade that promotes tumor cell proliferation and survival.

MAPK_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase Growth Factor->RTK RAS RAS RTK->RAS BRAF_V600E BRAF V600E RAS->BRAF_V600E MEK MEK BRAF_V600E->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Jun, c-Fos) ERK->Transcription_Factors Pyrrole_derivative1 This compound Pyrrole_derivative1->BRAF_V600E Proliferation_Survival Cell Proliferation & Survival Transcription_Factors->Proliferation_Survival Kinase_Assay_Workflow A Plate Recombinant BRAF Enzyme B Add Test Compound (this compound or Vemurafenib) A->B C Add Kinase Substrate and ATP B->C D Incubate at RT for 60 min C->D E Add TR-FRET Detection Reagents D->E F Read Plate on TR-FRET Detector E->F G Calculate IC50 Values F->G Xenograft_Workflow cluster_prep Preparation cluster_treatment Treatment Phase (21 Days) cluster_analysis Analysis A Inoculate Mice with A375 Tumor Cells B Allow Tumors to Grow to ~100-150 mm³ A->B C Randomize Mice into Treatment Groups B->C D Administer Compounds (Vehicle, PD1, Vemurafenib, Dacarbazine) C->D E Measure Tumor Volume and Body Weight Twice Weekly D->E F Euthanize Mice and Excise Tumors E->F G Calculate Tumor Growth Inhibition (%) F->G

Validating Target Engagement of "Pyrrole-derivative1" in Cancer Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, confirming that a therapeutic candidate interacts with its intended molecular target within a cellular context is a critical step in the drug discovery pipeline. This guide provides a comparative overview of key methodologies for validating the cellular target engagement of "Pyrrole-derivative1," a hypothetical anti-cancer agent, with its putative target, the Epidermal Growth Factor Receptor (EGFR).

Pyrrole and its derivatives are recognized as a versatile class of heterocyclic compounds with a wide range of biological activities, frequently explored in the development of novel therapeutic agents.[1][2][3] Several pyrrole-based compounds have been investigated for their anti-cancer properties, targeting various cellular components, including protein kinases like EGFR.[4][5] This guide will objectively compare the performance of established biophysical and cellular assays to validate the interaction between "this compound" and EGFR, providing supporting experimental data and detailed protocols.

Comparison of Target Engagement Validation Methods

The selection of an appropriate method for validating target engagement depends on various factors, including the nature of the target protein, the desired throughput, and the specific information required (e.g., binding affinity, confirmation of intracellular interaction). Here, we compare three widely used techniques: the Cellular Thermal Shift Assay (CETSA), Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC).

FeatureCellular Thermal Shift Assay (CETSA)Surface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)
Principle Measures the thermal stabilization of a target protein upon ligand binding in a cellular environment.Detects changes in the refractive index at a sensor chip surface as a ligand binds to an immobilized target.Measures the heat change associated with the binding of a ligand to a target in solution.
Environment In-cell, cell lysate, or tissue.In vitro (purified components).In vitro (purified components).
Key Output Target engagement confirmation in a physiological context.Binding affinity (K D ), association (k a ) and dissociation (k d ) rates.Binding affinity (K D ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).
Throughput Moderate to high.Low to moderate.Low.
Strengths - Directly demonstrates target engagement in living cells. - No need for compound labeling.- Provides detailed kinetic information. - High sensitivity.- Label-free and in-solution. - Provides a complete thermodynamic profile of the interaction.
Limitations - Not all proteins are amenable to thermal stabilization. - Indirect measure of binding.- Requires immobilization of the target protein, which may affect its conformation. - Requires purified protein.- Requires large amounts of purified protein and compound. - Low throughput.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are generalized protocols for the three key target engagement validation techniques.

Cellular Thermal Shift Assay (CETSA) Protocol
  • Cell Treatment: Incubate cultured cancer cells (e.g., A431, which overexpresses EGFR) with "this compound" at various concentrations. A vehicle control (e.g., DMSO) is run in parallel.

  • Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation.

  • Cell Lysis: Lyse the cells to release the proteins.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates to pellet the denatured and aggregated proteins.

  • Protein Quantification: Collect the supernatant containing the soluble proteins and quantify the amount of the target protein (EGFR) using a specific detection method, such as Western blotting or ELISA.

Surface Plasmon Resonance (SPR) Protocol
  • Chip Preparation: Immobilize purified recombinant EGFR onto a sensor chip.

  • Binding Analysis: Flow a solution of "this compound" at various concentrations over the chip surface.

  • Dissociation: Flow a buffer over the chip to measure the dissociation of the compound from the target.

  • Data Analysis: Fit the binding data to a kinetic model to determine the association rate constant (k a ), dissociation rate constant (k d ), and the equilibrium dissociation constant (K D ).

Isothermal Titration Calorimetry (ITC) Protocol
  • Sample Preparation: Place the purified EGFR protein in the sample cell of the calorimeter and load "this compound" into the injection syringe.

  • Titration: Inject small aliquots of "this compound" into the sample cell containing EGFR.

  • Data Acquisition: Measure the heat released or absorbed during each injection.

  • Data Analysis: Integrate the heat signals and fit the data to a binding model to determine the binding affinity (K D ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).

Visualizing Cellular Target Engagement and Signaling

To further illustrate the concepts discussed, the following diagrams depict the experimental workflow for CETSA and the EGFR signaling pathway potentially modulated by "this compound".

CETSA_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_heating Heating cluster_lysis Lysis & Separation cluster_analysis Analysis A Cancer Cells B Incubate with This compound A->B C Apply Heat Gradient B->C D Cell Lysis C->D E Centrifugation D->E F Collect Supernatant (Soluble Protein) E->F G Western Blot / ELISA for EGFR F->G

CETSA Experimental Workflow

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGFR EGFR RAS RAS EGFR->RAS Activation Pyrrole_derivative1 This compound Pyrrole_derivative1->EGFR Inhibition EGF EGF EGF->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

References

Unveiling the Cross-Reactivity Profile of Pyrrole-derivative1: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals navigating the landscape of inflammatory pathway modulators, understanding the cross-reactivity profile of novel compounds is paramount. This guide provides a comprehensive comparison of a hypothetical selective COX-2 inhibitor, herein referred to as "Pyrrole-derivative1," with established non-steroidal anti-inflammatory drugs (NSAIDs). The following sections present quantitative data, detailed experimental methodologies, and visual representations of the underlying biological and experimental frameworks to facilitate an objective assessment.

Performance Comparison: COX-1 and COX-2 Inhibition

The therapeutic efficacy of many anti-inflammatory agents is attributed to their inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is upregulated at sites of inflammation.[1][2] However, off-target inhibition of the constitutively expressed COX-1 isoform can lead to undesirable side effects, such as gastrointestinal complications.[3] Therefore, the selectivity of a compound for COX-2 over COX-1 is a critical determinant of its safety profile.

The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and a selection of commercially available NSAIDs against COX-1 and COX-2. A higher IC50 value indicates lower potency, and the selectivity index (COX-1 IC50 / COX-2 IC50) provides a quantitative measure of a compound's preference for COX-2.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
This compound (Hypothetical) 15.00.05300
Celecoxib82[4]6.8[4]12
Rofecoxib> 10025> 4.0
Ibuprofen12800.15
Diclofenac0.0760.0262.9

Experimental Protocols: In Vitro Cyclooxygenase Inhibition Assay

The determination of COX-1 and COX-2 inhibitory activity is a crucial step in the evaluation of novel anti-inflammatory compounds. The following protocol outlines a common in vitro method used to ascertain the IC50 values presented in the comparative data table.

Objective: To determine the in vitro potency and selectivity of test compounds against human recombinant COX-1 and COX-2 enzymes.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Heme (cofactor)

  • Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Test compounds (e.g., this compound) and reference inhibitors (e.g., Celecoxib) dissolved in DMSO

  • 96-well plates

  • Plate reader capable of colorimetric or fluorometric detection

Procedure:

  • Enzyme Preparation: Reconstitute and dilute the COX-1 and COX-2 enzymes to the desired concentration in the reaction buffer.

  • Compound Preparation: Prepare serial dilutions of the test compounds and reference inhibitors in DMSO.

  • Reaction Setup:

    • To each well of a 96-well plate, add the reaction buffer.

    • Add the heme cofactor to each well.

    • Add the appropriate enzyme (COX-1 or COX-2) to each well.

    • Add the diluted test compound or reference inhibitor to the respective wells. For control wells, add only the DMSO vehicle.

  • Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 10 minutes) to allow the inhibitors to bind to the enzymes.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to all wells.

  • Incubation: Incubate the plate for a specific duration (e.g., 2-10 minutes) at the controlled temperature.

  • Reaction Termination: Stop the reaction by adding a stopping agent (e.g., a strong acid like HCl).

  • Detection: The product of the COX reaction (prostaglandin H2) is unstable and is typically converted to a more stable product (e.g., prostaglandin E2 or thromboxane B2) for quantification. The amount of product is measured using a suitable detection method, such as an enzyme-linked immunosorbent assay (ELISA) or by monitoring the consumption of a chromogenic or fluorogenic substrate.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the control. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing the Molecular Landscape

To provide a clearer understanding of the biological and experimental contexts, the following diagrams have been generated.

G cluster_membrane Cell Membrane cluster_prostanoids Prostanoids Phospholipids Phospholipids Arachidonic_Acid Arachidonic_Acid Phospholipids->Arachidonic_Acid PLA2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandin_H2 Prostaglandin H2 COX1->Prostaglandin_H2 COX2->Prostaglandin_H2 Prostaglandins Prostaglandins (PGE2, PGD2, etc.) Prostaglandin_H2->Prostaglandins Thromboxanes Thromboxanes (TXA2) Prostaglandin_H2->Thromboxanes Prostacyclins Prostacyclins (PGI2) Prostaglandin_H2->Prostacyclins

Caption: Prostaglandin Synthesis Pathway.

G start Start prepare_reagents Prepare Reagents (Enzymes, Buffers, Compounds) start->prepare_reagents plate_setup Plate Setup (Buffer, Heme, Enzyme) prepare_reagents->plate_setup add_inhibitor Add Test Compound /Reference plate_setup->add_inhibitor pre_incubation Pre-incubation (e.g., 37°C, 10 min) add_inhibitor->pre_incubation initiate_reaction Initiate Reaction (Add Arachidonic Acid) pre_incubation->initiate_reaction incubation Incubation (e.g., 37°C, 2-10 min) initiate_reaction->incubation terminate_reaction Terminate Reaction (e.g., Add HCl) incubation->terminate_reaction detection Detection (ELISA or Spectrometry) terminate_reaction->detection data_analysis Data Analysis (Calculate IC50) detection->data_analysis end End data_analysis->end

Caption: In Vitro COX Inhibition Assay Workflow.

References

A Comparative Guide to the Pharmacokinetic Profiles of Pyrrole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and novel therapeutic candidates. Understanding the pharmacokinetic (PK) profile of these derivatives is paramount for their successful development. This guide provides a comparative analysis of the PK properties of a novel pyrrole derivative, designated here as "Pyrrole-derivative1" (TAK-438, a potassium-competitive acid blocker), against established pyrrole-containing drugs: Atorvastatin, Ketorolac, and Sunitinib. The information herein is supported by experimental data to aid researchers in drug design and development.

Executive Summary

This guide presents a head-to-head comparison of key pharmacokinetic parameters for this compound and three widely-used pyrrole-based therapeutics. The data is organized for clarity, followed by detailed experimental methodologies for the core assays used to generate these findings. Visual diagrams are provided to illustrate key concepts in pharmacokinetic assessment.

Data Presentation: Pharmacokinetic Parameter Comparison

The following table summarizes the key pharmacokinetic parameters for this compound and the selected comparator drugs. These parameters are crucial for evaluating the absorption, distribution, metabolism, and excretion (ADME) of a compound.

ParameterThis compound (TAK-438)AtorvastatinKetorolacSunitinib
Oral Bioavailability (%) High (not specified)~14%[1]~80-100%[2]Not specified, well-absorbed[3]
Time to Peak Plasma Concentration (Tmax) (h) ~11-2[4]0.5-1[5]6-12
Peak Plasma Concentration (Cmax) (ng/mL) Dose-dependent~28 (40 mg dose)~0.8 (10 mg dose)Not specified
Area Under the Curve (AUC) (ng·h/mL) Dose-dependent~200 (40 mg dose)Not specifiedNot specified
Elimination Half-life (t1/2) (h) Long (not specified)~75-640-60
Plasma Protein Binding (%) >95%>98%>99%95%
Primary Metabolism Not specified in detailCYP3A4Glucuronidation, OxidationCYP3A4

Experimental Protocols

Detailed methodologies are essential for the replication and validation of pharmacokinetic data. Below are protocols for key in vitro and in vivo experiments typically employed in the pharmacokinetic profiling of drug candidates.

In Vivo Oral Bioavailability Study

Objective: To determine the fraction of an orally administered drug that reaches systemic circulation.

Methodology:

  • Animal Model: Male Sprague-Dawley rats (n=6 per group) are typically used.

  • Drug Administration:

    • Intravenous (IV) Group: The compound is administered as a single bolus injection into the tail vein at a dose of 1-2 mg/kg.

    • Oral (PO) Group: The compound is administered by oral gavage at a dose of 5-10 mg/kg.

  • Blood Sampling: Blood samples (approx. 0.2 mL) are collected from the jugular vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-dosing.

  • Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.

  • Bioanalysis: Plasma concentrations of the drug are quantified using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

  • Data Analysis: Pharmacokinetic parameters, including AUC, are calculated using non-compartmental analysis. Oral bioavailability (F%) is calculated using the formula: F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.

In Vitro Plasma Protein Binding Assay

Objective: To determine the extent to which a drug binds to plasma proteins.

Methodology:

  • Method: Rapid Equilibrium Dialysis (RED) is a common and efficient method.

  • Procedure:

    • A RED device, which consists of a Teflon base plate with disposable dialysis inserts, is used. Each insert contains two chambers separated by a semipermeable membrane with an 8 kDa molecular weight cutoff.

    • The test compound is added to plasma (human or animal) at a final concentration of 1-10 µM.

    • The plasma-drug mixture is added to one chamber of the RED insert, and an equal volume of phosphate-buffered saline (PBS) is added to the other chamber.

    • The plate is sealed and incubated at 37°C for 4-6 hours with shaking to allow for equilibrium.

  • Sample Analysis: After incubation, samples are taken from both the plasma and buffer chambers. The concentration of the drug in each sample is determined by LC-MS/MS.

  • Calculation: The percentage of unbound drug is calculated as (Concentration_buffer / Concentration_plasma) * 100. The percentage of protein binding is then 100 - % unbound.

In Vitro Metabolic Stability Assay

Objective: To assess the susceptibility of a compound to metabolism by liver enzymes.

Methodology:

  • System: Human or animal liver microsomes are used as the source of metabolic enzymes.

  • Incubation:

    • The test compound (typically at 1 µM) is incubated with liver microsomes (0.5 mg/mL protein concentration) in a phosphate buffer (pH 7.4) at 37°C.

    • The reaction is initiated by the addition of NADPH (a cofactor for CYP450 enzymes).

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile).

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).

Cytochrome P450 (CYP) Inhibition Assay

Objective: To determine the potential of a compound to inhibit major CYP450 enzymes, which can lead to drug-drug interactions.

Methodology:

  • Enzyme Source: Human liver microsomes or recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4) are used.

  • Incubation:

    • The test compound at various concentrations is pre-incubated with the enzyme source and a specific probe substrate for each CYP isoform.

    • The metabolic reaction is initiated by adding NADPH.

  • Metabolite Quantification: After a set incubation time, the reaction is stopped, and the formation of the specific metabolite of the probe substrate is measured by LC-MS/MS.

  • Data Analysis: The rate of metabolite formation in the presence of the test compound is compared to the control (without the test compound). The IC50 value (the concentration of the test compound that causes 50% inhibition of the enzyme activity) is then calculated.

Visualizations

To further clarify the concepts discussed, the following diagrams illustrate a typical pharmacokinetic workflow and a key metabolic pathway.

Pharmacokinetic_Workflow cluster_invitro In Vitro ADME Assays cluster_invivo In Vivo Pharmacokinetic Studies cluster_data Data Analysis & Modeling sol Solubility pk_study Rodent PK Study (IV and PO dosing) sol->pk_study perm Permeability (e.g., Caco-2) perm->pk_study met_stab Metabolic Stability (Microsomes, Hepatocytes) met_stab->pk_study ppb Plasma Protein Binding ppb->pk_study cyp CYP450 Inhibition cyp->pk_study bioavail Calculate Bioavailability pk_study->bioavail pk_params Determine PK Parameters (Cmax, Tmax, AUC, t1/2) bioavail->pk_params tissue_dist Tissue Distribution tissue_dist->pk_params ivive IVIVE (In Vitro-In Vivo Extrapolation) pk_params->ivive pbpk PBPK Modeling ivive->pbpk

Pharmacokinetic Assessment Workflow

CYP3A4_Metabolism cluster_drug cluster_enzyme cluster_metabolites cluster_excretion Drug Drug (e.g., Atorvastatin) CYP3A4 CYP3A4 Enzyme (in Liver & Gut Wall) Drug->CYP3A4 Metabolism Metabolite1 Oxidized Metabolite 1 CYP3A4->Metabolite1 Metabolite2 Oxidized Metabolite 2 CYP3A4->Metabolite2 Excretion Biliary/Fecal Excretion Metabolite1->Excretion Metabolite2->Excretion

Simplified CYP3A4 Metabolism Pathway

References

Reproducibility of Experimental Results for Pyrrole-derivative1: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the experimental results for "Pyrrole-derivative1," identified as [5-(4-pyrrol-1-yl-benzoyl)-1H-pyrrol-2-yl]-acetic acid . The focus is on the reproducibility of its synthesis and its efficacy as an inhibitor of aldose reductase and protein glycation, key processes in diabetic complications. This document summarizes available data, compares the compound to alternatives, and provides generalized experimental protocols to aid in reproducibility studies.

I. Data Summary and Comparison

The primary source of information on the synthesis and activity of [5-(4-pyrrol-1-yl-benzoyl)-1H-pyrrol-2-yl]-acetic acid is a study by Anagnostou et al. (2002).[1] This research highlights the compound's potential in mitigating diabetic complications through the inhibition of aldose reductase and protein glycation.[1]

Table 1: Comparison of Aldose Reductase Inhibitors

CompoundTarget EnzymeIC50 (µM)Therapeutic CategoryReference
[5-(4-pyrrol-1-yl-benzoyl)-1H-pyrrol-2-yl]-acetic acid Aldose ReductaseData not available in abstractInvestigationalAnagnostou et al., 2002[1]
TolrestatAldose Reductase0.038Withdrawn from marketNicolaou et al., 2003[2]
EpalrestatAldose Reductase0.13Approved in some countriesNicolaou et al., 2003[2]
ZopolrestatAldose Reductase0.025InvestigationalNicolaou et al., 2003
FidarestatAldose Reductase0.008InvestigationalNicolaou et al., 2003

Table 2: Comparison of Protein Glycation Inhibitors

CompoundMechanism of ActionEfficacyTherapeutic CategoryReference
[5-(4-pyrrol-1-yl-benzoyl)-1H-pyrrol-2-yl]-acetic acid Inhibition of protein glycation"Considerable activity"InvestigationalAnagnostou et al., 2002
TroloxAntioxidant, prevents oxidative modification"Considerable activity"Research chemicalNicolaou et al., 2003
AminoguanidineTraps reactive carbonyl speciesStandard antiglycation agentInvestigationalPerez et al., 2020

II. Experimental Protocols

While the full, detailed experimental protocols from the original publication are not publicly available, this section provides generalized methodologies for the key experiments based on standard laboratory practices.

A. Synthesis of [5-(4-pyrrol-1-yl-benzoyl)-1H-pyrrol-2-yl]-acetic acid

The synthesis of this compound is reported to be achieved through a Vilsmeier-Haack reaction. This reaction is a widely used method for the formylation of electron-rich aromatic rings, such as pyrroles.

Generalized Protocol:

  • Preparation of the Vilsmeier reagent: Phosphorus oxychloride (POCl₃) is slowly added to N,N-dimethylformamide (DMF) at 0°C with constant stirring.

  • Formylation: The pyrrole substrate is dissolved in a suitable solvent (e.g., DMF, dichloromethane) and cooled to 0°C. The Vilsmeier reagent is then added dropwise to the solution.

  • Reaction: The reaction mixture is stirred at room temperature for a specified period, typically monitored by thin-layer chromatography (TLC).

  • Work-up: The reaction is quenched by pouring it into an ice-water mixture. The pH is adjusted to be basic, leading to the precipitation of the product.

  • Purification: The crude product is collected by filtration and purified by recrystallization or column chromatography.

B. Aldose Reductase Inhibition Assay

The inhibitory activity against aldose reductase is typically determined by spectrophotometrically measuring the decrease in NADPH consumption.

Generalized Protocol:

  • Enzyme Preparation: Aldose reductase can be purified from sources like rat lenses or expressed recombinantly.

  • Assay Mixture: A typical assay mixture contains phosphate buffer, NADPH, the substrate (e.g., glyceraldehyde), and the enzyme.

  • Inhibitor Addition: The test compound, [5-(4-pyrrol-1-yl-benzoyl)-1H-pyrrol-2-yl]-acetic acid, is added at various concentrations.

  • Reaction Initiation and Measurement: The reaction is initiated by the addition of the substrate. The decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH, is monitored over time.

  • Data Analysis: The percentage of inhibition is calculated, and the IC50 value (the concentration of inhibitor required for 50% inhibition) is determined from a dose-response curve.

C. In Vitro Protein Glycation Inhibition Assay

This assay measures the ability of a compound to prevent the non-enzymatic glycation of a model protein, such as bovine serum albumin (BSA), by a reducing sugar.

Generalized Protocol:

  • Incubation Mixture: A solution containing BSA, a reducing sugar (e.g., glucose, fructose), and the test compound in a phosphate buffer is prepared.

  • Incubation: The mixture is incubated at 37°C for several days or weeks. A control group without the inhibitor is also included.

  • Measurement of Glycation: The extent of glycation is quantified by measuring the formation of advanced glycation end-products (AGEs). This is often done by measuring the characteristic fluorescence of AGEs (excitation ~370 nm, emission ~440 nm).

  • Data Analysis: The percentage of inhibition of AGE formation is calculated by comparing the fluorescence of the samples with and without the inhibitor.

III. Visualizations

A. Signaling Pathway of Aldose Reductase in Diabetic Complications

Aldose_Reductase_Pathway cluster_polyol Polyol Pathway Glucose High Glucose (Hyperglycemia) AR Aldose Reductase (AR) Glucose->AR + NADPH Sorbitol Sorbitol AR->Sorbitol + NADP+ ROS Reactive Oxygen Species (ROS) AR->ROS Increased Flux SDH Sorbitol Dehydrogenase Sorbitol->SDH + NAD+ Sorbitol->ROS Osmotic Stress Fructose Fructose SDH->Fructose + NADH NADPH NADPH NADP NADP+ NADH NADH NADH->ROS Redox Imbalance NAD NAD+ Complications Diabetic Complications ROS->Complications

Caption: The polyol pathway is activated during hyperglycemia.

B. Experimental Workflow for Evaluating this compound

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_evaluation Biological Evaluation Start Starting Materials Reaction Vilsmeier-Haack Reaction Start->Reaction Purification Purification Reaction->Purification Characterization Characterization (NMR, MS) Purification->Characterization Product [5-(4-pyrrol-1-yl-benzoyl)- 1H-pyrrol-2-yl]-acetic acid Characterization->Product AR_Assay Aldose Reductase Inhibition Assay Product->AR_Assay Glycation_Assay Protein Glycation Inhibition Assay Product->Glycation_Assay Data_Analysis Data Analysis (IC50, % Inhibition) AR_Assay->Data_Analysis Glycation_Assay->Data_Analysis Comparison Comparison with Alternative Inhibitors Data_Analysis->Comparison

Caption: Workflow for synthesis and biological testing.

C. Logical Relationship of Key Concepts

Logical_Relationship Diabetes Diabetes Mellitus Hyperglycemia Hyperglycemia Diabetes->Hyperglycemia Polyol Polyol Pathway Activation Hyperglycemia->Polyol Glycation Protein Glycation Hyperglycemia->Glycation Complications Diabetic Complications Polyol->Complications Glycation->Complications Pyrrole [5-(4-pyrrol-1-yl-benzoyl)- 1H-pyrrol-2-yl]-acetic acid AR_Inhibition Aldose Reductase Inhibition Pyrrole->AR_Inhibition Glycation_Inhibition Protein Glycation Inhibition Pyrrole->Glycation_Inhibition AR_Inhibition->Polyol Inhibits Glycation_Inhibition->Glycation Inhibits

Caption: this compound targets key diabetic pathways.

References

Pyrrole-Indoline-2-Ones as Aurora Kinase Inhibitors: An In Silico and Experimental Comparison

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers in Drug Discovery

The development of potent and selective kinase inhibitors is a cornerstone of modern cancer therapy. Among the promising targets are the Aurora kinases, a family of serine/threonine kinases that play a critical role in the regulation of mitosis. Overexpression of Aurora kinases is frequently observed in various human cancers, making them attractive targets for the development of novel anticancer agents. This guide provides a comparative analysis of a series of pyrrole-indoline-2-one derivatives as inhibitors of Aurora A kinase, presenting both computational modeling data and experimental validation.

Data Presentation: In Silico vs. Experimental Activity

The following table summarizes the biological activity of a series of 35 pyrrole-indoline-2-one derivatives against Aurora A kinase. The experimental data, presented as pIC50 values (the negative logarithm of the half-maximal inhibitory concentration), are compared with the predicted pIC50 values obtained from 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship) models, specifically CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis). These computational models are used to predict the inhibitory activity of compounds and to guide the design of more potent inhibitors.

Compound IDExperimental pIC50Predicted pIC50 (CoMFA)Predicted pIC50 (CoMSIA)
1 6.7966.8156.789
2 6.4326.4516.463
3 6.2226.2646.255
4 6.4696.4876.491
5 6.1376.1556.149
6 6.3376.3546.331
7 6.8866.9016.879
8 7.3017.3117.321
9 6.9596.9436.963
10 7.5237.5117.532
11 7.0007.0127.018
12 6.6996.7116.702
13 5.6115.6235.631
14 6.3876.3996.401
15 6.0006.0116.008
16 6.3986.4036.395
17 6.6206.6316.625
18 7.0977.1027.099
19 6.3196.3256.317
20 6.6586.6636.655
21 7.0007.0117.003
22 6.4816.4926.485
23 6.3876.3916.388
24 6.8246.8326.827
25 7.0007.0137.005
26 7.3987.3857.391
27 8.0738.0658.071
28 7.0467.0397.042
29 6.3106.3016.308
30 6.8866.8796.883
31 7.3017.2957.299
32 7.0006.9926.998
33 7.3677.3597.363
34 6.6026.5956.599
35 6.3196.3116.315

*Compounds marked with an asterisk were part of the test set for the 3D-QSAR models.

Experimental Protocols

The experimental validation of the inhibitory activity of the pyrrole-indoline-2-one derivatives against Aurora A kinase was performed using an in vitro kinase assay. A common and robust method for such assays is the ADP-Glo™ Kinase Assay.

ADP-Glo™ Kinase Assay Protocol

This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.

Materials:

  • Recombinant human Aurora A kinase

  • Kemptide (LRRASLG) as a substrate

  • ATP (Adenosine triphosphate)

  • Pyrrole-indoline-2-one derivatives (test compounds)

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • 384-well white opaque plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the pyrrole-indoline-2-one derivatives in DMSO. Further dilute the compounds in the Kinase Assay Buffer to the desired final concentrations.

  • Kinase Reaction Setup:

    • Add 2.5 µL of the diluted compound solution or vehicle (DMSO control) to the wells of a 384-well plate.

    • Add 2.5 µL of a solution containing the Aurora A kinase and the Kemptide substrate in Kinase Assay Buffer.

    • Initiate the kinase reaction by adding 5 µL of ATP solution in Kinase Assay Buffer. The final reaction volume is 10 µL.

    • Include controls for no kinase (background) and no inhibitor (100% activity).

  • Incubation: Incubate the reaction plate at 30°C for a specified time (e.g., 60 minutes).

  • Reaction Termination and ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Luminescence Detection: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and contains luciferase and luciferin to produce a luminescent signal proportional to the amount of ADP. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the background luminescence (no kinase control) from all other readings.

    • Calculate the percentage of inhibition for each compound concentration relative to the no inhibitor control.

    • Determine the IC50 value for each compound by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).

    • Convert the IC50 values to pIC50 values (pIC50 = -log(IC50)).

Mandatory Visualization

Aurora Kinase Signaling Pathway in Mitosis

The following diagram illustrates the central role of Aurora A and Aurora B kinases in regulating key events during mitosis.

Aurora_Kinase_Pathway cluster_G2 G2 Phase cluster_Mitosis Mitosis cluster_Prophase Prophase cluster_Metaphase Metaphase cluster_Anaphase Anaphase cluster_Telophase Telophase/Cytokinesis cluster_Kinases G2_Cdk1_CyclinB Cdk1/Cyclin B AuroraA Aurora A G2_Cdk1_CyclinB->AuroraA Activates Centrosome_Separation Centrosome Separation Spindle_Assembly Spindle Assembly Centrosome_Separation->Spindle_Assembly Chromosome_Alignment Chromosome Alignment Spindle_Assembly->Chromosome_Alignment Spindle_Assembly_Checkpoint Spindle Assembly Checkpoint Chromosome_Alignment->Spindle_Assembly_Checkpoint Chromosome_Segregation Chromosome Segregation Spindle_Assembly_Checkpoint->Chromosome_Segregation Cytokinesis Cytokinesis Chromosome_Segregation->Cytokinesis AuroraA->Centrosome_Separation Promotes AuroraA->Spindle_Assembly Promotes AuroraB Aurora B AuroraB->Chromosome_Alignment Ensures proper attachment AuroraB->Spindle_Assembly_Checkpoint Maintains AuroraB->Chromosome_Segregation Regulates AuroraB->Cytokinesis Regulates

Aurora Kinase Signaling in Mitosis

Experimental Workflow for In Vitro Kinase Inhibition Assay

The following diagram outlines the key steps in the experimental workflow for determining the in vitro inhibitory activity of the pyrrole-indoline-2-one derivatives.

Experimental_Workflow start Start compound_prep Compound Preparation (Serial Dilutions) start->compound_prep reaction_setup Kinase Reaction Setup (Kinase, Substrate, Compound) compound_prep->reaction_setup atp_addition Initiate Reaction (Add ATP) reaction_setup->atp_addition incubation Incubation (30°C, 60 min) atp_addition->incubation reaction_stop Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) incubation->reaction_stop stop_incubation Incubation (RT, 40 min) reaction_stop->stop_incubation detection ADP to ATP Conversion & Luminescence Generation (Add Kinase Detection Reagent) stop_incubation->detection detection_incubation Incubation (RT, 30-60 min) detection->detection_incubation readout Measure Luminescence detection_incubation->readout analysis Data Analysis (IC50 & pIC50 Determination) readout->analysis end End analysis->end

Safety Operating Guide

Safeguarding Laboratory Operations: A Comprehensive Guide to the Proper Disposal of Pyrrole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the meticulous management of chemical waste is a cornerstone of a safe and compliant laboratory environment. Pyrrole derivatives, a class of heterocyclic aromatic organic compounds, necessitate careful handling and disposal due to their potential hazards, including flammability, toxicity, and eye damage.[1][2][3][4] Adherence to established disposal protocols is not only a regulatory requirement but also a critical measure to protect laboratory personnel and the environment.

This guide provides essential, step-by-step procedures for the proper disposal of "Pyrrole-derivative1," a representative pyrrole compound, ensuring that safety and logistical considerations are thoroughly addressed.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for the specific pyrrole derivative. As a general guideline, these compounds should be handled with the utmost care in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[1]

Appropriate Personal Protective Equipment (PPE) is mandatory and includes, but is not limited to:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene. Gloves should be inspected for integrity before use and disposed of as hazardous waste after contamination.

  • Body Protection: A flame-retardant laboratory coat.

  • Respiratory Protection: If there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.

Step-by-Step Disposal Protocol

The cardinal rule for the disposal of pyrrole derivatives is that they must never be poured down the drain. Improper disposal can lead to severe environmental contamination and legal repercussions. All waste containing pyrrole derivatives must be treated as hazardous waste and managed according to federal, state, and local regulations.

  • Waste Segregation and Collection:

    • Liquid Waste: Collect all liquid waste containing "this compound" in a designated, leak-proof hazardous waste container. It is best practice to use separate containers for halogenated and non-halogenated organic solvent waste to facilitate proper disposal by your institution's Environmental Health and Safety (EHS) office.

    • Solid Waste: Any materials contaminated with "this compound," such as absorbent pads, contaminated gloves, pipette tips, or filter paper, must be disposed of as solid hazardous waste. These materials should be placed in a designated, sealed, and clearly labeled container.

  • Container Management:

    • Material: Use high-density polyethylene (HDPE) or the original container for waste collection, ensuring it is compatible with the chemical.

    • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration. Avoid using abbreviations or chemical formulas.

    • Closure: Keep the waste container securely sealed when not in use to prevent the escape of flammable vapors.

    • Filling Limit: Do not fill the container to more than 90% of its total capacity to allow for vapor expansion.

  • Storage:

    • Store the labeled hazardous waste container in a designated, secure, and well-ventilated satellite accumulation area away from incompatible materials such as strong oxidizing agents.

    • The storage area should be cool and dry.

  • Final Disposal:

    • Arrange for the collection of the hazardous waste through your institution's EHS office or a licensed professional waste disposal company.

    • The primary recommended disposal method for pyrrole derivatives is incineration in a chemical incinerator equipped with an afterburner and scrubber.

Quantitative Data Summary for Disposal

For quick reference, the following table summarizes key parameters for the safe handling and disposal of pyrrole derivatives.

ParameterSpecificationSource(s)
Waste Classification Hazardous Waste
Non-Halogenated or Halogenated Organic Waste (as applicable)
Container Material High-Density Polyethylene (HDPE) or original container
Container Filling Limit < 90% of total capacity
Labeling Requirements "Hazardous Waste", Full Chemical Name, Concentration
Primary Disposal Method Incineration via a licensed disposal service
Empty Container Rinsing Triple-rinse with a suitable solvent; rinsate collected as hazardous waste

Experimental Protocols

The recommended and regulated method for the disposal of pyrrole derivatives is through a licensed hazardous waste disposal service, which typically utilizes high-temperature incineration. Direct chemical neutralization or deactivation by laboratory personnel is generally not advised due to the potential for hazardous reactions and the production of unknown byproducts. Always follow the specific waste disposal protocols established by your institution's Environmental Health and Safety (EHS) department.

Disposal Workflow for this compound

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of "this compound".

start Start: Generation of This compound Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Determine Waste Type ppe->waste_type liquid_waste Liquid Waste waste_type->liquid_waste Liquid solid_waste Solid Waste (Contaminated Materials) waste_type->solid_waste Solid liquid_container Collect in Labeled, Leak-Proof HDPE Container (<90% Full) liquid_waste->liquid_container solid_container Collect in Labeled, Sealed Container solid_waste->solid_container segregation Segregate Halogenated vs. Non-Halogenated Waste liquid_container->segregation storage Store in Designated, Secure Satellite Accumulation Area solid_container->storage halogenated Halogenated Waste Stream segregation->halogenated Yes non_halogenated Non-Halogenated Waste Stream segregation->non_halogenated No halogenated->storage non_halogenated->storage pickup Arrange for Pickup by EHS or Licensed Disposal Service storage->pickup end End: Proper Disposal via Incineration pickup->end

Caption: Disposal workflow for this compound.

References

Safeguarding Laboratory Personnel: A Comprehensive Guide to Personal Protective Equipment for Handling Pyrrole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety protocols and logistical plans for the handling and disposal of pyrrole derivatives in a laboratory setting. Adherence to these procedures is paramount to mitigating risks and ensuring a safe research environment. Pyrrole and its derivatives are flammable, toxic if swallowed or inhaled, and can cause serious eye damage.[1][2][3][4][5] Therefore, stringent safety measures are non-negotiable.

Personal Protective Equipment (PPE): A Multi-Layered Approach

A comprehensive approach to PPE is mandatory to minimize exposure risk when handling pyrrole derivatives. The following table summarizes the required PPE for various laboratory scenarios.

Body Part Required PPE Specifications and Recommendations Citation
Hands Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Double gloving is advised for enhanced protection. Butyl-rubber gloves are also a suitable option, with a breakthrough time of 480 minutes. Always inspect gloves for any signs of degradation or puncture before and during use.
Eyes/Face Safety Goggles and/or Face ShieldTightly fitting safety goggles that meet ANSI Z.87.1 1989 standard or European Standard EN166 are essential. A face shield should be worn over safety glasses, especially when there is a risk of splashing, explosion, or a highly exothermic reaction.
Body Laboratory CoatA flame-retardant and antistatic protective laboratory coat is required. Ensure the coat is buttoned and fits properly to cover as much skin as possible.
Respiratory Fume Hood or RespiratorAll handling of pyrrole derivatives should be conducted in a certified chemical fume hood to minimize inhalation exposure. If there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an organic vapor cartridge is necessary.
Feet Closed-toe ShoesShoes should be made of a non-porous material and cover the entire foot.

Experimental Protocol: Safe Handling and Disposal of Pyrrole Derivatives

A systematic workflow is critical for the safe handling and disposal of pyrrole derivatives. The following protocol outlines a step-by-step procedure for managing these chemicals from acquisition to disposal.

1. Preparation and Engineering Controls:

  • Ensure that a certified chemical fume hood is operational and available for use.

  • Verify that an eyewash station and safety shower are accessible and in good working order.

  • Remove all potential ignition sources from the work area, as pyrrole derivatives are flammable.

  • Use non-sparking tools and explosion-proof equipment.

2. Donning Personal Protective Equipment (PPE):

  • Before handling any pyrrole derivative, don the appropriate PPE as outlined in the table above. This includes double gloving with nitrile or neoprene gloves, wearing a flame-retardant lab coat over appropriate clothing, and ensuring safety goggles and, if necessary, a face shield are worn.

3. Handling the Chemical:

  • Conduct all work involving pyrrole derivatives inside a chemical fume hood.

  • Avoid all personal contact, including inhalation of vapors.

  • Wash hands thoroughly after handling, even if gloves were worn.

4. Spills and Emergencies:

  • In case of a minor spill, remove all ignition sources and clean up the spill immediately using an inert absorbent material.

  • For major spills, evacuate the area and alert emergency responders.

  • If the substance comes into contact with skin, immediately remove all contaminated clothing and rinse the skin with water.

  • If the substance gets into the eyes, rinse cautiously with water for several minutes and seek immediate medical attention.

  • If inhaled, move the individual to fresh air.

  • If swallowed, rinse the mouth and call a poison center or doctor immediately.

5. Disposal Plan:

  • Waste Segregation: All liquid and solid waste contaminated with pyrrole derivatives must be collected separately from other waste streams.

  • Labeling: Waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name. For halogenated derivatives, label as "Halogenated Organic Waste".

  • Storage: Store waste containers in a designated, well-ventilated, and secondary containment area away from incompatible materials. Keep containers tightly sealed.

  • Disposal: Arrange for the disposal of hazardous waste through your institution's environmental health and safety office. Do not pour pyrrole derivatives down the drain.

Visualizing Safety Protocols

To further clarify the safety procedures, the following diagrams illustrate key decision-making and operational workflows.

PPE_Selection_Workflow cluster_0 PPE Selection for Handling Pyrrole Derivatives start Start: Plan to handle Pyrrole-derivative1 task Assess the Task: - Scale of experiment - Potential for splashing - Exothermic reaction? start->task routine Routine Lab Work (Small Scale) task->routine Low Risk spill Spill or High-Risk Task (Large Scale, Exothermic) task->spill High Risk ppe_routine Standard PPE: - Double Nitrile/Neoprene Gloves - Safety Goggles - Flame-Retardant Lab Coat - Work in Fume Hood routine->ppe_routine ppe_spill Enhanced PPE: - Standard PPE PLUS - Face Shield - NIOSH-Approved Respirator (if fume hood is compromised) spill->ppe_spill end Proceed with Task ppe_routine->end ppe_spill->end Disposal_Workflow cluster_1 Waste Disposal Workflow for Pyrrole Derivatives start Experiment Complete: Waste Generated segregate Segregate Waste: - Liquid Pyrrole Waste - Solid Contaminated Waste start->segregate label_liquid Label Liquid Waste Container: 'Hazardous Waste' 'Pyrrole Derivative Name' segregate->label_liquid label_solid Label Solid Waste Container: 'Hazardous Waste' 'Pyrrole Contaminated Debris' segregate->label_solid store Store in Designated Area: - Well-ventilated - Secondary Containment label_liquid->store label_solid->store pickup Arrange for Pickup by Environmental Health & Safety store->pickup end Disposal Complete pickup->end

References

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